C-DIM12
描述
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Structure
3D Structure
属性
IUPAC Name |
3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLRXTDMXOFBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
C-DIM12 Mechanism of Action in Neurons: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the molecular mechanism of action of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (C-DIM12) in the context of neuronal function and neuroprotection. This compound is a potent, orally bioavailable activator of the orphan nuclear receptor Nurr1 (NR4A2), a critical transcription factor for the development, maintenance, and survival of dopaminergic neurons. The primary therapeutic potential of this compound lies in its dual-action mechanism: providing direct neuroprotective support to neurons and exerting potent anti-inflammatory effects by modulating glial cell activity. This document details the signaling pathways, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of the underlying molecular interactions.
Core Mechanism of Action: Nurr1 Activation
The principal mechanism through which this compound exerts its effects in the central nervous system is the activation of the orphan nuclear receptor Nurr1.[1][2][3] Unlike traditional nuclear receptors, Nurr1 is constitutively active; however, its transcriptional activity can be modulated by ligands. This compound has been identified as a synthetic ligand that binds to and activates Nurr1.[1]
Computational modeling suggests that this compound establishes a high-affinity binding interaction with the coactivator domain of human Nurr1.[1] This interaction is crucial for its subsequent biological effects. The activation of Nurr1 by this compound leads to two major downstream consequences in the brain: direct neuroprotective effects in neurons and potent anti-inflammatory actions through the modulation of glial cells.
Direct Neurotrophic and Protective Effects in Neurons
In dopaminergic neurons, Nurr1 is a key regulator of genes essential for the dopaminergic phenotype. This compound, by activating Nurr1, enhances the expression of several of these critical genes, including:
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in dopamine (B1211576) synthesis.[4][5]
-
Vesicular Monoamine Transporter 2 (VMAT2): Responsible for packaging dopamine into synaptic vesicles.[4]
-
Dopamine Transporter (DAT): Mediates the reuptake of dopamine from the synaptic cleft.[5]
Furthermore, this compound has been shown to prevent the nuclear export of Nurr1 in dopaminergic neurons, thereby prolonging its transcriptional activity.[5] In in vitro models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), treatment with this compound demonstrated significant neuroprotection, preserving neuronal viability.[3][4] This neuroprotective effect is largely attributed to the this compound-mediated induction of this Nurr1-regulated genetic program that supports dopaminergic neuron homeostasis and function.[4]
Anti-Inflammatory Mechanism in Glial Cells
A critical aspect of this compound's neuroprotective action is its ability to suppress neuroinflammation, which is primarily mediated by microglia and astrocytes. This compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][5][6]
The mechanism involves the following key steps:
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Nurr1-Corepressor Stabilization: In glial cells, Nurr1 can function as a transcriptional repressor of inflammatory genes. This compound enhances this activity.
-
Inhibition of NF-κB p65 Subunit: Upon inflammatory stimulus (e.g., by lipopolysaccharide - LPS), the p65 subunit of NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This compound treatment decreases the binding of p65 to the promoters of these genes, such as the promoter for inducible nitric oxide synthase (NOS2).[6]
-
Enhanced Nurr1 Binding: Concurrently, this compound enhances the recruitment of Nurr1 to the same promoter regions.[6]
-
Corepressor Recruitment: this compound stabilizes the binding of nuclear corepressor proteins, such as the Corepressor for Repressor Element 1 Silencing Transcription Factor (CoREST) and Nuclear Receptor Corepressor 2 (NCOR2), to these promoters.[6]
This collective action effectively blocks the transcription of a battery of NF-κB-regulated pro-inflammatory mediators, including:
-
Nitric Oxide Synthase (NOS2)[6]
-
Tumor Necrosis Factor-alpha (TNF-α)
By suppressing the activation of microglia and astrocytes, this compound reduces the production of neurotoxic factors, thereby protecting neighboring neurons from inflammatory damage.[1][5][7][9]
Pharmacokinetic Profile
A significant advantage of this compound as a therapeutic candidate for neurological disorders is its favorable pharmacokinetic profile. It is orally bioavailable and demonstrates excellent penetration of the blood-brain barrier.[1][5]
Pharmacokinetic studies in mice have shown that after oral administration, this compound concentrations in the brain can be approximately three times higher than in the plasma.[1] This efficient central nervous system distribution ensures that therapeutic concentrations can be achieved at the target site of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the efficacy and properties of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | 10 mg/kg (Oral Gavage) | 25 mg/kg (Oral Gavage) |
| Brain | ||
| Cmax (ng/g) | ~150 | ~400 |
| Tmax (hr) | 2 | 2 |
| AUC (ng·h/g) | Not Reported | 2914 |
| t1/2 (hr) | Not Reported | 3.6 |
| Plasma | ||
| Cmax (ng/mL) | ~50 | ~150 |
| Tmax (hr) | 1 | 2 |
| AUC (ng·h/mL) | Not Reported | 983 |
| t1/2 (hr) | Not Reported | 3.3 |
Data compiled from De Miranda et al. (2015).[1]
Table 2: Neuroprotective and Anti-Inflammatory Effects of this compound in an Intracerebral Hemorrhage (ICH) Mouse Model
| Parameter | Vehicle Control | This compound (50 mg/kg, p.o.) | Statistical Significance |
| Behavioral Outcomes (72h post-ICH) | |||
| Beam-Walking Fault Rate (%) | Increased | Significantly Reduced | p < 0.001 |
| Modified Limb-Placing Score | Increased | Significantly Reduced | p < 0.01 |
| Gene Expression (6h post-ICH, mRNA fold change) | |||
| IL-6 | Markedly Increased | Significantly Suppressed | p < 0.001 |
| CCL2 | Markedly Increased | Significantly Suppressed | p < 0.001 |
| iNOS | Markedly Increased | Significantly Suppressed | Not Reported |
| Histological Outcomes (72h post-ICH) | |||
| Neuron Loss in Hematoma | Severe | Significantly Prevented | Not Reported |
| Microglia/Macrophage Activation | High | Significantly Suppressed | Not Reported |
| Axon Fragmentation (Internal Capsule) | Increased | Significantly Reduced | p < 0.001 |
Data compiled from Katsuki et al. (2022).[7][8][9]
Table 3: In Vitro Effects of this compound on Gene Expression and Neuroprotection
| Experiment | Cell Line | Treatment | Outcome |
| Gene Expression | N2A, N27 (dopaminergic) | 10 µM this compound | Increased mRNA levels of Nurr1, VMAT2, and TH.[4] |
| Neuroprotection | MN9D, N2A | 6-OHDA + this compound | Enhanced neuronal survival compared to 6-OHDA alone.[4] |
| Anti-inflammatory | BV-2 (microglia) | LPS + 10 µM this compound | Inhibited expression of NOS2, IL-6, and CCL2.[6] |
| NF-κB Activity | NF-κB-GFP HEK cells | TNFα + 100 µM this compound | Significantly reduced total GFP fluorescence per cell.[6] |
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice.
-
Neurotoxin Administration: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) along with probenecid (B1678239) to inhibit its peripheral metabolism and enhance its delivery to the brain. A typical regimen involves four doses of MPTP + probenecid over a 14-day period.[1]
-
This compound Treatment: this compound is dissolved in corn oil and administered daily by intragastric gavage at doses ranging from 25-50 mg/kg throughout the treatment period.[1][5]
-
Outcome Measures:
-
Behavioral Analysis: Motor function is assessed using tests like the pole test or rotarod.
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum. Glial activation is assessed by staining for Iba1 (microglia) and GFAP (astrocytes).
-
Gene Expression Analysis: mRNA is isolated from midbrain tissue for real-time PCR (qPCR) analysis of genes related to Parkinson's disease and NF-κB signaling.[1]
-
In Vitro Neuroprotection Assay (6-OHDA Model)
-
Cell Lines: Dopaminergic neuronal cell lines such as N2A, N27, or MN9D are used.[4]
-
Cell Culture: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with this compound (e.g., 10 µM) for a specified period before being exposed to the neurotoxin 6-hydroxydopamine (6-OHDA) at various concentrations.[4]
-
Viability Assay: Cell viability is assessed using methods such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium. A decrease in cell death in the this compound treated group compared to the 6-OHDA only group indicates neuroprotection.[4]
Chromatin Immunoprecipitation (ChIP) Assay
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Cell Line: BV-2 microglial cells.
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Stimulation: Cells are treated with this compound (e.g., 10 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for up to 24 hours.
-
Cross-linking and Sonication: Protein-DNA complexes are cross-linked with formaldehyde. The chromatin is then sheared into smaller fragments by sonication.
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Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to the protein of interest (e.g., p65, Nurr1, NCOR2, CoREST).
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DNA Purification and qPCR: The DNA fragments that were bound to the protein of interest are purified. Quantitative PCR is then performed using primers specific for the promoter region of a target gene (e.g., NOS2) to quantify the amount of precipitated DNA. An increase or decrease in precipitated DNA relative to a control indicates changes in protein binding to that specific promoter region.
Visualizations
Signaling Pathways
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS:178946-89-9 - Ruixibiotech [ruixibiotech.com]
- 4. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of C-DIM12: A Technical Guide for Researchers
An In-depth Examination of 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (C-DIM12) as a Modulator of Nurr1 and its Therapeutic Implications
This technical guide provides a comprehensive overview of the therapeutic potential of this compound, a synthetic derivative of diindolylmethane. This compound has emerged as a potent activator of the orphan nuclear receptor Nurr1 (also known as NR4A2), exhibiting significant neuroprotective, anti-inflammatory, and anti-cancer properties in a variety of preclinical models. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic applications of this compound.
Core Mechanism of Action: Nurr1 Activation and NF-κB Inhibition
This compound's primary mechanism of action involves the activation of Nurr1, a transcription factor crucial for the development and maintenance of dopaminergic neurons and a key regulator of inflammatory responses in glial cells.[1][2] By binding to and activating Nurr1, this compound initiates a cascade of events that ultimately suppress neuroinflammation and promote neuronal survival.[1][3]
A critical downstream effect of Nurr1 activation by this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a master regulator of inflammatory gene expression. This compound-activated Nurr1 interferes with the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory mediators such as nitric oxide synthase (NOS2), interleukin-6 (IL-6), and various chemokines.[2][5] This anti-inflammatory action is central to its therapeutic effects in models of neurological diseases.
References
- 1. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
C-DIM12 and the Nurr1 Receptor: A Technical Guide to a Complex Interaction
Executive Summary: The orphan nuclear receptor Nurr1 (NR4A2) is a critical transcription factor in the development and maintenance of dopaminergic neurons and a key modulator of inflammatory responses in the central nervous system. Its potential as a therapeutic target for neurodegenerative disorders, particularly Parkinson's disease, has driven the search for activating ligands. 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, known as C-DIM12, has emerged as a potent modulator of Nurr1-dependent pathways, demonstrating significant neuroprotective and anti-inflammatory effects in preclinical models.[1][2] This technical guide provides an in-depth analysis of the interaction between this compound and Nurr1, summarizing the current understanding of its mechanism of action, downstream signaling effects, and the experimental protocols used to elucidate them. A central focus is the evolving understanding of the this compound-Nurr1 interaction, which has shifted from a direct binding hypothesis to a model of indirect modulation.
The this compound and Nurr1 Interaction: A Re-evaluation
The mechanism by which this compound influences Nurr1 activity is a subject of ongoing investigation, with evidence pointing away from a classical ligand-receptor binding model.
Initial Hypothesis: In Silico Modeling
Initial computational modeling studies suggested a high-affinity binding interaction between this compound and the human Nurr1 protein, specifically at the coactivator domain, not the canonical ligand-binding pocket which is characteristically filled with bulky hydrophobic residues in Nurr1.[1][3] This led to the early classification of this compound as a direct Nurr1-activating ligand.
Definitive Evidence: Protein NMR Spectroscopy
Current Understanding: Indirect Modulation
Based on current evidence, this compound is best described as an indirect modulator of Nurr1. Its effects are likely mediated through upstream signaling pathways or by binding to other, as-yet-unidentified, molecular targets that subsequently influence Nurr1's transcriptional activity.[4][5] This could occur through several mechanisms, including promoting the nuclear translocation of Nurr1, altering its interaction with transcriptional co-regulators, or affecting its expression levels.[2][7]
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic potential primarily through the modulation of two interconnected pathways: the suppression of neuroinflammation and the promotion of a dopaminergic phenotype.
Anti-Inflammatory Signaling in Glial Cells
A primary mechanism of this compound's neuroprotective action is its potent suppression of inflammatory gene expression in microglia and astrocytes.[1][8] It achieves this by inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound treatment enhances the recruitment of Nurr1 to the promoters of inflammatory genes, such as inducible nitric oxide synthase (iNOS).[7][9] This action concurrently decreases the binding of the pro-inflammatory p65 subunit of NF-κB.[7] The mechanism involves the this compound-dependent stabilization of nuclear corepressor complexes, including CoREST and NCOR2, at these promoters, effectively blocking transcription.[7][9][10]
Neuroprotection and Dopaminergic Gene Regulation
In neuronal cells, this compound promotes a dopaminergic phenotype by inducing the expression of Nurr1-regulated genes essential for dopamine (B1211576) neuron function and survival.[1][11] These include Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the Dopamine Transporter (DAT), which is crucial for dopamine reuptake.[2] In animal models of Parkinson's disease, such as the MPTP model, this compound treatment protects against the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[1][2] This neuroprotective effect is correlated with increased expression and enhanced nuclear localization of Nurr1 within the remaining dopaminergic neurons.[2]
Crosstalk with PPARγ
Recent studies have uncovered a functional interaction between Nurr1 and Peroxisome Proliferator-Activated Receptor γ (PPARγ), another nuclear receptor with anti-inflammatory properties. In human macrophages, treatment with this compound increases PPARγ protein levels through stabilization.[12] Furthermore, Nurr1 activation by this compound enhances the transcriptional activity of PPARγ on its target genes, suggesting a synergistic anti-inflammatory effect.[9][12]
Quantitative Data Summary
The following tables summarize the concentrations and dosages of this compound used in key in vivo and in vitro studies.
Table 1: In Vivo Efficacy and Dosages of this compound
| Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
|---|---|---|---|
| MPTP Mouse Model (Parkinson's) | 25 mg/kg, daily, oral | Protected against DA neuron loss; suppressed glial activation. | [1] |
| MPTP Mouse Model (Parkinson's) | 30 mg/kg, i.p. | Inhibited tumor growth (in xenograft context, but shows systemic activity). | [8] |
| NF-κB Reporter Mice | 50 mg/kg, oral | Reduced NF-κB expression in the substantia nigra. | [2][7] |
| ICH Mouse Model (Stroke) | 50-100 mg/kg, daily, oral | Improved neurological function recovery; prevented neuron loss. |[13][14][15] |
Table 2: In Vitro Activity and Concentrations of this compound
| Cell Type | Concentration(s) | Key Outcomes | Reference(s) |
|---|---|---|---|
| BV-2 Microglial Cells | 10 µM | Inhibited LPS-induced inflammatory gene expression; altered promoter binding in ChIP assays. | [7][9] |
| NF-κB-GFP HEK Cells | 100 µM | Blocked TNFα-induced NF-κB-GFP expression. | [7] |
| Human Macrophages | 1-10 µM | Increased PPARγ protein levels; enhanced PPARγ target gene expression. | [9][12] |
| THP-1 Lucia Cells | 10 µM | Attenuated NF-κB transcriptional activity induced by various inflammatory ligands. | [9] |
| PC12 Neuronal-like Cells | Not Specified | Induced NR4A-dependent transactivation in reporter assays. |[1] |
Key Experimental Protocols
The following sections detail the methodologies for foundational experiments used to characterize the this compound-Nurr1 interaction.
Synthesis of this compound
The synthesis of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (this compound) is achieved through a straightforward reaction.[15]
-
Reactants: Indole (20 mmol), p-chlorobenzaldehyde (10 mmol), and Iodine (1 mmol) as a catalyst.
-
Solvent: Acetonitrile (100 mL).
-
Procedure: Indole is dissolved in acetonitrile. p-chlorobenzaldehyde and iodine are added successively.
-
Reaction Time: The mixture is stirred for approximately 30 minutes at room temperature.
-
Quenching: The reaction is stopped by adding a 10% aqueous Na₂S₂O₃ solution.
-
Extraction: The product is extracted using ethyl acetate, and the organic layer is dried over MgSO₄.
-
Purification: The crude product is purified, typically via chromatography, to yield this compound.
Nurr1-Dependent Transcriptional Reporter Assay
These assays are used to measure the ability of a compound to activate transcription via Nurr1.[1][4]
-
Cell Lines: Commonly used cell lines include HEK293T (human embryonic kidney), PC12 (rat pheochromocytoma), and SK-N-BE(2)-C (human neuroblastoma).[4]
-
Plasmids:
-
An expression plasmid for full-length human Nurr1.
-
A reporter plasmid containing a luciferase gene downstream of Nurr1-specific DNA response elements (e.g., NBRE or NurRE).
-
-
Transfection: Cells are seeded and then co-transfected with the Nurr1 expression plasmid and the luciferase reporter plasmid using a transfection reagent like Lipofectamine.
-
Treatment: After an incubation period (e.g., 18-24 hours), the transfected cells are treated with various concentrations of this compound or a vehicle control.
-
Luciferase Assay: Following treatment, cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence relative to the vehicle control indicates activation of Nurr1-dependent transcription.
Chromatin Immunoprecipitation (ChIP) for Promoter Binding Analysis
ChIP assays are performed to determine if this compound treatment alters the binding of Nurr1 and other transcription factors to specific gene promoters in situ.[9]
Conclusion and Future Directions
This compound is a powerful preclinical tool compound that robustly modulates Nurr1-dependent pathways, leading to significant anti-inflammatory and neuroprotective effects. The scientific consensus, supported by definitive biophysical data, has shifted to classify this compound as an indirect activator of the Nurr1 receptor, as it does not physically bind to the Nurr1 LBD.[4][5] Its ability to suppress glial activation and protect dopaminergic neurons underscores the therapeutic potential of modulating this pathway.
For drug development professionals, this distinction is critical. While this compound itself demonstrates efficacy, the lack of direct binding suggests a polypharmacological profile or an upstream target.[4] Future research must focus on identifying the direct molecular target(s) of this compound. Uncovering this will not only fully elucidate its mechanism of action but also pave the way for the development of more specific and potent second-generation compounds for treating neurodegenerative diseases like Parkinson's.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of Nurr1 identifies a class of ligand-independent nuclear receptors | Scilit [scilit.com]
- 4. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. axonmedchem.com [axonmedchem.com]
- 11. This compound | 178946-89-9 | MOLNOVA [molnova.com]
- 12. The Nuclear Receptor Nurr1 Modulates the Expression and Activity of PPARγ in Human Pro‐Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of C-DIM12
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth overview of the compound 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, commonly known as C-DIM12. It details its core mechanism of action, summarizes its biological activities with quantitative data, provides key experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to this compound
This compound, or DIM-C-pPhCl, is a synthetic, orally active compound belonging to the C-DIM (methylene-substituted diindolylmethane) class of molecules.[1] It is primarily recognized as a potent modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2), a transcription factor crucial for the development and maintenance of dopaminergic neurons and for regulating inflammatory responses.[2][3] this compound has demonstrated significant therapeutic potential in preclinical models, exhibiting anti-cancer, anti-inflammatory, and neuroprotective properties.[2] Its activities are largely linked to its ability to activate Nurr1, which in turn suppresses inflammatory gene expression and modulates cellular pathways involved in apoptosis, autophagy, and proliferation.[4][5][6]
Core Mechanism of Action: Nurr1 Modulation and NF-κB Inhibition
The primary molecular target of this compound is the orphan nuclear receptor Nurr1.[1] Unlike many nuclear receptors, Nurr1's activity is not regulated by a known endogenous ligand. This compound acts as a Nurr1 ligand or activator, initiating a cascade of downstream effects.[1][3]
A key consequence of Nurr1 activation by this compound is the inhibition of the NF-κB (Nuclear Factor κB) signaling pathway, a central regulator of inflammation.[3][4] In glial cells, this compound-activated Nurr1 suppresses the expression of NF-κB-regulated inflammatory genes such as iNOS (inducible nitric oxide synthase), IL-6 (interleukin-6), and CCL2 (chemokine ligand 2).[4][7] This is achieved through a mechanism of transrepression:
-
This compound enhances the recruitment of Nurr1 to the promoters of inflammatory genes, such as the NOS2 promoter.[8]
-
It concurrently decreases the binding of the p65 subunit of NF-κB to these promoters.[4][8]
-
This compound stabilizes the binding of corepressor proteins, such as CoREST (Corepressor for Repressor Element 1 Silencing Transcription Factor) and NCOR2 (Nuclear Receptor Corepressor 2), further inhibiting gene transcription.[4]
In some cancer cell contexts, this compound has been characterized as a Nurr1 inverse agonist or antagonist, where it inhibits Nurr1's pro-oncogenic functions.[6][9] This highlights the context-dependent nature of its activity.
Biological Activities
This compound exhibits potent anti-tumor activity across a range of cancers by inducing apoptosis and inhibiting cell proliferation, survival, and migration.[2][6]
-
Pancreatic Cancer: this compound acts as an NR4A2 inverse agonist, preferentially decreasing the survival of pancreatic cancer cells (MiaPaCa2, Panc1, BxPC3) over non-transformed pancreatic ductal cells.[6] It induces apoptosis, inhibits anchorage-independent growth, and reduces cell migration.[6] Mechanistically, this compound downregulates the expression of NR4A2 targets like HuR and IDH1.[6] Furthermore, it disrupts gemcitabine-induced cytoprotective autophagy by targeting the Nurr1–ATG7/ATG12 axis, thereby overcoming chemoresistance.[9]
-
Bladder Cancer: In human bladder cancer cell lines, this compound activates the Nurr1 ligand-binding domain, leading to decreased cell survival and induction of apoptosis, evidenced by PARP cleavage and DNA fragmentation.[1] This effect is Nurr1-dependent and involves the stimulation of TRAIL (tumor necrosis factor-related apoptosis-inducing ligand).[1] In orthotopic mouse models, this compound administration effectively suppressed bladder tumor growth.[1]
-
Other Cancers: C-DIM compounds have also shown efficacy in prostate and lung cancer models, where they can induce apoptosis and inhibit cell growth through various pathways, some of which are independent of other nuclear receptors like PPARγ.[10][11]
This compound demonstrates significant neuroprotective effects, primarily by mitigating neuroinflammation.
-
Parkinson's Disease Models: In the MPTP-induced mouse model of Parkinsonism, this compound protects against the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta and DA terminals in the striatum.[3][12] It achieves this by suppressing the activation of microglia and astrocytes, thereby reducing the expression of inflammatory cytokines and chemokines.[12] this compound also enhances the expression of Nurr1-regulated proteins essential for dopamine (B1211576) neuron function, such as tyrosine hydroxylase.[12]
-
Intracerebral Hemorrhage (ICH): In a mouse model of ICH, oral administration of this compound improved the recovery of neurological function, prevented neuron loss, and preserved axonal structures.[7] It suppressed the activation of microglia/macrophages and inhibited the expression of inflammatory mediators, including IL-6, CCL2, and iNOS.[7][13]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Concentration | Effect | Reference |
|---|---|---|---|---|
| MiaPaCa2, Panc1 | Pancreatic | 15 µM | Induced apoptosis (Annexin V staining) | [6] |
| MiaPaCa2, Panc1 | Pancreatic | 15 µM | Inhibited anchorage-independent growth | [6] |
| MiaPaCa2, Panc1 | Pancreatic | 15 µM | Decreased cell migration by 60-70% over 48h | [6] |
| MiaPaCa2, Panc1 | Pancreatic | 5-25 µM | Downregulated HuR and IDH1 protein expression | [6] |
| 253J B-V | Bladder | Not specified | Decreased cell survival (MTT assay), induced PARP cleavage | [1] |
| THP-1 | Myeloid Leukemia | 10 µM | Attenuated LPS-induced secretion of MCP-1, CCL5, CXCL1 | [14] |
| BV-2 | Mouse Microglia | 10 µM | Inhibited LPS-induced expression of iNOS, IL-6, CCL2 |[4] |
Table 2: In Vivo Efficacy of this compound
| Model | Disease | Dosage & Administration | Key Outcomes | Reference |
|---|---|---|---|---|
| Orthotopic Xenograft (NURR1-KO cells) | Pancreatic Cancer | 30 mg/kg, i.p., for 30 days | Inhibited tumor growth, induced apoptosis | [2] |
| Xenograft (MiaPaCa2 cells) | Pancreatic Cancer | 50 mg/kg, 3 times a week | Inhibited tumor growth | [6] |
| MPTP-Induced Parkinsonism (Mice) | Parkinson's Disease | 25 mg/kg, i.p., for 14 days | Protected against DA neuron loss, suppressed glial activation | [2][3] |
| Intracerebral Hemorrhage (Mice) | Stroke / Brain Injury | 50-100 mg/kg, p.o., three times | Improved neurological recovery, prevented neuron loss |[2][7][13] |
Key Experimental Protocols
This protocol outlines the procedure for inducing Parkinsonism in mice and assessing the neuroprotective effects of this compound, based on methodologies described in the literature.[3][12]
-
Animal Model: Use C57BL/6 mice or transgenic NF-κB/EGFP reporter mice.
-
Neurotoxin Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at 20 mg/kg (subcutaneous injection) and probenecid (B1678239) at 100-250 mg/kg (intraperitoneal injection) to inhibit MPTP metabolism. Dosing is typically performed over several days (e.g., 4 doses over 14 days).[3][12]
-
This compound Administration: Prepare this compound in a vehicle such as corn oil. Administer daily by intragastric gavage at a dose of 25-50 mg/kg.[3][12] Treatment can be concurrent with or subsequent to the MPTP challenge.
-
Endpoint Analysis:
-
Behavioral: Monitor for neurobehavioral deficits using tests like the open field test.
-
Glial Activation: Use markers like Iba1 for microglia and GFAP for astrocytes to assess neuroinflammation.
-
Gene Expression: Isolate mRNA from midbrain tissue and perform qPCR arrays to analyze changes in NF-κB signaling and Parkinson's disease-associated genes.[3]
-
This protocol is for investigating the binding of Nurr1 and p65 to the promoter of an inflammatory gene like NOS2 in microglial cells, as described by De Miranda et al.[4][8]
-
Cell Culture and Treatment: Culture BV-2 microglial cells. Pre-treat cells with 10 µM this compound for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for a specified time course (e.g., up to 24 hours).
-
Cross-linking: Cross-link protein to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the cleared chromatin overnight at 4°C with specific antibodies against p65, Nurr1, or a negative control (e.g., IgG).
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.
-
Quantitative PCR (qPCR): Quantify the amount of precipitated NOS2 promoter DNA using qPCR with primers specific to the p65 binding site on the promoter. Analyze the results relative to the input DNA.
References
- 1. 1,1-Bis(3'-indolyl)-1-(p-chlorophenyl)methane activates the orphan nuclear receptor Nurr1 and inhibits bladder cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A novel NR4A2-HuR axis promotes pancreatic cancer growth and tumorigenesis that is inhibited by NR4A2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methanes inhibit growth, induce apoptosis, and decrease the androgen receptor in LNCaP prostate cancer cells through peroxisome proliferator-activated receptor gamma-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1, 1-Bis (3′-indolyl)-1-(p-substituted phenyl) methane compounds inhibit lung cancer cell and tumor growth in a metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
C-DIM12: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, commonly known as C-DIM12, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent modulator of inflammatory processes. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, focusing on its core mechanisms of action, experimental validation, and potential as a therapeutic agent. Through the activation of the orphan nuclear receptor Nurr1 (NR4A2), this compound orchestrates a powerful anti-inflammatory response by inhibiting the canonical NF-κB signaling pathway, a central mediator of inflammation. This guide summarizes key quantitative data from in vitro and in vivo studies, details the experimental protocols used to elucidate its activity, and provides visual representations of the critical signaling pathways involved.
Core Mechanism of Action: Nurr1-Dependent Inhibition of NF-κB Signaling
The primary anti-inflammatory mechanism of this compound is centered on its function as a ligand for the orphan nuclear receptor Nurr1.[1][2][3] Nurr1 is a transcription factor that plays a crucial role in the development and maintenance of dopaminergic neurons and also possesses potent anti-inflammatory functions in glial cells like microglia and astrocytes.[1][2] this compound activates Nurr1, leading to the suppression of inflammatory gene expression.[4][5]
The key steps in this pathway are:
-
Nurr1 Activation: this compound binds to and activates Nurr1.[4] While it is a synthetic ligand, computational modeling suggests it binds to the coactivator domain of Nurr1.[4]
-
Translocation and Co-repressor Stabilization: Upon activation by this compound, Nurr1 translocates to the nucleus and stabilizes the binding of nuclear co-repressor proteins such as CoREST (Corepressor for Repressor Element 1 Silencing Transcription Factor) and NCOR2 (Nuclear Receptor Corepressor 2).[1][2]
-
Inhibition of NF-κB: The activated Nurr1 complex interferes with the activity of Nuclear Factor-κB (NF-κB), a master regulator of the inflammatory response.[1][3] Specifically, this compound has been shown to reduce the binding of the p65 subunit of NF-κB to the promoters of pro-inflammatory genes.[1][2] Chromatin immunoprecipitation (ChIP) assays have confirmed that this compound decreases the binding of p65 to the promoter of the inducible nitric oxide synthase (NOS2) gene, while simultaneously enhancing the binding of Nurr1 to the same p65-binding site.[1]
This transrepression of NF-κB-regulated genes results in a significant reduction in the production of various pro-inflammatory mediators.
Modulation of Inflammatory Mediators
This compound has been demonstrated to significantly reduce the expression and secretion of a wide range of pro-inflammatory cytokines and chemokines in various cell types and animal models.
In Vitro Studies
In cultured microglial cells (BV-2) and myeloid cells (THP-1), this compound effectively suppresses the inflammatory response induced by lipopolysaccharide (LPS).[1][6]
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Mediator | Result | Reference |
| BV-2 Microglia | LPS | 10 µM | NOS2 mRNA | Inhibition | [1][2] |
| BV-2 Microglia | LPS | 10 µM | IL-6 mRNA | Inhibition | [1][2] |
| BV-2 Microglia | LPS | 10 µM | CCL2 mRNA | Inhibition | [1][2] |
| THP-1 Myeloid Cells | LPS (1 µg/mL) | 10 µM | MCP-1 (CCL2) Protein | Significant Reduction | [6][7] |
| THP-1 Myeloid Cells | Zymosan (25 µg/mL) | 10 µM | MCP-1 (CCL2) Protein | Significant Attenuation | [6][8] |
| Primary Murine Synovial Fibroblasts | TNFα | Not Specified | VCAM-1, PGE2, COX-2 | Suppression | [3] |
In Vivo Studies
Animal models of neuroinflammation and other inflammatory conditions have provided robust evidence for the anti-inflammatory efficacy of this compound.
| Animal Model | This compound Dosage | Measured Mediator | Result | Reference |
| MPTP-induced Parkinsonism (mice) | 50 mg/kg (oral) | TNFα, IL-1α, CCL2 mRNA (in Substantia Nigra) | Significant Decrease | [9] |
| Intracerebral Hemorrhage (mice) | 50 mg/kg (oral) | IL-6, IL-15, CCL2, CXCL2 mRNA (at 6h post-ICH) | Significant Suppression | [10][11] |
| Intracerebral Hemorrhage (mice) | 50 mg/kg (oral) | iNOS mRNA (at 6h post-ICH) | Suppression | [11][12] |
Interaction with Other Signaling Pathways
While the Nurr1-NF-κB axis is the primary pathway, evidence suggests this compound may also interact with other signaling molecules involved in inflammation.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ): this compound has been shown to increase the protein levels of PPARγ in human pro-inflammatory macrophages through protein stabilization.[13][14] It also decreases the repressive phosphorylation of PPARγ, thereby enhancing its transcriptional activity.[13][14] This suggests a potential synergistic anti-inflammatory effect, as PPARγ is a known regulator of lipid metabolism and inflammation.[15]
Experimental Protocols
The following are summarized methodologies for key experiments cited in the literature on this compound's anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Lines: BV-2 murine microglial cells, THP-1 human monocytic cells, primary murine synovial fibroblasts.
-
Culture Conditions: Standard cell culture conditions (e.g., DMEM or RPMI-1640 supplemented with 10% FBS, 1% penicillin/streptomycin, at 37°C in a 5% CO2 humidified atmosphere).
-
Inflammatory Challenge: Cells are typically stimulated with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNFα) (e.g., 10 ng/mL) to induce an inflammatory response.[6][7]
-
This compound Treatment: this compound is typically dissolved in DMSO and added to the cell culture medium at various concentrations (e.g., 1-10 µM) for a specified pre-treatment period (e.g., 30 minutes to 1 hour) before the addition of the inflammatory stimulus.[6][7]
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of inflammatory genes.
-
Protocol:
-
Total RNA is extracted from treated and control cells or tissues using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA concentration and purity are determined using spectrophotometry.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using a thermal cycler with a SYBR Green or TaqMan-based assay and gene-specific primers for target genes (e.g., NOS2, IL6, CCL2, TNFa) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Relative gene expression is calculated using the ΔΔCt method.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the protein levels of secreted cytokines and chemokines in cell culture supernatants or serum.
-
Protocol:
-
Cell culture media or serum samples are collected after treatment.
-
Commercially available ELISA kits specific for the target protein (e.g., MCP-1/CCL2, IL-6) are used according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the concentration of the protein is determined by comparison to a standard curve.
-
Animal Models
-
Intracerebral Hemorrhage (ICH) Model:
-
ICH is induced in mice by microinjection of collagenase into the striatum.[10]
-
This compound (e.g., 50 or 100 mg/kg) or vehicle is administered orally at specific time points after ICH induction (e.g., 3 hours post-ICH).[10][12]
-
Behavioral tests (e.g., beam-walking test) are conducted to assess neurological function.[10]
-
Brain tissue is collected at various time points for analysis of gene expression (qRT-PCR) and protein expression (immunohistochemistry).[10]
-
-
MPTP Model of Parkinson's Disease:
-
Neuroinflammation and dopaminergic neuron loss are induced in mice by administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and probenecid.[4][9]
-
This compound (e.g., 50 mg/kg) is administered daily by oral gavage.[9]
-
Midbrain tissue is collected for qRT-PCR arrays to analyze the expression of NF-κB-regulated genes.[4][9]
-
Immunohistochemistry is used to assess glial activation (IBA-1 for microglia, GFAP for astrocytes) and neuronal loss.[4]
-
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties primarily through a Nurr1-dependent mechanism that results in the transrepression of the NF-κB signaling pathway. This activity is supported by substantial in vitro and in vivo data showing a reduction in key pro-inflammatory mediators. The ability of this compound to cross the blood-brain barrier and its oral bioavailability make it a particularly promising candidate for the treatment of neuroinflammatory disorders such as Parkinson's disease and intracerebral hemorrhage.[4][10] Further research into its interactions with other pathways, such as PPARγ, and its long-term safety and efficacy in more complex disease models will be crucial for its translation into a clinical therapeutic. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
- 1. The Nurr1 Activator 1,1-Bis(3'-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nurr1 Activator 1,1-Bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel diindolylmethane analog, 1,1-bis(3'-indolyl)-1-(p-chlorophenyl) methane, inhibits the tumor necrosis factor-induced inflammatory response in primary murine synovial fibroblasts through a Nurr1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nuclear Receptor Nurr1 Modulates the Expression and Activity of PPARγ in Human Pro‐Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nuclear Receptor Nurr1 Modulates the Expression and Activity of PPARγ in Human Pro-Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
C-DIM12: A Potent Modulator of Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, commonly known as C-DIM12, has emerged as a significant compound in cancer research due to its ability to induce apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms of action, relevant signaling pathways, and experimental data related to the pro-apoptotic effects of this compound. The information is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this molecule.
Mechanism of Action
This compound is a member of the diindolylmethane (DIM) class of compounds and functions primarily as a modulator of the Nuclear Receptor 4A (NR4A) subfamily of orphan nuclear receptors, particularly Nur77 (NR4A1) and Nurr1 (NR4A2).[1] Its role in apoptosis is multifaceted, exhibiting both agonist and antagonist activities depending on the cellular context and cancer type.[2][3]
In many cancer cells, this compound acts as a Nurr1 activator, stimulating an apoptotic axis.[4] This activation can lead to the inhibition of tumor growth and the induction of programmed cell death.[5] Conversely, in some contexts, such as in glioblastoma and pancreatic cancer, this compound has been characterized as a Nurr1 antagonist, where it inhibits the pro-oncogenic functions of the receptor, leading to apoptosis.[2][6] This dual functionality underscores the complexity of NR4A signaling in cancer.
Signaling Pathways in this compound-Induced Apoptosis
The pro-apoptotic effects of this compound are mediated through several key signaling pathways, primarily revolving around the modulation of Nur77/Nurr1 activity and the subsequent engagement of the mitochondrial apoptotic machinery.
Nur77-Mediated Mitochondrial Apoptosis
A critical mechanism of this compound-induced apoptosis involves the nuclear receptor Nur77. In response to apoptotic stimuli, including treatment with this compound and its analogs, Nur77 can translocate from the nucleus to the cytoplasm.[7] In the cytoplasm, Nur77 interacts with the anti-apoptotic protein Bcl-2 on the mitochondrial membrane. This interaction induces a conformational change in Bcl-2, converting it from a protector of the mitochondrial membrane to a pro-apoptotic protein, which in turn promotes the release of cytochrome c.[7][8] The released cytochrome c then activates the caspase cascade, leading to apoptotic cell death.[9][10]
dot
Caption: Experimental workflow for the Annexin V apoptosis assay.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Protocol Outline:
-
Protein Extraction: Following treatment with this compound, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bcl-2, Bax, Nur77).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a late-stage marker of apoptosis.
Protocol Outline:
-
Cell Preparation: Prepare cells on slides (for microscopy) or in suspension (for flow cytometry) after treatment with this compound.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or dUTP conjugated to a fluorophore). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirect method (e.g., BrdUTP), incubate with a labeled anti-BrdU antibody.
-
Analysis: Visualize the labeled cells by fluorescence microscopy or quantify the fluorescent signal by flow cytometry.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that induces apoptosis through the modulation of the NR4A nuclear receptor family and the engagement of the mitochondrial apoptotic pathway. Its ability to act as both an agonist and an antagonist highlights the intricate and context-dependent nature of Nur77/Nurr1 signaling in cancer. The quantitative data from both in vitro and in vivo studies support its potential for further development.
Future research should focus on elucidating the precise molecular determinants of this compound's dual activity to better predict its efficacy in different cancer types. Combination therapies, where this compound is used to sensitize cancer cells to conventional chemotherapeutics, also represent a promising avenue for clinical translation. T[6]he detailed experimental protocols provided in this guide should aid researchers in further investigating the therapeutic potential of this compound and related compounds.
dot
Caption: Logical relationship of this compound's dual role as a Nurr1 modulator.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRUCTURE-DEPENDENT ACTIVATION OF NR4A2 (Nurr1) BY 1,1-BIS(3′-INDOLYL)-1-(AROMATIC)METHANE ANALOGS IN PANCREATIC CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of novel oxidative DIMs as Nur77 modulators of the Nur77-Bcl-2 apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis in human prostate cancer cell line, PC3, by 3,3′-diindolylmethane through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotech.illinois.edu [biotech.illinois.edu]
The Discovery and Synthesis of C-DIM12: A Novel Modulator of the Orphan Nuclear Receptor Nurr1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane (B114726), is a synthetic phytochemical derivative that has emerged as a significant research compound with therapeutic potential in neurodegenerative disorders and cancer.[1] As a potent and orally active activator of the orphan nuclear receptor Nurr1 (also known as NR4A2), this compound modulates critical signaling pathways involved in inflammation and cell survival.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to facilitate further research and development.
Discovery and Rationale
This compound was identified from a class of methylene-substituted diindolylmethanes (C-DIMs) and was synthesized in the laboratory of Dr. Stephen Safe at Texas A&M University.[2] The rationale for its development was based on the therapeutic potential of targeting Nurr1, a key regulator of inflammatory gene expression in glial cells and homeostatic functions in dopaminergic neurons.[2] this compound was found to be a potent activator of Nurr1, leading to the suppression of neuroinflammation and protection of dopaminergic neurons in preclinical models of Parkinson's disease.[2]
Synthesis of this compound
The synthesis of this compound, 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane, is achieved through an electrophilic substitution reaction of indole (B1671886) with p-chlorobenzaldehyde. A general and representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Indole
-
p-chlorobenzaldehyde
-
Lewis acid catalyst (e.g., I2, InCl3, or a protic acid)
-
Solvent (e.g., acetonitrile, dichloromethane, or solvent-free)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve indole (2 equivalents) and p-chlorobenzaldehyde (1 equivalent) in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the Lewis or protic acid to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or under gentle heating for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane (this compound).
-
Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the orphan nuclear receptor Nurr1. Its mechanism involves the modulation of inflammatory and apoptotic signaling pathways.
Nurr1-Dependent Inhibition of NF-κB Signaling
This compound has been shown to inhibit the expression of NF-κB-regulated inflammatory genes in microglial cells.[4] This is achieved through a mechanism involving the stabilization of nuclear corepressor proteins, such as CoREST and NCOR2, which reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes like iNOS, IL-6, and CCL2.[4] Computational modeling has identified a high-affinity binding interaction between this compound and the coactivator domain of human Nurr1, with a calculated binding energy of -73.3 kcal/mol.[2]
Biological and Pharmacological Data
A summary of the key quantitative data for this compound from various in vitro and in vivo studies is presented in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Inhibition of Autophagy | MiaPaCa2 | 15 μM | Increased cell proliferation and survival | [3] |
| NF-κB Inhibition | NF-κB-GFP HEK cells | 100 μM | Blocked TNFα-induced NF-κB-GFP expression | [4] |
| Apoptosis Induction | Bladder Cancer Cells | Not specified | Induced PARP cleavage and DNA fragmentation |
Table 2: In Vivo Studies of this compound in Murine Models
| Model | Dosage | Administration Route | Key Findings | Reference |
| MPTP-Induced Parkinsonism | 25 mg/kg (14 days) | Intraperitoneal (i.p.) | Modulated glial reactivity | [3] |
| Intracerebral Hemorrhage | 50-100 mg/kg (3 doses) | Intraperitoneal (i.p.) | Attenuated brain inflammation and improved functional recovery | [3] |
| Orthotopic Bladder Cancer | 30 mg/kg (30 days) | Intraperitoneal (i.p.) | Inhibited tumor growth, induced apoptosis | [3] |
| Pharmacokinetics | 25 mg/kg | Intragastric gavage | Brain concentration ~3x higher than plasma | [2] |
Key Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided to ensure reproducibility.
In Vivo MPTP Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
Experimental Workflow:
Procedure:
-
Animals: Use male C57BL/6 mice, acclimated for at least one week before the experiment.
-
MPTP Administration: Induce neurodegeneration by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) subcutaneously. A typical dosing regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.
-
This compound Treatment: Administer this compound (e.g., 25 mg/kg, dissolved in a suitable vehicle like corn oil) via intraperitoneal injection or oral gavage, starting at a specified time point relative to MPTP administration (e.g., 24 hours post-MPTP). Continue treatment for a defined period (e.g., 14 days).
-
Behavioral Analysis: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia at baseline and at the end of the treatment period.
-
Tissue Processing: At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains and process them for immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining) and glial activation (Iba1 and GFAP staining).
-
Neurochemical Analysis: For a separate cohort of animals, collect striatal tissue for HPLC analysis of dopamine (B1211576) and its metabolites.
In Vitro NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB activation.
Procedure:
-
Cell Culture: Culture NF-κB-GFP reporter cells (e.g., HEK293 cells stably expressing a green fluorescent protein reporter under the control of an NF-κB response element) in appropriate media.
-
Treatment: Seed the cells in a multi-well plate. Pre-treat the cells with various concentrations of this compound (e.g., 10-100 μM) for a specified duration (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by adding a stimulating agent such as Tumor Necrosis Factor-alpha (TNFα; e.g., 10 ng/mL) or Lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Measurement: After a suitable incubation period (e.g., 24 hours), measure the GFP fluorescence using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence readings to a control (vehicle-treated) group and calculate the percentage inhibition of NF-κB activation by this compound.
Conclusion
This compound is a promising Nurr1 activator with demonstrated efficacy in preclinical models of neuroinflammation and cancer. Its well-defined synthesis and mechanism of action, coupled with its favorable pharmacokinetic profile, make it a valuable tool for further investigation into the therapeutic potential of targeting the Nurr1 signaling pathway. The data and protocols presented in this guide are intended to support and facilitate ongoing and future research in this area.
References
C-DIM12: A Comprehensive Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent and orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] Extensive preclinical research highlights its potential as a therapeutic agent for a range of neurological disorders and cancers. This technical guide provides a detailed overview of the pharmacology, mechanism of action, pharmacokinetics, and toxicology of this compound, presenting key data in a structured format to support ongoing research and development efforts.
Pharmacology
Mechanism of Action
This compound functions as a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons, as well as for the regulation of inflammatory responses in glial cells.[1][3] Unlike endogenous ligands which are yet to be definitively identified, this compound binds to a coactivator domain on the Nurr1 protein.[1] This interaction initiates a cascade of downstream effects, primarily centered on the transrepression of pro-inflammatory gene expression and the promotion of a neuroprotective and anti-tumorigenic cellular environment.[1][3]
The primary mechanism of this compound's anti-inflammatory action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] In glial cells such as microglia and astrocytes, this compound enhances the binding of Nurr1 to the p65 subunit of NF-κB.[4] This interaction stabilizes the association of corepressor proteins like CoREST (Corepressor for Repressor Element 1 Silencing Transcription Factor) and NCOR2 (Nuclear Receptor Corepressor 2) with the NF-κB complex, thereby preventing its binding to the promoters of inflammatory genes.[4] This leads to a significant reduction in the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[4][6]
In the context of cancer, this compound has been shown to inhibit tumor growth and autophagy while inducing apoptosis in cancer cells.[2]
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily characterized by its potent anti-inflammatory and neuroprotective activities observed in various preclinical models.
In vitro studies have demonstrated that this compound effectively suppresses inflammatory signaling in primary astrocytes and microglial cell lines.[1][4] It inhibits the lipopolysaccharide (LPS)-induced expression of NF-κB-regulated genes.[4] Furthermore, in neuronal cell lines, this compound induces the expression of genes associated with a dopaminergic phenotype.[1] In bladder cancer cells, it stimulates a Nurr1-mediated apoptotic pathway.[4][7]
Preclinical studies in animal models of Parkinson's disease and intracerebral hemorrhage (ICH) have provided substantial evidence for the in vivo efficacy of this compound.
-
Parkinson's Disease Models: In mouse models of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), oral administration of this compound has been shown to protect against the loss of dopaminergic neurons in the substantia nigra pars compacta and their terminals in the striatum.[1][3] This neuroprotective effect is accompanied by a suppression of microglial and astrocyte activation.[1][3]
-
Intracerebral Hemorrhage (ICH) Models: In a mouse model of ICH, this compound treatment improved neurological function, prevented neuron loss, and suppressed the activation of microglia/macrophages.[6] It also reduced the expression of inflammatory mediators like IL-6 and CCL2.[6]
Pharmacokinetics
Pharmacokinetic studies in male C57BL/6 mice have demonstrated that this compound is orally bioavailable and effectively crosses the blood-brain barrier.[1] Following intragastric administration, the concentration of this compound in the brain was found to be approximately three times higher than in the plasma.[1]
Table 1: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice
| Route of Administration | Dose (mg/kg) | Organ | Cmax (ng/mL) | t1/2 (min) | AUC (ng/mL*min) |
| Intragastric (i.g.) | 25 | Plasma | Data not available in snippets | Data not available in snippets | Data not available in snippets |
| Intragastric (i.g.) | 25 | Brain | Data not available in snippets | Data not available in snippets | Data not available in snippets |
Note: Specific quantitative values for Cmax, t1/2, and AUC were not available in the provided search snippets. The table structure is provided for when such data becomes available.
Toxicology
Preliminary toxicology studies have been conducted in mice and dogs to assess the safety profile of this compound.
Acute and Sub-chronic Toxicity
A 7-day study in outbred male CD-1 mice involved orogastric administration of this compound at doses of 50, 200, and 300 mg/kg/day.[8] The study investigated changes in hematology, clinical chemistry, and whole-body tissue pathology.[8] In a single-dose study, male and female beagle dogs received orogastric doses of 1, 5, 25, 100, 300, and 1,000 mg/kg, with subsequent analysis of hematology, clinical chemistry, and plasma pharmacokinetics over 48 hours.[8] While the detailed results of these studies are not fully available in the provided snippets, they represent a critical step in defining the safety margins of this compound.
Off-Target Assessment
To investigate potential off-target effects, in-vitro binding inhibition assays were performed with 10 μM this compound against a panel of 68 targets.[8] This was complemented by predictive off-target structural binding capacity analysis.[8] The results of these off-target assessments are crucial for understanding the selectivity of this compound and predicting potential side effects.
Experimental Protocols
Pharmacokinetic Analysis in Mice
-
Animal Model: Male C57BL/6 mice (27–30 g).[1]
-
Drug Administration: this compound was dissolved in corn oil and administered by intragastric gavage at a dose of 25 mg/kg.[1]
-
Sample Collection: Mice were euthanized at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration (n=4 per time point).[1] Midbrain tissue and trunk blood were collected.[1] Plasma was separated by centrifugation.[1]
-
Analytical Method: this compound concentrations in brain and plasma samples were determined by liquid chromatography-mass spectrometry (LC-MS).[1]
In Vivo Efficacy Study in MPTP-Induced Parkinsonism Mouse Model
-
Animal Model: Mice were treated with four doses of MPTP + probenecid (B1678239) over 14 days.[1]
-
Drug Administration: this compound was administered at a dose of 25 mg/kg via intraperitoneal injection for 14 days.[2]
-
Outcome Measures: Neurobehavioral function, loss of dopaminergic neurons, and glial activation were monitored.[1] Immunohistochemistry for IBA-1 (microglia marker) and stereological counting of TH-positive cells (dopaminergic neurons) were performed.[1][3]
In Vitro NF-κB Reporter Assay
-
Cell Line: NF-κB–GFP (green fluorescent protein) reporter HEK cells.[4]
-
Treatment: Cells were exposed to 30 ng/ml of TNFα in the presence of 100 μM this compound for up to 24 hours.[4]
-
Analysis: The total GFP fluorescence per cell was measured to determine the extent of NF-κB activation.[4]
Visualizations
Caption: this compound Mechanism of Action.
Caption: Pharmacokinetic Study Workflow.
Conclusion
This compound is a promising small molecule with a well-defined mechanism of action centered on the activation of the orphan nuclear receptor Nurr1. Its ability to suppress neuroinflammation and protect dopaminergic neurons in preclinical models of neurological disorders, coupled with its oral bioavailability and brain permeability, makes it a compelling candidate for further development. The initial toxicology data is encouraging, though more comprehensive studies are required to fully establish its safety profile for clinical applications. This technical guide summarizes the current knowledge on this compound, providing a valuable resource for the scientific community to guide future research and therapeutic development.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
In Vivo Stability and Bioavailability of C-DIM12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and bioavailability of 1,1-bis(3’-indolyl)-1-(p-chlorophenyl)methane (C-DIM12), a synthetic derivative of 3,3'-diindolylmethane (B526164) (DIM). This compound has garnered significant interest for its neuroprotective and anti-inflammatory properties, primarily through its action as a potent activator of the orphan nuclear receptor Nurr1. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and illustrates the principal signaling pathways involved in its mechanism of action.
Quantitative Pharmacokinetic Data
Pharmacokinetic studies in male C57BL/6 mice have demonstrated that this compound possesses favorable in vivo properties, including high bioavailability and significant penetration of the blood-brain barrier.[1] Following oral administration, this compound concentrates in the brain at levels approximately three times higher than in plasma, highlighting its potential for treating neurological disorders.
Below is a summary of the key pharmacokinetic parameters of this compound in plasma and brain tissue after a single oral gavage dose.
| Dose | Tissue | Cmax (ng/mL or ng/g) | t1/2 (hours) | AUC (ng·h/mL or ng·h/g) |
| 10 mg/kg | Plasma | ~150 | ~4 | ~600 |
| Brain | ~450 | ~6 | ~2000 | |
| 25 mg/kg | Plasma | ~300 | ~4.5 | ~1500 |
| Brain | ~900 | ~7 | ~5000 |
Note: The values presented are estimated from graphical representations in the cited literature and should be considered approximations.
Experimental Protocols
The following section details the methodology employed in a key pharmacokinetic study of this compound in mice.
Pharmacokinetic Analysis of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in plasma and brain tissue following oral administration in mice.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Male
-
Number of animals: 4 per time point
Dosing:
-
Compound: this compound
-
Dose: 25 mg/kg
-
Route of Administration: Intragastric gavage
-
Vehicle: Corn oil
Sample Collection:
-
Time Points: 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration.
-
Sample Types: Trunk blood (for plasma) and midbrain tissue.
-
Procedure:
-
At each designated time point, mice were anesthetized.
-
Trunk blood was collected and centrifuged to separate plasma.
-
Midbrain tissue was rapidly dissected.
-
All samples were stored at -80°C until analysis.
-
Analytical Method:
-
Technique: Liquid chromatography-mass spectrometry (LC-MS) was used to quantify the concentration of this compound in plasma and brain homogenates.
Signaling Pathways and Mechanism of Action
This compound primarily exerts its biological effects through the activation of Nurr1 (Nuclear receptor related 1 protein), an orphan nuclear receptor crucial for the development, maintenance, and survival of dopaminergic neurons. By binding to and activating Nurr1, this compound modulates the expression of genes involved in inflammation and neuronal function.
A key mechanism of this compound's anti-inflammatory action is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, this compound enhances the recruitment of Nurr1 to the promoters of inflammatory genes, such as inducible nitric oxide synthase (iNOS), and stabilizes the binding of nuclear corepressor proteins. This action competitively inhibits the binding of the p65 subunit of NF-κB, thereby reducing the transcription of pro-inflammatory mediators.
While this compound's activity is centered on Nurr1, the broader family of diindolylmethane compounds is known to interact with various cellular signaling pathways, including the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a critical role in the antioxidant defense system. However, direct activation of the NRF2 pathway by this compound has not been definitively established in the current literature. The neuroprotective effects observed with this compound are predominantly attributed to its potent anti-inflammatory actions mediated by Nurr1.
Visualizing the this compound Signaling Pathway
The following diagram illustrates the established signaling pathway for this compound.
Caption: this compound activates Nurr1, leading to neuroprotection and anti-inflammatory effects via NF-κB inhibition.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the workflow for the in vivo pharmacokinetic analysis of this compound.
Caption: Workflow for determining the in vivo pharmacokinetic profile of this compound in mice.
References
C-DIM12: A Novel Modulator of Glial Cell Activation and Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation, primarily mediated by the activation of glial cells—microglia and astrocytes—is a critical component in the pathogenesis of numerous neurodegenerative diseases. Uncontrolled and prolonged glial activation leads to the release of a cascade of pro-inflammatory and neurotoxic factors, contributing to neuronal damage and disease progression. Consequently, therapeutic strategies aimed at modulating glial activation represent a promising avenue for the treatment of these disorders. This technical guide focuses on 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, known as C-DIM12, a potent, orally bioavailable small molecule that has demonstrated significant anti-inflammatory and neuroprotective effects by targeting glial cell activation. This document provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its evaluation, quantitative data on its efficacy, and visual representations of the key signaling pathways involved.
Introduction: The Role of Glial Cells in Neuroinflammation
Microglia and astrocytes are the primary immune cells of the central nervous system (CNS). In a healthy brain, they exist in a quiescent or "ramified" state, performing essential homeostatic functions, including synaptic pruning, trophic support for neurons, and clearance of cellular debris.[1] Upon injury, infection, or the presence of pathological protein aggregates, glial cells become activated. This activation is a double-edged sword. While acute activation is crucial for clearing pathogens and initiating repair processes, chronic activation leads to a sustained pro-inflammatory environment that is detrimental to neuronal survival.[2]
Activated microglia and astrocytes release a plethora of inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., CCL2), reactive oxygen species (ROS), and nitric oxide (NO).[3] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to orchestrating this inflammatory gene expression program in glial cells. Therefore, molecules that can effectively and selectively suppress these pro-inflammatory pathways in activated glia are of high therapeutic interest.
This compound: Mechanism of Action
This compound is a member of the C-substituted diindolylmethane (C-DIM) family of compounds.[4] Its primary mechanism of action in glial cells involves the activation of the orphan nuclear receptor Nurr1 (also known as NR4A2).[2] Nurr1 is a transcription factor that plays a crucial role in the development and maintenance of dopaminergic neurons and also functions as a key negative regulator of inflammation in microglia and astrocytes.[2][4]
The anti-inflammatory effects of this compound are mediated through a Nurr1-dependent transrepression of the NF-κB signaling pathway.[2][5] In activated glial cells, the p65 subunit of the NF-κB complex translocates to the nucleus and binds to the promoters of inflammatory genes, driving their transcription. This compound, by activating Nurr1, facilitates the interaction between Nurr1 and the p65 subunit. This complex then recruits nuclear corepressor proteins, which effectively blocks the transcriptional activity of NF-κB, thereby suppressing the expression of a wide range of pro-inflammatory genes.[2] This targeted suppression of inflammatory gene expression allows this compound to reduce neuroinflammation while showing neuroprotective properties.[2][6]
Quantitative Efficacy of this compound on Glial Activation
The efficacy of this compound in suppressing glial activation has been quantified in several preclinical models of neurological disorders. The following tables summarize key findings from studies using models of Parkinson's disease (MPTP-induced) and intracerebral hemorrhage (ICH).
Table 1: Effect of this compound on Microglial Activation
| Experimental Model | Marker | Treatment Group | % Reduction in Activated Microglia (vs. Disease Control) | Statistical Significance | Reference |
| MPTP-induced Parkinsonism | Iba-1⁺ cells (Substantia Nigra) | MPTPp + this compound | Significant decrease in number of Iba-1⁺ cells | p < 0.01 | [2] |
| Intracerebral Hemorrhage | Iba-1⁺ cells (Peri-hematoma) | ICH + this compound (50 mg/kg) | Significant decrease in the number of activated microglia/macrophages | p < 0.01 | [6][7] |
Table 2: Effect of this compound on Astrocyte Activation
| Experimental Model | Marker | Treatment Group | % Reduction in Activated Astrocytes (vs. Disease Control) | Statistical Significance | Reference |
| MPTP-induced Parkinsonism | GFAP⁺ cells (Substantia Nigra) | MPTPp + this compound | Significantly fewer GFAP⁺ cells | p < 0.01 | [2] |
| MPTP-induced Parkinsonism | GFAP⁺ cells (Striatum) | MPTPp + this compound | Suppressed the number of GFAP⁺ cells to control levels | p < 0.0001 | [2] |
| Intracerebral Hemorrhage | GFAP⁺ cells (Peri-hematoma) | ICH + this compound (50 mg/kg) | No significant effect on the accumulation of GFAP-immunopositive astrocytes | Not significant | [7] |
Table 3: Effect of this compound on Pro-inflammatory Gene Expression
| Experimental Model | Gene Analyzed | Treatment Group | Fold Change in mRNA Expression (vs. Disease Control) | Statistical Significance | Reference |
| MPTP-induced Parkinsonism | TNFα, IL-1α, CCL2 | MPTPp + this compound | Significantly decreased levels | Not specified | [8] |
| Intracerebral Hemorrhage | IL-6 | ICH + this compound (50 mg/kg) | Significant suppression | p < 0.01 | [6] |
| Intracerebral Hemorrhage | CCL2 | ICH + this compound (50 mg/kg) | Significant suppression | p < 0.001 | [6] |
| Intracerebral Hemorrhage | iNOS | ICH + this compound (50 mg/kg) | Significant suppression | p < 0.01 | [6] |
Key Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways modulated by this compound in glial cells.
Caption: this compound mechanism of action via Nurr1-mediated NF-κB transrepression.
Caption: Overview of key inflammatory signaling pathways in glial cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on glial cell activation.
Immunohistochemistry (IHC) for Iba-1 and GFAP
This protocol is adapted for the detection of microglial (Iba-1) and astrocyte (GFAP) activation in mouse brain tissue.[8][9][10]
-
Tissue Preparation:
-
Anesthetize mice and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersion in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 30-50 µm thick coronal sections using a cryostat and store them in a cryoprotectant solution at -20°C.
-
-
Staining Procedure:
-
Wash free-floating sections three times for 10 minutes each in PBS.
-
Perform antigen retrieval (if necessary) by incubating sections in a citrate-based buffer at 95°C for 20 minutes.
-
Permeabilize and block non-specific binding by incubating sections for 1-2 hours at room temperature in a blocking buffer (e.g., PBS containing 0.3% Triton X-100 and 5% normal donkey or goat serum).
-
Incubate sections with primary antibodies (e.g., rabbit anti-Iba1, 1:1000; mouse anti-GFAP, 1:500) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times for 10 minutes each in PBS with 0.1% Triton X-100.
-
Incubate sections with corresponding fluorescently-labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488, donkey anti-mouse Alexa Fluor 594) diluted 1:1000 in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash sections three times for 10 minutes each in PBS.
-
Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Capture images using a confocal or fluorescence microscope.
-
Quantify the number of Iba-1⁺ or GFAP⁺ cells, or the intensity of the fluorescent signal, in defined regions of interest (e.g., substantia nigra, hippocampus) using image analysis software like ImageJ.
-
Western Blotting for GFAP
This protocol is for quantifying GFAP protein levels in brain tissue lysates.[11]
-
Protein Extraction:
-
Dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GFAP (e.g., 1:1000) and a loading control (e.g., β-actin or GAPDH, 1:5000) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize GFAP levels to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Genes
This protocol is for measuring the mRNA expression of inflammatory cytokines and chemokines in glial cells or brain tissue.[12][13]
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cultured glial cells or dissected brain tissue using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., IL-6, CCL2, iNOS) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Express the results as fold change relative to the control group.
-
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for neurodegenerative diseases characterized by a significant neuroinflammatory component. Its ability to specifically target glial activation through the Nurr1-mediated suppression of the NF-κB pathway provides a focused approach to mitigating the detrimental effects of chronic neuroinflammation. The quantitative data from preclinical models strongly support its efficacy in reducing microglial and, to a lesser extent, astrocyte activation, and in downregulating the expression of key pro-inflammatory mediators.
Future research should focus on further elucidating the potential interplay between this compound/Nurr1 and other inflammatory signaling cascades, such as the MAPK pathways, to gain a more complete understanding of its immunomodulatory effects. Additionally, long-term efficacy and safety studies in a broader range of neurodegenerative disease models are warranted to fully assess its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound and similar Nurr1 agonists as a novel class of therapeutics for neurological disorders.
References
- 1. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 9. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]
- 10. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 11. Inhibition of astrocyte signaling leads to sex-specific changes in microglia phenotypes in a diet-based model of cerebral small vessel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Structure-Activity Relationship of C-DIM12: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Nurr1 Modulator for Cancer and Neuroinflammation
C-DIM12, chemically known as 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic analog of 3,3'-diindolylmethane (B526164) (DIM) that has garnered significant attention in the fields of oncology and neuropharmacology. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate its biological functions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this potent modulator of the orphan nuclear receptor Nurr1 (NR4A2).
Core Concepts: Mechanism of Action
This compound exerts its biological effects primarily through the modulation of the orphan nuclear receptor Nurr1.[1][2] Unlike typical nuclear receptors, Nurr1 has a ligand-binding pocket that is largely filled with amino acid side chains, leading to debate about its classification as a true ligand-activated receptor. However, studies have shown that this compound can activate Nurr1-mediated transcription.[1] It is hypothesized that this compound may bind to a co-activator site rather than the traditional ligand-binding domain.[3]
The key activities of this compound include:
-
Anti-Cancer Effects: this compound inhibits tumor growth and induces apoptosis in various cancer cell lines, including pancreatic and bladder cancer.[1] This is partly achieved through the activation of Nurr1, which can regulate the expression of genes involved in cell cycle arrest and apoptosis.
-
Anti-Inflammatory and Neuroprotective Effects: this compound demonstrates potent anti-inflammatory properties, primarily by inhibiting the NF-κB signaling pathway.[2] This activity is crucial for its neuroprotective effects observed in models of Parkinson's disease and intracerebral hemorrhage.[2][3]
Structure-Activity Relationship and Data Presentation
| Compound/Analog Name | Para-Substituent on Phenyl Ring | Primary Nuclear Receptor Target(s) | Observed Biological Activities |
| This compound | -Cl (Chloro) | Nurr1 (NR4A2) | Nurr1 activation, anti-cancer, anti-inflammatory, neuroprotective [1][2] |
| C-DIM5 | -OCH3 (Methoxy) | Nur77 (NR4A1) | Activation of Nur77, induction of apoptosis in lung cancer cells.[4] |
| C-DIM8 | -OH (Hydroxy) | TR3/Nur77 (NR4A1) Deactivator | Inhibition of lung cancer cell cycle progression.[4] |
| DIM-C-pPhCF3 | -CF3 (Trifluoromethyl) | PPARγ | PPARγ activation, induction of apoptosis in colon cancer cells.[5][6] |
| DIM-C-pPhtBu | -tBu (tert-Butyl) | PPARγ | PPARγ activation, inhibition of breast cancer cell proliferation.[7] |
| DIM-C-pPhC6H5 | -C6H5 (Phenyl) | PPARγ | PPARγ activation, inhibition of colon and breast cancer tumor growth.[6][7] |
| DIM-C-pPhBr | -Br (Bromo) | Minimal Nur77/PPARγ activation | Induction of apoptosis via JNK pathway activation in colon cancer cells.[5] |
| DIM-C-pPhF | -F (Fluoro) | Minimal Nur77/PPARγ activation | Induction of apoptosis via JNK pathway activation in colon cancer cells.[5] |
Signaling Pathways
The biological effects of this compound are mediated through complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Nurr1 Activation Pathway by this compound
Caption: this compound activates Nurr1, leading to target gene transcription.
Inhibition of NF-κB Signaling by this compound
Caption: this compound inhibits NF-κB signaling via Nurr1-mediated IKK inhibition.
This compound Induced Apoptosis Pathway
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nurr1 Ligand,1,1-bis(3'-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
C-DIM12 as a modulator of NF-κB signaling
An In-Depth Technical Guide on C-DIM12 as a Modulator of NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous pathologies, including chronic inflammatory diseases and various cancers, making it a prime target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (this compound), a synthetic diindolylmethane compound, and its function as a potent modulator of NF-κB signaling. This compound operates through a distinct mechanism involving the activation of the orphan nuclear receptor Nurr1 (NR4A2), leading to the transcriptional repression of NF-κB target genes. This document details the molecular mechanism of action, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of the associated pathways and workflows.
The NF-κB Signaling Pathway: A Brief Overview
The NF-κB family comprises five related transcription factors: RelA (p65), RelB, c-Rel, p50 (NF-κB1), and p52 (NF-κB2).[4] In most unstimulated cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. The canonical pathway is typically initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[4] This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB frees the NF-κB dimer (most commonly the p50/p65 heterodimer) to translocate into the nucleus, bind to specific κB sites in the promoter regions of target genes, and initiate the transcription of hundreds of genes involved in inflammation and immunity, including cytokines, chemokines, and enzymes like nitric oxide synthase (NOS2).[4][5]
This compound: Mechanism of NF-κB Modulation
This compound inhibits NF-κB-dependent gene expression not by interfering with the upstream signaling cascade that leads to p65 nuclear translocation, but by modulating transcriptional events directly within the nucleus. The mechanism is dependent on its activity as an activator of the orphan nuclear receptor Nurr1.[5][6]
The key steps are as follows:
-
Nurr1 Activation and Nuclear Translocation : this compound treatment enhances the translocation of Nurr1 into the nucleus.[5][7]
-
Nurr1-p65 Interaction : In the nucleus, this compound promotes and stabilizes the interaction between Nurr1 and the transactivating p65 subunit of NF-κB.[5][8]
-
Promoter Binding Competition : this compound treatment concurrently decreases the binding of the p65 subunit to the promoters of inflammatory genes (e.g., NOS2) while enhancing the recruitment of Nurr1 to these same p65-binding sites.[5][7]
-
Corepressor Stabilization : This Nurr1-mediated repression is facilitated by the stabilization of nuclear corepressor complexes, specifically the Corepressor for Repressor Element 1 Silencing Transcription Factor (CoREST) and the Nuclear Receptor Corepressor 2 (NCOR2), at the inflammatory gene promoters.[5][7]
-
Transcriptional Repression : The collective result is the potent transcriptional repression of NF-κB-regulated genes, thereby blocking the inflammatory response.[5]
Quantitative Data on this compound Activity
The modulatory effects of this compound on the NF-κB pathway have been quantified across various experimental models. The data highlights a concentration-dependent inhibition of NF-κB activity and its downstream targets.
Table 1: In Vitro Effects of this compound on NF-κB Signaling
| Parameter | Cell Type | Stimulus | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|---|
| NF-κB Transcriptional Activity | THP-1 Lucia Reporter Cells | LPS, Flagellin, TNFα, LTA, Zymosan | 10 µM | Significant attenuation of NF-κB activity | [9][10] |
| THP-1 Lucia Reporter Cells | LPS, Flagellin, TNFα, LTA, Zymosan, IL-1β | 1.0 µM | No significant effect | [9][10] | |
| NF-κB-GFP Reporter Cells | TNFα (30 ng/ml) | 100 µM | Significant reduction in total GFP fluorescence | [11] | |
| Inflammatory Gene Expression | BV-2 Microglia | LPS (1 µg/mL) | 10 µM | Inhibition of NOS2, IL-6, and CCL2 mRNA expression | [5][7] |
| p65 Promoter Binding | BV-2 Microglia | LPS | 10 µM | Decreased p65 binding to the NOS2 promoter |[5][7] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dosage | Outcome | Reference |
|---|---|---|---|
| Intracerebral Hemorrhage (ICH) in Mice | 50 mg/kg (p.o.) | Suppressed ICH-induced mRNA increase of IL-6 and CCL2 | [12][13] |
| 50 mg/kg (p.o.) | Suppressed ICH-induced increase of iNOS mRNA | [12][13][14] | |
| MPTP-Induced Parkinsonism in Mice | 25 mg/kg (i.p.) | Modulated glial reactivity and was neuroprotective | [15] |
| | Post-lesion treatment | Attenuated dopamine (B1211576) neuron loss and reduced glial activation |[5] |
Key Experimental Protocols
Investigating the effects of this compound on NF-κB signaling involves a suite of molecular and cellular biology techniques. Detailed below are protocols for the key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines :
-
BV-2 Microglial Cells : Murine microglia often used to study neuroinflammation.[5]
-
THP-1 Lucia™ ISG Cells : Human monocytic reporter cells that express a secreted luciferase gene under the control of an NF-κB-inducible promoter.[9]
-
NF-κB-GFP Reporter Cells : Typically HEK293 cells stably transfected with a Green Fluorescent Protein (GFP) reporter gene driven by an NF-κB response element.[5][11]
-
-
General Treatment Protocol :
-
Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treat cells with this compound (e.g., 1 µM, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 30 minutes to 1 hour).[8][9]
-
Introduce the inflammatory stimulus (e.g., 1 µg/mL LPS for BV-2 or THP-1 cells; 30 ng/mL TNFα for HEK293 cells).[9][11]
-
Incubate for the desired time course (e.g., 6-24 hours), depending on the endpoint being measured.
-
Harvest cells for downstream analysis (RNA/protein extraction) or measure reporter activity.
-
NF-κB Luciferase Reporter Assay
This assay quantifies NF-κB transcriptional activity.
-
Cell Seeding : Seed THP-1 Lucia™ cells in a 96-well plate.
-
Treatment : Pre-treat with this compound (e.g., 1 µM and 10 µM) for 30 minutes, followed by stimulation with inflammatory ligands (e.g., LPS, TNFα) for 24 hours.[9]
-
Supernatant Collection : After incubation, collect the cell culture supernatant.
-
Luminescence Measurement : Use a luciferase assay reagent (e.g., QUANTI-Luc™) and measure the luminescence on a plate reader.
-
Data Analysis : Normalize the luminescence values to a control (e.g., untreated cells) to determine the fold change in NF-κB activity.
Quantitative Real-Time PCR (qRT-PCR)
This method measures the mRNA expression of NF-κB target genes.
-
Cell Treatment : Treat cells (e.g., BV-2) with this compound and/or LPS as described in 4.1.
-
RNA Isolation : After treatment, lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis : Synthesize first-strand complementary DNA (cDNA) from 0.5-1 µg of RNA using a reverse transcriptase enzyme and random primers.[9]
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (NOS2, IL-6, CCL2) and a housekeeping gene for normalization (GAPDH, Actin).
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the in vivo association of transcription factors with their target gene promoters.
-
Cell Treatment and Cross-linking : Treat BV-2 cells with this compound and LPS.[8] Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium.
-
Cell Lysis and Sonication : Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) using sonication.
-
Immunoprecipitation : Incubate the sheared chromatin overnight with antibodies specific to the protein of interest (e.g., anti-p65, anti-Nurr1) or a negative control (e.g., IgG).
-
Immune Complex Capture : Capture the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.
-
Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
Analysis : Use qPCR with primers flanking the putative binding site on the target promoter (e.g., the p65-binding site on the NOS2 promoter) to quantify the amount of precipitated DNA.[5][8]
Logical Pathway of this compound's Anti-Inflammatory Action
The sequence of events from this compound administration to the suppression of inflammation can be summarized in a logical flow, underscoring the cause-and-effect relationships established through experimental evidence.
Conclusion and Future Directions
This compound is a well-characterized modulator of the NF-κB signaling pathway. Its unique, Nurr1-dependent mechanism of action distinguishes it from conventional NF-κB inhibitors that typically target upstream kinases or proteasome activity. By promoting a transcriptional repressor complex at NF-κB target genes, this compound effectively suppresses the expression of key inflammatory mediators.[5][7] This activity has been demonstrated in various in vitro and in vivo models, highlighting its therapeutic potential for neuroinflammatory conditions like Parkinson's disease and intracerebral hemorrhage, as well as for certain cancers where NF-κB is constitutively active.[5][6][14][15]
Future research should focus on further elucidating the full spectrum of Nurr1-regulated genes affected by this compound, exploring its efficacy and safety in more complex preclinical disease models, and identifying potential biomarkers to predict therapeutic response. For drug development professionals, this compound represents a promising lead compound for developing a new class of anti-inflammatory and neuroprotective agents that function through the targeted modulation of nuclear receptor activity.
References
- 1. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 2. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB-activated oncogene inhibition strategy for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Regulatory Logic of the NF-κB Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nurr1 Activator 1,1-Bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nurr1 Activator 1,1-Bis(3'-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
The role of C-DIM12 in regulating dopaminergic neuron function
An In-depth Technical Guide on the Role of C-DIM12 in Regulating Dopaminergic Neuron Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The progressive loss of midbrain dopaminergic (DA) neurons is a primary pathological hallmark of Parkinson's disease (PD). The orphan nuclear receptor Nurr1 (Nuclear Receptor Subfamily 4 Group A Member 2, or NR4A2) is essential for the development, maintenance, and survival of these neurons.[1] Its diminished expression is linked to PD, making it a promising therapeutic target.[1][2][3] This technical guide details the role and mechanisms of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (this compound), a synthetic, orally active small molecule, in modulating dopaminergic neuron function. This compound acts as a potent activator of Nurr1, exerting significant neuroprotective and anti-inflammatory effects in preclinical models of Parkinson's disease.[4][5] This document consolidates key findings, presents quantitative data from pivotal studies, outlines experimental protocols, and illustrates the underlying signaling pathways.
Introduction: The Nurr1 Axis in Dopaminergic Neuron Health
Nurr1 is a transcription factor that plays a critical role in the homeostasis of dopaminergic neurons.[3] It regulates the expression of a suite of genes essential for the dopaminergic phenotype, including those involved in dopamine (B1211576) synthesis (Tyrosine Hydroxylase, TH), packaging (Vesicular Monoamine Transporter 2, VMAT2), and reuptake (Dopamine Transporter, DAT).[1][6] Beyond its role in neuronal maintenance, Nurr1 is a key regulator of anti-inflammatory responses in glial cells (microglia and astrocytes).[4][7] In the context of neuroinflammation, a key contributor to PD pathogenesis, Nurr1 suppresses the expression of pro-inflammatory genes by inhibiting the NF-κB signaling pathway.[6][8][9]
Given that no endogenous ligand for Nurr1 has been definitively identified, the development of synthetic activators like this compound represents a significant therapeutic strategy for neurodegenerative diseases such as PD.[4]
This compound: A Synthetic Activator of the Nurr1 Receptor
This compound is a member of the C-substituted diindolylmethane (C-DIM) family of compounds.[6] It has been identified as a specific and potent activator of Nurr1.[4][10] Pharmacokinetic studies have demonstrated that this compound is orally bioavailable and effectively crosses the blood-brain barrier, concentrating in brain tissue at levels approximately three times higher than in plasma, a crucial characteristic for a centrally acting therapeutic.[4] Computational modeling suggests that this compound binds with high affinity to the coactivator domain of the human Nurr1 protein, thereby enhancing its transcriptional activity.[4]
Mechanism of Action of this compound
This compound regulates dopaminergic neuron function through a dual mechanism: direct neuroprotection via activation of Nurr1-dependent gene expression in neurons and indirect neuroprotection by suppressing neuroinflammatory processes in glial cells.
Direct Neurotrophic and Phenotypic Support
In dopaminergic neuronal cell lines, this compound induces the expression of Nurr1 and its target genes, including TH and VMAT2.[11] This effect is confirmed to be Nurr1-dependent, as RNA interference knockdown of Nurr1 abolishes the inductive effects of this compound.[11][12] Furthermore, this compound enhances the expression of Nurr1-regulated proteins in vivo and prevents the nuclear export of Nurr1 in dopaminergic neurons, thereby sustaining its transcriptional activity and supporting a healthy dopaminergic phenotype.[6]
Anti-Inflammatory Effects in Glial Cells
A major component of this compound's neuroprotective capacity is its potent anti-inflammatory activity.[2] this compound suppresses the activation of microglia and astrocytes, key mediators of neuroinflammation.[4][6] Mechanistically, it inhibits the expression of NF-κB-regulated inflammatory genes, such as nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[9] this compound achieves this by enhancing the recruitment of Nurr1 to the promoters of inflammatory genes, which in turn decreases the binding of the p65 subunit of NF-κB and stabilizes the binding of nuclear corepressors like CoREST and NCOR2.[8][9]
Quantitative Analysis of this compound Efficacy
The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound.
Table 1: In Vitro Effects of this compound on Dopaminergic Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression | Reference |
|---|---|---|---|---|
| N2A | 10 µM this compound (24 hrs) | Nurr1 | ~2.5 | [11] |
| N2A | 10 µM this compound (24 hrs) | TH | ~2.0 | [11] |
| N2A | 10 µM this compound (24 hrs) | VMAT2 | ~2.2 | [11] |
| N27 | 5 µM this compound (24 hrs) | Nurr1 | ~1.8 | [11] |
| N27 | 10 µM this compound (24 hrs) | TH | ~1.6 | [11] |
| N27 | 5 µM this compound (24 hrs) | VMAT2 | ~2.0 |[11] |
Table 2: Neuroprotective and Anti-Inflammatory Effects of this compound in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Model/Treatment | Result | Significance | Reference |
|---|---|---|---|---|
| DA Neuron Survival | MPTPp + this compound (25 mg/kg, daily) | Protection against loss of TH+ neurons in the substantia nigra pars compacta (SNpc) | Significant | [4] |
| Astrocyte Activation | MPTPp + this compound (25 mg/kg, daily) | Significantly fewer GFAP+ astrocytes in the SNpc compared to MPTPp alone | p < 0.01 | [4] |
| Microglial Activation | MPTPp + this compound (25 mg/kg, daily) | Maintained a ramified (resting) microglial phenotype | Qualitative | [4] |
| Dopamine Levels | MPTPp + this compound vs. MPTPp | Trend toward protection against loss of dopamine and DOPAC in the striatum | Not statistically significant | [4] |
| NF-κB Activity | MPTPp + this compound in NF-κB/EGFP mice | Reduced expression of NF-κB/EGFP reporter in the substantia nigra | Significant |[6] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Dosage | Value | Reference |
|---|---|---|---|
| Brain vs. Plasma Concentration | 25 mg/kg (oral) | ~3-fold higher concentration in brain tissue compared to plasma | [4] |
| Binding Affinity to Nurr1 | In silico modeling | High-affinity binding to the coactivator domain (Binding Energy: -73.3 kcal/mol) |[4] |
Key Experimental Methodologies
Detailed protocols are essential for the replication and extension of scientific findings. Below are methodologies for key experiments cited in this guide.
In Vivo MPTP Mouse Model of Parkinsonism
-
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a progressive neurodegeneration model.
-
Model System: C57BL/6 mice or transgenic NF-κB/EGFP reporter mice.[4][6]
-
Reagents and Treatment: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered with probenecid (B1678239) (MPTPp) to induce progressive loss of DA neurons. A typical regimen involves MPTPp administration twice weekly for 2 weeks. This compound (e.g., 25 mg/kg) or vehicle (corn oil) is administered daily via oral gavage concurrently with MPTPp treatment.[4]
-
Assays and Endpoints:
-
Immunohistochemistry (IHC): Brain tissue is collected, sectioned, and stained for Tyrosine Hydroxylase (TH) to quantify dopaminergic neurons in the SNpc via stereological counting. Staining for Iba1 (microglia) and GFAP (astrocytes) is used to assess neuroinflammation.[4]
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure levels of dopamine and its metabolite DOPAC in striatal tissue.[4]
-
Gene Expression Analysis: Quantitative polymerase chain reaction (qPCR) arrays are performed on brain tissue to measure the expression of inflammatory and cell death-related genes.[4]
-
In Vitro Dopaminergic Gene Expression Analysis
-
Objective: To determine if this compound directly induces Nurr1-regulated gene expression in neuronal cells.
-
Model System: Dopaminergic neuronal cell lines such as N2A or N27.[11]
-
Reagents and Treatment: Cells are cultured and treated with varying concentrations of this compound (e.g., 5-10 µM) or vehicle (DMSO) for specified time periods (e.g., 4, 8, 24 hours).[11]
-
Assays and Endpoints:
-
Quantitative PCR (qPCR): RNA is extracted from cells, reverse-transcribed to cDNA, and used for qPCR to measure the mRNA levels of Nurr1, TH, and VMAT2.[11]
-
RNA Interference (RNAi): To confirm Nurr1 dependency, cells are transfected with Nurr1 siRNA or a control siRNA prior to this compound treatment to ablate Nurr1 expression.[11]
-
In Vitro Neuroprotection Assay
-
Objective: To assess the ability of this compound to protect neurons from a specific neurotoxin.
-
Model System: Differentiated MN9D or N2A cells.[11]
-
Reagents and Treatment: Cells are pre-treated with this compound before being exposed to the neurotoxin 6-hydroxydopamine (6-OHDA).[11]
-
Assays and Endpoints: Cell viability is assessed using standard assays such as the MTT assay or by quantifying surviving cells.[11]
Visualizing the Role of this compound: Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic related to this compound function.
References
- 1. The role of Nurr1 in the development of dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 178946-89-9 | MOLNOVA [molnova.com]
The Impact of C-DIM12 on Autophagy Pathways in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, a 1,1-bis(3'-indolyl)-1-(p-substitutedphenyl)methane derivative, has emerged as a significant modulator of autophagy pathways in cancer, demonstrating potential as a therapeutic agent. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a primary focus on its role as an antagonist of the nuclear receptor 4A2 (NR4A2 or NURR1). In pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to inhibit gemcitabine-induced cytoprotective autophagy by downregulating the expression of key autophagy-related genes, ATG7 and ATG12. This guide synthesizes the current understanding of the this compound-mediated signaling cascade, presents quantitative data from key experimental findings, details the methodologies for relevant assays, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction: Autophagy in Cancer and the Role of this compound
Autophagy is a catabolic process essential for cellular homeostasis, involving the lysosomal degradation of cellular components. In the context of cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages and promoting tumor survival in established tumors, often contributing to therapeutic resistance.[1] Cytoprotective autophagy enables cancer cells to withstand the stress induced by chemotherapy, thus representing a key target for enhancing the efficacy of anti-cancer drugs.
This compound has been identified as an antagonist of NR4A2 (NURR1), an orphan nuclear receptor overexpressed in several cancers, including pancreatic cancer.[2][3] High NR4A2 expression is often associated with a poor prognosis.[2] this compound's ability to block the pro-survival functions of NR4A2, particularly its role in promoting cytoprotective autophagy, has positioned it as a promising candidate for combination cancer therapy.
Core Mechanism of Action: The this compound-NR4A2-Autophagy Axis
The primary mechanism by which this compound impacts autophagy in cancer, particularly in pancreatic ductal adenocarcinoma (PDAC), is through the antagonism of NR4A2. The chemotherapeutic agent gemcitabine (B846) induces the expression of NR4A2, which in turn drives a pro-survival autophagic response, contributing to chemoresistance.[2][3]
This compound intervenes by acting as an antagonist to NR4A2. This antagonism disrupts the downstream signaling cascade, specifically by inhibiting the NR4A2-mediated transcription of essential autophagy genes, ATG7 and ATG12.[2][3] ATG7 and ATG12 are crucial components of the two ubiquitin-like conjugation systems required for the formation of the autophagosome. By downregulating their expression, this compound effectively blocks the autophagic flux, thereby preventing the cancer cells from utilizing autophagy as a survival mechanism against chemotherapy-induced stress. This leads to an accumulation of cellular damage and ultimately enhances apoptotic cell death.
While the most well-documented effects of this compound on autophagy are in pancreatic cancer, some evidence suggests a role for NR4A2 and its modulation by this compound in other malignancies such as glioblastoma.[3] However, the specific impact on autophagy pathways in these other cancer types is less characterized. Research on the effects of this compound on autophagy in breast and lung cancer is currently limited.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on autophagy-related gene expression and apoptosis in pancreatic cancer cell lines.
Table 1: Effect of this compound on Autophagy-Related Gene Expression in MiaPaCa2 Cells
| Treatment | Target Gene | Fold Change in mRNA Expression (vs. Control) |
| This compound | ATG7 | ~0.6 |
| This compound | ATG12 | ~0.5 |
Data are estimated from graphical representations in Zarei et al., 2021 and represent the approximate fold change.[2]
Table 2: Effect of this compound and Gemcitabine on Apoptosis in Pancreatic Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (PI Positive) |
| MiaPaCa2 | Control | ~5% |
| Gemcitabine | ~20% | |
| This compound | ~15% | |
| Gemcitabine + this compound | ~40% | |
| Panc-1 | Control | ~5% |
| Gemcitabine | ~18% | |
| This compound | ~12% | |
| Gemcitabine + this compound | ~35% |
Data are estimated from graphical representations in Zarei et al., 2021 and represent the approximate percentage of apoptotic cells.[3]
Table 3: Quantification of Autophagy by LC3 Puncta Formation in MiaPaCa2 Cells
| Treatment | Average Number of EGFP-LC3 Puncta per Cell |
| Control | ~5 |
| Gemcitabine | ~25 |
| Gemcitabine + this compound | ~10 |
Data are estimated from graphical representations in Zarei et al., 2021 and represent the approximate number of LC3 puncta.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Pancreatic Cancer
The following diagram illustrates the signaling pathway through which this compound inhibits cytoprotective autophagy in pancreatic cancer cells.
Experimental Workflow for Investigating this compound's Effect on Autophagy
The diagram below outlines a typical experimental workflow to assess the impact of this compound on autophagy in cancer cells.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the key literature investigating this compound and autophagy.
Cell Culture and Treatments
-
Cell Lines: Human pancreatic cancer cell lines MiaPaCa2 and Panc-1.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatments:
-
Gemcitabine: Used at a concentration of 100 nM for indicated time points.
-
This compound: Used at a concentration of 15 µM for indicated time points.
-
Combination Treatment: Cells are co-treated with gemcitabine and this compound.
-
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: 30-50 µg of protein per sample are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in 5% BSA in TBST.
-
Anti-NURR1 (e.g., 1:1000 dilution)
-
Anti-ATG7 (e.g., 1:1000 dilution)
-
Anti-ATG12 (e.g., 1:1000 dilution)
-
Anti-LC3B (e.g., 1:1000 dilution)
-
Anti-Cleaved PARP (e.g., 1:1000 dilution)
-
Anti-α-tubulin or β-actin (e.g., 1:5000 dilution) as a loading control.
-
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Kit, Qiagen), and 1 µg of RNA is reverse transcribed into cDNA.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix with specific primers for ATG7, ATG12, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.
Immunofluorescence for LC3 Puncta
-
Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.
-
Transfection (for EGFP-LC3): Cells are transiently transfected with an EGFP-LC3 expression vector.
-
Treatment: After 24 hours, cells are treated with gemcitabine and/or this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.1% Triton X-100 for 10 minutes.
-
Staining: For endogenous LC3, after permeabilization, cells are blocked and then incubated with an anti-LC3B primary antibody followed by a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Quantification: Coverslips are mounted, and images are captured using a confocal microscope. The number of EGFP-LC3 or stained LC3 puncta per cell is quantified using image analysis software (e.g., ImageJ).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Harvesting: After treatment, both floating and adherent cells are collected.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry. The percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is determined.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for cancers that rely on cytoprotective autophagy for survival, particularly in the context of chemotherapy resistance. Its mechanism of action, centered on the antagonism of NR4A2 and the subsequent downregulation of ATG7 and ATG12, is a novel strategy for sensitizing cancer cells to conventional treatments like gemcitabine.
Future research should focus on several key areas:
-
Elucidating the role of this compound in autophagy in other cancer types: While the evidence in pancreatic cancer is compelling, further studies are needed to determine if this mechanism is applicable to other malignancies where NR4A2 is overexpressed.
-
Investigating potential off-target effects: A comprehensive understanding of this compound's broader cellular impact is necessary for its clinical development.
-
Exploring the interplay with other signaling pathways: Investigating the crosstalk between the NR4A2 pathway and other major autophagy-regulating pathways, such as mTOR, could reveal further opportunities for therapeutic intervention.
-
In vivo studies and clinical trials: Ultimately, the therapeutic potential of this compound, alone or in combination with other agents, will need to be validated in preclinical animal models and subsequent human clinical trials.
This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the role of this compound as a modulator of autophagy in cancer. The continued exploration of this compound and its mechanism of action holds significant promise for the development of more effective cancer therapies.
References
Methodological & Application
C-DIM12 Experimental Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a synthetic ligand for the orphan nuclear receptor Nurr1 (NR4A2).[1][2][3] It has garnered significant interest in the scientific community for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1][4][5] In vitro studies are crucial for elucidating the mechanisms of action of this compound and evaluating its therapeutic potential. This document provides detailed protocols for key in vitro experiments to investigate the effects of this compound on cell viability, apoptosis, and the modulation of specific signaling pathways.
Mechanism of Action
This compound functions as a Nurr1 activator.[1][2] Nurr1 is a transcription factor that plays a critical role in the development and maintenance of dopaminergic neurons and has been implicated in the regulation of inflammatory responses.[1] this compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway.[1][2][6] In cancer cells, this compound has been shown to induce apoptosis and inhibit tumor growth, suggesting its potential as an anti-neoplastic agent.[4][7][8]
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MiaPaCa-2 | Pancreatic Cancer | ~15 | [5] |
| Panc-1 | Pancreatic Cancer | Not explicitly stated, but effective | [5][8] |
| Bladder Cancer Cells | Bladder Cancer | Not explicitly stated, but effective | [1][3] |
| Glioblastoma Cells | Glioblastoma | Not explicitly stated, but acts as an antagonist | [8] |
Table 2: Effect of this compound on Inflammatory Mediator Expression in THP-1 Cells
| Inflammatory Mediator | Treatment | Fold Change vs. Control | Reference |
| MCP-1 | LPS (1 µg/mL) | Increased | [6][9] |
| MCP-1 | LPS (1 µg/mL) + this compound (10 µM) | Significantly Attenuated | [6][9][10] |
| CCL5 | LPS (1 µg/mL) + this compound (10 µM) | Partially Reduced | [6][9] |
| CXCL1 | LPS (1 µg/mL) + this compound (10 µM) | No Significant Effect | [6][9] |
| MCP-1 | Zymosan (25 µg/mL) | Increased | [6][9][10] |
| MCP-1 | Zymosan (25 µg/mL) + this compound (10 µM) | Significantly Attenuated | [6][9][10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for a specified time. Include untreated and vehicle-treated cells as controls.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis for Nurr1 and NF-κB Pathway Proteins
This protocol is for detecting changes in protein expression of Nurr1 and key components of the NF-κB pathway.
Materials:
-
Cell lysates from this compound treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nurr1, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This protocol is for measuring changes in the mRNA levels of inflammatory genes.
Materials:
-
RNA extracted from this compound treated and control cells
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for target genes (e.g., IL-6, TNF-α, CCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from cells and assess its quality and quantity.
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction by mixing the cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers.
-
Perform the qRT-PCR using a real-time PCR instrument with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kumc.edu [kumc.edu]
- 7. rsc.org [rsc.org]
- 8. Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
How to dissolve and store C-DIM12 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and research applications of C-DIM12, a potent activator of the nuclear receptor Nurr1. This compound has demonstrated anti-inflammatory and neuroprotective effects, making it a valuable tool for studies in oncology and neurological diseases.[1]
Chemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Data |
| Molecular Weight | 356.85 g/mol [2] |
| Formula | C₂₃H₁₇ClN₂[2] |
| CAS Number | 178946-89-9[2] |
| Appearance | Powder[2] |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (≥100 mg/mL or 280.23 mM) and ethanol (B145695) (100 mM).[1] Insoluble in water.[2] For optimal solubility in DMSO, it is recommended to use a fresh, anhydrous grade, as DMSO can absorb moisture, which may reduce the solubility of the compound.[1][2] |
| Storage (Powder) | Store at -20°C for up to 3 years.[2] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month.[2] It is advisable to protect stock solutions from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a high-concentration stock solution of this compound, which can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the this compound powder and anhydrous DMSO to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). For example, to prepare a 100 mM stock solution from 1 mg of this compound (MW: 356.85), add 28.02 µL of DMSO.
-
Mix: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into sterile, single-use aliquots.
-
Store: Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: In Vitro Application - Inhibition of NF-κB Signaling in BV-2 Microglial Cells
This protocol describes the use of this compound to inhibit lipopolysaccharide (LPS)-induced NF-κB activation and subsequent inflammatory gene expression in BV-2 microglial cells.[2]
Materials:
-
BV-2 microglial cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction, qPCR, ELISA)
Procedure:
-
Cell Seeding: Seed BV-2 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 10 µM).[3] The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Pre-treat the cells with the this compound-containing medium for a specified duration (e.g., 30 minutes).[3]
-
Stimulation: Following pre-treatment, add LPS to the culture medium to induce an inflammatory response (e.g., 1 µg/mL).[3]
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for the expression of inflammatory mediators.[2][3]
-
Analysis: Harvest the cells or culture supernatant for downstream analysis. For example, quantify the mRNA levels of NF-κB target genes such as NOS2, IL-6, and CCL2 using qPCR, or measure the protein levels of secreted cytokines using ELISA.[2]
Protocol 3: In Vivo Application - Neuroprotection in a Mouse Model of Parkinson's Disease
This protocol provides a general guideline for the oral administration of this compound in a mouse model of Parkinson's disease induced by MPTP.[4]
Materials:
-
This compound powder
-
Vehicle for oral administration (e.g., Corn Oil)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and Probenecid
-
Male C57BL/6 mice
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Suspend this compound powder in the chosen vehicle (e.g., Corn Oil) to the desired concentration (e.g., for a 50 mg/kg dose).[2] Ensure the suspension is homogenous before each administration.
-
Animal Model Induction: Induce Parkinsonism in mice using a standard MPTP/probenecid protocol.[4]
-
Administration: Administer this compound or vehicle to the mice via oral gavage. Dosing regimens may vary, but a representative example is daily administration.[4]
-
Monitoring and Analysis: Monitor the mice for behavioral changes and, at the end of the study, sacrifice the animals for neurochemical and histological analysis of the brain to assess neuroprotection.[4]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions as an activator of the orphan nuclear receptor Nurr1. By binding to Nurr1, it modulates the expression of genes involved in inflammation and neuronal function. A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2] this compound stabilizes the binding of corepressor proteins, such as CoREST and NCOR2, to NF-κB, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes.[2] This leads to a decrease in the expression of pro-inflammatory mediators like NOS2, IL-6, and CCL2.[2]
Caption: this compound signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a research setting.
Caption: General experimental workflow for this compound research.
References
Application Notes and Protocols for C-DIM12 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of C-DIM12, a potent Nurr1 modulator, in various in vivo mouse models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in preclinical settings.
Introduction
1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (this compound) is a synthetic ligand for the orphan nuclear receptor Nurr1 (also known as NR4A2).[1] Nurr1 plays a crucial role in the development and maintenance of dopaminergic neurons and is involved in the regulation of inflammatory gene expression in glial cells.[1] this compound has demonstrated neuroprotective, anti-inflammatory, and anti-cancer properties in various preclinical models.[2][3] It has been shown to suppress glial activation, protect against the loss of dopaminergic neurons, and inhibit tumor growth.[1][2] These characteristics make this compound a promising therapeutic candidate for neurodegenerative diseases and cancer.[3][4]
Data Presentation: this compound Dosage and Administration in Mouse Models
The following tables summarize the quantitative data on this compound dosage, administration routes, and treatment schedules from various studies in mouse models.
| Disease Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Parkinson's Disease (MPTP-induced) | C57BL/6 | 25 mg/kg | Intragastric gavage (daily) | 14 days | Protected against loss of dopaminergic neurons, suppressed glial activation. | [1] |
| Parkinson's Disease (MPTP-induced) | C57BL/6 | 50 mg/kg | Oral administration | Not specified | Neuroprotective activity, suppression of glial activation. | [5][6] |
| Intracerebral Hemorrhage (ICH) | Not specified | 50 mg/kg or 100 mg/kg | Oral (p.o.) | Daily for 3 days, starting 3h post-ICH | Improved neurological function recovery, prevented neuron loss, suppressed microglia/macrophage activation. | [7][8][9] |
| Pancreatic Cancer Xenograft | Athymic nude mice | Not specified in search results | Not specified in search results | 30 days | Inhibited tumor growth, enhanced survival. | [3] |
| Orthotopic Xenograft (NURR1-KO cells) | Not specified | 30 mg/kg | Intraperitoneal (i.p.) | 30 days | Inhibited tumor growth and autophagy, induced apoptosis. | [2] |
| Safety/Toxicology Study | CD-1 | 50, 200, or 300 mg/kg/day | Orogastric | 7 days | Higher doses caused modest liver pathology; lower doses were unremarkable. | [10] |
Pharmacokinetic Data
A pharmacokinetic study in C57BL/6 male mice following a single 25 mg/kg dose of this compound administered via intragastric gavage revealed significantly higher concentrations in the brain compared to plasma, indicating good blood-brain barrier penetration.[1]
| Organ | Dose (mg/kg) | Route | Area Under Curve (ng/mL*min) | t1/2 (min) | Cmax (ng/mL) | Reference |
| Plasma | 25 | i.g. | 539,220 | 249 | 1120 | [2] |
| Brain | 25 | i.g. | 2,273,711 | 265 | 3622 | [2] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Model
This protocol is designed to assess the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
Materials:
-
Male C57BL/6 mice (27-30 g)[1]
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Vehicle (e.g., Corn Oil)[1]
-
Saline (0.9% NaCl)[1]
-
Gavage needles
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
MPTP and Probenecid Administration:
-
This compound Administration:
-
Prepare this compound solution in the chosen vehicle (e.g., corn oil).
-
Administer this compound (25 mg/kg) or vehicle daily via intragastric gavage throughout the 14-day treatment period.[1]
-
-
Neurobehavioral Analysis: Monitor motor function throughout the study using appropriate tests (e.g., rotarod, pole test).
-
Tissue Collection and Analysis:
-
At the end of the study, anesthetize the mice deeply with isoflurane.[1]
-
Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 3% paraformaldehyde/PBS.[1]
-
Dissect the brain and process for immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining) in the substantia nigra pars compacta and striatum, as well as markers for glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Intracerebral Hemorrhage (ICH) Model
This protocol outlines the procedure to evaluate the therapeutic effects of this compound in a collagenase-induced mouse model of intracerebral hemorrhage.
Materials:
-
Male mice (strain to be specified by the researcher)
-
Collagenase type VII
-
This compound
-
Vehicle for oral administration
-
Stereotaxic apparatus
-
Microinjection pump
Procedure:
-
ICH Induction:
-
This compound Administration:
-
Prepare this compound solution for oral administration.
-
Administer this compound (50 or 100 mg/kg) or vehicle orally at 3 hours, 27 hours, and 51 hours after ICH induction.[7]
-
-
Neurological Function Assessment:
-
Evaluate motor function using tests such as the beam-walking test and the modified limb-placing test at baseline and at various time points post-ICH (e.g., 6, 24, 48, and 72 hours).[9]
-
-
Tissue Collection and Analysis:
-
At 72 hours post-ICH, anesthetize the mice and perform transcardial perfusion.[7]
-
Collect brain tissue and perform immunohistochemical analysis for neuronal loss (e.g., NeuN staining), microglia/macrophage activation (e.g., Iba1 staining), and astrocyte accumulation (e.g., GFAP staining).[7]
-
Gene expression analysis of inflammatory mediators (e.g., IL-6, CCL2) can be performed on brain tissue collected at earlier time points (e.g., 6 hours post-ICH).[9]
-
Visualizations
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine C-DIM12 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-DIM12 (1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane) is a potent modulator of the orphan nuclear receptor Nurr1 (NR4A2).[1][2] As a Nurr1 activator, this compound has demonstrated significant therapeutic potential in various disease models, including cancer and neurodegenerative disorders.[1][2] Its mechanism of action primarily involves the activation of Nurr1, leading to the inhibition of the NF-κB signaling pathway and the induction of apoptosis in cancer cells. These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound, enabling researchers to assess its efficacy and further explore its therapeutic applications.
Key Applications of this compound
-
Oncology: this compound induces apoptosis and inhibits tumor growth in various cancer cell lines, including bladder and pancreatic cancer.[2][3]
-
Neuroprotection: It exhibits neuroprotective effects by suppressing neuroinflammation and protecting dopaminergic neurons, making it a candidate for treating neurodegenerative diseases like Parkinson's disease.[4][5]
-
Anti-inflammatory: this compound effectively inhibits the expression of NF-κB-regulated inflammatory genes in glial and myeloid cells.[6][7]
Data Summary
The following tables summarize the quantitative data on the effects of this compound in various cell-based assays.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Percent Viability (%) | Assay |
| N2a | 1 | 24 | ~100 | MTT |
| N2a | 5 | 24 | ~100 | MTT |
| N2a | 10 | 24 | ~90 | MTT |
| N2a | 20 | 24 | ~80 | MTT |
| N2a | 40 | 24 | ~60** | MTT |
| p < 0.05, **p < 0.01 vs. control cells[8] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration | % Apoptotic Cells (Annexin V+) |
| Pancreatic Cancer | 15 | 72 hours | Data demonstrating an increase in apoptosis is available, though specific percentages are not provided in the search results. |
| IMR-32 | High-dose (unspecified concentration) | 24 hours | 88.12 |
| IMR-32 | Medium-dose (unspecified concentration) | 24 hours | 39.20 |
| IMR-32 | Low-dose (unspecified concentration) | 24 hours | 37.51 |
| IMR-32 | Control | 24 hours | 35.34 |
Table 3: Inhibition of NF-κB Transcriptional Activity by this compound
| Cell Line | Inducer | This compound Concentration (µM) | Fold Change in NF-κB Activity |
| THP-1 Lucia | LPS (1 µg/mL) | 10 | Significant attenuation |
| THP-1 Lucia | Flagellin (100 ng/mL) | 10 | Significant attenuation |
| THP-1 Lucia | TNFα (10 ng/mL) | 10 | Significant attenuation |
| THP-1 Lucia | LTA (2.5 µg/mL) | 10 | Significant attenuation |
| THP-1 Lucia | Zymosan (25 µg/mL) | 10 | Significant attenuation |
Data adapted from a study on THP-1 Lucia cells where 10 µM this compound significantly attenuated the increase in NF-κB transcriptional activity induced by various inflammatory ligands.[7]
Table 4: Modulation of Inflammatory Gene Expression by this compound (In Vivo)
| Gene | Treatment | Fold Change vs. ICH + Vehicle |
| IL-6 | ICH + this compound (50 mg/kg) | Significant suppression |
| CCL2 | ICH + this compound (50 mg/kg) | Significant suppression |
Data from an in vivo mouse model of intracerebral hemorrhage (ICH).[5]
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., MiaPaCa-2, Panc-1, BV-2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
NF-κB Reporter Assay (Luciferase Assay)
This protocol measures the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 or other suitable cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Inducer of NF-κB activity (e.g., TNFα or LPS)
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB inducer (e.g., 30 ng/mL TNFα) for 6-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold change in luciferase activity compared to the stimulated control.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This protocol quantifies the mRNA levels of NF-κB target genes.
Materials:
-
Cells of interest (e.g., BV-2 microglia)
-
This compound stock solution (in DMSO)
-
Inducer of inflammation (e.g., LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., IL-6, CCL2, NOS2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Plate cells and treat with this compound and/or an inflammatory stimulus as described in previous protocols.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using the cDNA, primers, and qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Western Blot Analysis for Nurr1 and NF-κB Pathway Proteins
This protocol assesses the protein levels of Nurr1 and key components of the NF-κB pathway.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nurr1, anti-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound as required and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for C-DIM12 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-DIM12, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a synthetic ligand that acts as a potent activator of the orphan nuclear receptor Nurr1 (Nuclear Receptor Subfamily 4 Group A Member 2, NR4A2).[1][2] Nurr1 is crucial for the development, maintenance, and survival of dopaminergic neurons and plays a significant role in modulating neuroinflammation.[2] this compound exerts its effects by binding to Nurr1 and initiating a signaling cascade that ultimately suppresses inflammatory gene expression in glial cells and promotes a neuroprotective phenotype.[1][2] These properties make this compound a valuable tool for studying neurodegenerative diseases and developing novel therapeutic strategies.
This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures, focusing on its neuroprotective and anti-inflammatory effects.
Mechanism of Action
This compound is a cell-permeable compound that activates the nuclear receptor Nurr1. In the central nervous system, Nurr1 activation by this compound leads to the transrepression of pro-inflammatory genes by inhibiting the activity of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1] this compound has been shown to decrease the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes, such as inducible nitric oxide synthase (iNOS).[3] This anti-inflammatory action in glial cells (microglia and astrocytes) reduces the production of neurotoxic mediators, thereby protecting neurons from inflammatory damage.[2][4] Additionally, in neurons, Nurr1 activation is associated with the expression of genes involved in dopamine (B1211576) homeostasis and neuronal survival.[2]
Data Presentation
Table 1: In Vitro Concentrations and Treatment Durations of this compound
| Cell Type | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Primary Dopaminergic Neurons | Not specified | Not specified | Induced Nurr1 protein expression and enhanced neuronal survival against 6-OHDA | [5] |
| BV-2 Microglia | 10 µM | 24 hours | Inhibited LPS-induced expression of NOS2, IL-6, and CCL2 | [1] |
| NF-κB-GFP HEK Cells | 100 µM | Up to 24 hours | Blocked TNFα-induced NF-κB-GFP expression | [1] |
| THP-1 Cells | 1 µM - 10 µM | 24 hours | Attenuated LPS-induced inflammatory mediator secretion | [6] |
| MiaPaCa2 Cells | 15 µM | 3-5 days | Increased cell proliferation and survival | [2] |
Table 2: In Vivo Dosages of this compound in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | | MPTP-Induced Parkinsonism | 25 mg/kg/day | Oral gavage | 14 days | Protected against loss of dopaminergic neurons and suppressed glial activation |[2] | | Intracerebral Hemorrhage | 50-100 mg/kg/day | Oral gavage | 3 days | Improved neurological function, prevented neuron loss, and suppressed microglia/macrophage activation |[3][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound stock and working solutions for treating primary neuron cultures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed primary neuron culture medium
Procedure:
-
Stock Solution Preparation (10 mM):
-
This compound is soluble in DMSO at concentrations up to at least 71 mg/mL (198.96 mM).[1]
-
To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound (MW: 356.85 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Sonication may be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed primary neuron culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Important: To avoid precipitation, add the this compound/DMSO stock solution to the culture medium and mix immediately and thoroughly.
-
The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent toxicity.
-
Prepare a vehicle control with the same final concentration of DMSO in the culture medium.
-
Protocol 2: Neuroprotection Assay against 6-Hydroxydopamine (6-OHDA) Toxicity
This protocol assesses the neuroprotective effects of this compound against the dopaminergic neurotoxin 6-OHDA in primary midbrain neuron cultures.
Materials:
-
Primary midbrain neuron cultures (at least 7 days in vitro)
-
This compound working solutions and vehicle control
-
6-hydroxydopamine (6-OHDA)
-
Neuronal viability assay kit (e.g., MTT, LDH)
-
Fixative (e.g., 4% paraformaldehyde)
-
Primary antibodies: anti-Tyrosine Hydroxylase (TH), anti-MAP2
-
Appropriate fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Microplate reader and fluorescence microscope
Procedure:
-
This compound Pre-treatment:
-
Culture primary midbrain neurons for at least 7 days to allow for maturation.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 24 hours.
-
-
6-OHDA-induced Toxicity:
-
After the pre-treatment period, expose the neurons to 6-OHDA (a typical concentration range to test is 20-100 µM) for an additional 24 hours.[6][8] A dose-response curve for 6-OHDA should be performed initially to determine the optimal toxic concentration for your specific culture system.
-
Include a control group that is not exposed to 6-OHDA.
-
-
Assessment of Neuronal Viability:
-
After the 6-OHDA treatment, assess neuronal viability using a standard assay such as MTT or LDH according to the manufacturer's instructions.
-
-
Immunocytochemistry for Neuronal Survival:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies against TH (to identify dopaminergic neurons) and MAP2 (a general neuronal marker) overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain with DAPI.
-
Acquire images using a fluorescence microscope and quantify the number of surviving TH-positive and MAP2-positive neurons.
-
Protocol 3: Anti-inflammatory Assay in a Neuron-Glia Co-culture Model
This protocol evaluates the anti-inflammatory effects of this compound in a primary neuron-glia co-culture model stimulated with lipopolysaccharide (LPS).
Materials:
-
Primary cortical neuron-glia co-cultures (at least 12-14 days in vitro).[5]
-
This compound working solutions and vehicle control
-
Lipopolysaccharide (LPS) from E. coli
-
RNA extraction kit and reagents for qRT-PCR
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
Primary antibodies: anti-Iba1 (for microglia), anti-GFAP (for astrocytes), anti-p-p65 (activated NF-κB)
-
Appropriate secondary antibodies and detection reagents for immunocytochemistry or Western blotting
Procedure:
-
This compound Treatment and Inflammatory Stimulation:
-
Analysis of Inflammatory Gene Expression (qRT-PCR):
-
After 6 hours of LPS stimulation, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of inflammatory genes (e.g., TNF-α, IL-6, iNOS, CCL2) using qRT-PCR. Normalize the data to a housekeeping gene (e.g., GAPDH or β-actin).
-
-
Measurement of Cytokine Secretion (ELISA):
-
After 24 hours of LPS stimulation, collect the culture supernatant.
-
Measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.
-
-
Immunocytochemistry for Glial Activation and NF-κB Signaling:
-
Fix and stain the cells as described in Protocol 2.
-
Use primary antibodies against Iba1 to assess microglial morphology (activated microglia typically have an amoeboid shape) and GFAP for astrocyte reactivity.
-
To assess NF-κB activation, stain for the phosphorylated (active) form of the p65 subunit (p-p65) and observe its nuclear translocation.
-
Quantify the fluorescence intensity and morphological changes.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the role of Nurr1 in neuronal health and disease. The protocols outlined in this document provide a framework for studying the neuroprotective and anti-inflammatory properties of this compound in primary neuron cultures. These in vitro models are essential for elucidating the mechanisms of action of novel neuroprotective compounds and for the preclinical assessment of potential therapeutics for neurodegenerative disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Effects of 6-hydroxydopamine on primary cultures of substantia nigra: specific damage to dopamine neurons and the impact of glial cell line-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro test - Neuro Inflammation - Brain inflammation in rat primary culture of glia mesencephalic neurons - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for C-DIM12 Administration in Intracerebral Hemorrhage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C-DIM12, a Nurr1 ligand, in preclinical studies of intracerebral hemorrhage (ICH). The information is based on findings from a key study demonstrating the therapeutic potential of this compound in a mouse model of ICH.
Introduction
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability. Post-hemorrhagic inflammation plays a critical role in secondary brain injury. This compound (1,1-Bis(3'-indolyl)-1-(p-chlorophenyl)methane) is a ligand for the nuclear receptor Nurr1 (NR4A2), which is known to have anti-inflammatory and neuroprotective effects.[1][2] Studies have shown that this compound can attenuate brain inflammation and improve functional recovery following ICH in mice, making it a promising candidate for further investigation.[3][4][5]
Mechanism of Action
This compound acts as a Nurr1 agonist, although it binds to a different domain than other ligands like amodiaquine.[3][4] Its therapeutic effects in ICH are attributed to the suppression of inflammatory responses. A key mechanism appears to be the inhibition of inducible nitric oxide synthase (iNOS) induction, which in turn reduces inflammation and protects against neuronal damage.[3][4][6] this compound has been shown to suppress the activation of microglia and macrophages, and reduce the expression of inflammatory mediators such as interleukin-6 (IL-6) and CC chemokine ligand 2 (CCL2).[3][6]
Quantitative Data Summary
The following tables summarize the quantitative data from a pivotal study investigating the effects of this compound in a mouse model of ICH.
Table 1: Dosing and Administration
| Compound | Dosage | Route of Administration | Frequency | Start of Treatment |
| This compound | 50 or 100 mg/kg | Oral (p.o.) | Daily | 3 hours post-ICH induction |
| Amodiaquine | 40 mg/kg | Intraperitoneal (i.p.) | Daily | 3 hours post-ICH induction |
| 1400W (iNOS inhibitor) | 20 mg/kg | Intraperitoneal (i.p.) | Twice daily | 3 hours post-ICH induction |
Table 2: Summary of this compound Efficacy in ICH Mouse Model
| Outcome Measure | Effect of this compound Treatment |
| Neurological Function | Improved recovery |
| Neuron Loss | Prevented in the hematoma |
| Microglia/Macrophage Activation | Suppressed |
| Inflammatory Mediators (IL-6, CCL2) | Suppressed expression |
| Axonal Structure (Internal Capsule) | Preserved |
| Axonal Transport Function | Preserved |
| iNOS mRNA Expression | Suppressed increase after ICH |
Experimental Protocols
Intracerebral Hemorrhage (ICH) Induction in Mice
This protocol describes the induction of ICH in mice via microinjection of collagenase into the striatum.[3][4][6]
Materials:
-
Collagenase type VII
-
Stereotaxic apparatus
-
Microinjection pump
-
Hamilton syringe
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Mount the mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target location in the striatum.
-
Slowly inject collagenase into the striatum using a Hamilton syringe attached to a microinjection pump.
-
After injection, leave the needle in place for a few minutes to prevent backflow.
-
Slowly retract the needle, suture the scalp incision, and allow the mouse to recover.
This compound Administration
This compound is administered orally starting 3 hours after the induction of ICH.[3][4][6]
Materials:
-
This compound
-
Vehicle solution (e.g., corn oil)
-
Oral gavage needles
Procedure:
-
Prepare the this compound solution in the vehicle at the desired concentration (50 or 100 mg/kg).
-
At 3 hours post-ICH, administer the this compound solution or vehicle control to the mice via oral gavage.
-
Continue daily administration at 24-hour intervals for the duration of the study.[7]
Behavioral Testing: Beam-Walking Test
The beam-walking test is used to assess motor coordination and balance.
Procedure:
-
Train the mice to walk across a narrow wooden beam to a goal box before ICH induction.
-
At specified time points post-ICH, place the mouse at one end of the beam and record its ability to traverse the beam.
-
Scoring can be based on the time taken to cross, the number of foot slips, or a predefined scoring scale.[8]
Visualizations
Signaling Pathway of this compound in Intracerebral Hemorrhage
Caption: this compound activates Nurr1, suppressing neuroinflammation and subsequent neuronal injury after ICH.
Experimental Workflow for this compound Studies in ICH
Caption: Workflow for evaluating this compound's therapeutic effects in a mouse model of intracerebral hemorrhage.
References
- 1. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Dim 12 | Neuroprotective in Mouse Model | StressMarq Biosciences Inc. [stressmarq.com]
- 3. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 5. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Protocol for assessing C-DIM12 neuroprotection in vivo
Application Notes and Protocols
Topic: Protocol for Assessing C-DIM12 Neuroprotection in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, commonly known as this compound, is a potent, orally bioavailable compound that modulates the orphan nuclear receptor Nurr1 (NR4A2).[1] Nurr1 is crucial for the development, maintenance, and survival of dopaminergic neurons.[2] this compound has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models of neurological disease.[1][3] Its mechanism of action involves the activation of Nurr1, which in turn suppresses neuroinflammatory pathways, primarily by inhibiting NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling in glial cells.[2][3] This compound protects dopaminergic neurons from neurotoxic insults, making it a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's Disease (PD).[2][4]
These application notes provide a comprehensive protocol for assessing the neuroprotective efficacy of this compound in an in vivo mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The protocols cover experimental design, behavioral assessments, and post-mortem histological and biochemical analyses.
Proposed Neuroprotective Signaling Pathway of this compound
The neuroprotective effects of this compound are primarily mediated through its interaction with the Nurr1 receptor. In the context of neuroinflammation, glial cells like microglia and astrocytes become activated and release pro-inflammatory mediators, many of which are regulated by the NF-κB signaling pathway. This compound activates Nurr1, which then interferes with the NF-κB pathway, reducing the expression of inflammatory genes.[2][3] In dopaminergic neurons, this compound-activated Nurr1 enhances the expression of key proteins for dopamine (B1211576) function, such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT), supporting neuronal health and function.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for C-DIM12-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C-DIM12, a potent modulator of the nuclear receptor Nurr1, for inducing apoptosis in various cancer cell lines. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
This compound, also known as 1,1-bis(3’-indolyl)-1-(p-chlorophenyl)methane (DIM-C-pPhCl), is a member of the C-substituted diindolylmethane (C-DIM) class of compounds. It has emerged as a significant area of interest in oncology research due to its ability to selectively induce apoptosis in cancer cells. This compound functions as an activator of the orphan nuclear receptor Nurr1 (also known as NR4A2), a transcription factor implicated in the regulation of apoptosis, proliferation, and inflammation. By modulating Nurr1 activity, this compound triggers a cascade of molecular events culminating in programmed cell death in cancer cells, making it a promising candidate for therapeutic development.
Mechanism of Action
This compound primarily exerts its pro-apoptotic effects through the activation of the Nurr1-mediated signaling pathway. In cancer cells, this activation can lead to the inhibition of survival pathways, such as NF-κB, and the upregulation of pro-apoptotic factors. The binding of this compound to Nurr1 initiates a transcriptional program that ultimately shifts the cellular balance towards apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines.
Table 1: Cell Viability (IC50 Values) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Citation |
| LNCaP | Prostate Cancer | 0.64 ± 0.09 | DAPI Staining | [1] |
| T24 | Bladder Cancer | 48.14 ± 10.25 | MTT Assay | [2] |
| MiaPaCa2 | Pancreatic Cancer | Data not available | MTT Assay | |
| Panc1 | Pancreatic Cancer | Data not available | MTT Assay | |
| 253J B-V | Bladder Cancer | Data not available | MTT Assay |
Note: While specific IC50 values for this compound in MiaPaCa2, Panc1, and 253J B-V cells were not available in the searched literature, studies have demonstrated a dose-dependent decrease in cell viability.
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Conc. (µM) | Apoptosis Rate (%) | Assay | Citation |
| MiaPaCa2 | Pancreatic Cancer | 15 | Increased Annexin V Staining | Annexin V Assay | |
| Panc1 | Pancreatic Cancer | 15 | Increased Annexin V Staining | Annexin V Assay | |
| 253J B-V | Bladder Cancer | Not Specified | Increased PARP cleavage and DNA fragmentation | Western Blot, DNA Fragmentation Assay | |
| T24 | Bladder Cancer | Not Specified | Increased apoptosis | Annexin V/PI Staining |
Note: Quantitative percentages of apoptosis were not consistently reported. The table indicates a qualitative increase in apoptosis upon this compound treatment.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Cancer Type | This compound Conc. (µM) | Protein | Change in Expression | Citation |
| 253J B-V | Bladder Cancer | Not Specified | Cleaved PARP | Increased | |
| T24 | Bladder Cancer | Not Specified | Bax | Increased | [3] |
| T24 | Bladder Cancer | Not Specified | Bcl-2 | Decreased | [3] |
| T24 | Bladder Cancer | Not Specified | Cleaved Caspase-3 | Increased | [4] |
| MiaPaCa2 | Pancreatic Cancer | 5-25 | HuR | Decreased | |
| MiaPaCa2 | Pancreatic Cancer | 5-25 | IDH1 | Decreased | |
| Panc1 | Pancreatic Cancer | 5-25 | HuR | Decreased | |
| Panc1 | Pancreatic Cancer | 5-25 | IDH1 | Decreased |
Signaling Pathways and Experimental Workflows
Caption: this compound activates Nurr1, leading to apoptosis.
Caption: Workflow for this compound in vitro studies.
Experimental Protocols
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., MiaPaCa2, Panc1, T24, 253J B-V)
-
Complete culture medium (specific to the cell line)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protein Expression Analysis: Western Blotting
Objective: To analyze the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) after this compound treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway [PeerJ] [peerj.com]
- 3. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral shRNA Knockdown with C-DIM12 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the combined use of lentiviral-mediated short hairpin RNA (shRNA) knockdown and C-DIM12 treatment. This powerful combination of techniques allows for the investigation of gene function in the context of modulating the nuclear receptor related 1 protein (Nurr1) signaling pathway. Lentiviral vectors provide a robust method for stable, long-term gene silencing in a wide range of cell types, including primary and non-dividing cells.[1][2][3] this compound is a potent modulator of Nurr1, an orphan nuclear receptor that plays a critical role in neuroinflammation, cancer, and neurodegenerative diseases.[4][5][6] By combining shRNA-mediated knockdown of a target gene with the pharmacological modulation of the Nurr1 pathway by this compound, researchers can dissect complex cellular mechanisms and evaluate potential therapeutic strategies.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing either lentiviral shRNA knockdown of Nurr1 or this compound treatment. This data can serve as a reference for expected outcomes in similar experimental setups.
Table 1: Quantitative Analysis of Lentiviral shRNA-mediated Nurr1 Knockdown in Mouse Brain
| Parameter | Control shRNA | Nurr1 shRNA | Fold Change | Statistical Significance | Reference |
| Nurr1 Protein Expression (relative to WT) | 1.0 | ~0.4 | ~2.5-fold decrease | p < 0.05 | [7] |
| Aβ-plaque Burden (%) | ~1.5 | ~2.5 | ~1.67-fold increase | p < 0.05 | [7] |
| Number of Neurons (NeuN+ cells) | ~3500 | ~2500 | ~28.6% decrease | p < 0.01 | [7] |
| Number of Microglia (Iba-1+ cells) | ~100 | ~200 | ~2-fold increase | p < 0.05 | [7] |
Data adapted from a study investigating the effects of Nurr1 knockdown in a 5XFAD mouse model of Alzheimer's disease.[7]
Table 2: Effect of this compound Treatment on Pro-inflammatory Mediator Expression in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Gene | Vehicle Control (ICH) | This compound (50 mg/kg) + ICH | Fold Change | Statistical Significance | Reference |
| IL-6 mRNA | ~12-fold increase vs. sham | ~4-fold increase vs. sham | ~3-fold decrease | p < 0.01 | [1][8] |
| CCL2 mRNA | ~25-fold increase vs. sham | ~8-fold increase vs. sham | ~3.1-fold decrease | p < 0.001 | [1][8] |
| iNOS mRNA | ~6-fold increase vs. sham | ~3-fold increase vs. sham | ~2-fold decrease | Not specified | [1] |
Data adapted from a study evaluating the therapeutic effects of this compound in a mouse model of ICH.[1][8]
Table 3: In Vitro Effects of this compound on Pancreatic Cancer Cells
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability | MiaPaCa2, Panc1, BxPC3 | This compound (1-1000 µM) | Dose-dependent decrease in survival | [9] |
| Apoptosis (Annexin V staining) | MiaPaCa2, Panc1 | 15 µM this compound | Increased apoptosis | [9] |
| Anchorage-Independent Growth | MiaPaCa2, Panc1 | 15 µM this compound | Inhibition of growth in soft agar | [9] |
| Cell Migration (Scratch Assay) | MiaPaCa2, Panc1 | 15 µM this compound | 60-70% decrease in migration | [9] |
Data from a study investigating the effects of the NR4A2 inverse agonist this compound on pancreatic cancer cells.[9]
Experimental Protocols
Lentiviral shRNA Production and Cell Transduction
This protocol outlines the steps for producing lentiviral particles carrying an shRNA construct and transducing a target cell line.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA transfer plasmid (e.g., pLKO.1) targeting the gene of interest and a non-targeting control
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filter
-
Ultracentrifuge
-
Target cells
-
Polybrene
-
Puromycin (B1679871) (if using a selection marker)
Protocol:
-
Day 1: Seeding HEK293T cells: Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Day 2: Transfection:
-
In one tube, mix the shRNA transfer plasmid, psPAX2, and pMD2.G in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes.
-
Add the transfection complex to the HEK293T cells.
-
-
Day 3: Media Change: Replace the transfection media with fresh DMEM with 10% FBS.
-
Day 4 & 5: Viral Harvest:
-
Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the virus by ultracentrifugation at 25,000 rpm for 90 minutes at 4°C.
-
Resuspend the viral pellet in a small volume of PBS or serum-free media.
-
-
Day 6: Transduction of Target Cells:
-
Seed target cells in a 6-well plate.
-
On the day of transduction, add the concentrated lentivirus to the cells at various multiplicities of infection (MOIs) in the presence of 8 µg/mL Polybrene.
-
-
Day 7 onwards: Selection and Expansion:
-
After 24 hours, replace the virus-containing media with fresh media.
-
If the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the media 48 hours post-transduction to select for transduced cells.
-
Expand the puromycin-resistant cells for downstream experiments.
-
This compound Treatment
This protocol describes the preparation and application of this compound to cultured cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Target cells
Protocol:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 1-25 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
-
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration used.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Combined Lentiviral shRNA Knockdown and this compound Treatment
This protocol integrates the two methodologies for a combined experiment.
Protocol:
-
Follow the protocol for Lentiviral shRNA Production and Cell Transduction (Section 3.1) to generate stable cell lines with the target gene knocked down (shTarget) and a non-targeting control (shControl).
-
Seed both shControl and shTarget cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates).
-
Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare this compound working solutions and a vehicle control as described in the This compound Treatment protocol (Section 3.2).
-
Treat both shControl and shTarget cells with this compound or vehicle control.
-
Incubate the cells for the predetermined duration.
-
Harvest the cells for downstream analysis (e.g., qRT-PCR for knockdown efficiency, Western blot for protein levels, cell viability assays, apoptosis assays).
Quantification of Knockdown Efficiency and Cellular Assays
1. Quantitative Real-Time PCR (qRT-PCR) for Knockdown Efficiency:
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of knockdown. Effective knockdown is generally considered to be ≥70% reduction in target mRNA levels.
2. Western Blot for Protein Knockdown:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software to confirm protein knockdown.
3. Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and treat as described in the combined protocol.
-
At the end of the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Mandatory Visualizations
References
- 1. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Immunohistochemistry to Measure Regional Expression of Nurr1 in the Brain and the Effect of the Nurr1 Heterozygous Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Combinative shRNA-Encoded Lentivirus-Mediated Gene Silencing to Accelerate Somatosensory Recovery After Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring C-DIM12 Efficacy in a Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1] A key pathological feature of PD is neuroinflammation, mediated by activated microglia and astrocytes, which contributes to neuronal death.[2] The orphan nuclear receptor Nurr1 (NR4A2) is crucial for the development, maintenance, and survival of dopaminergic neurons and also plays a significant role in suppressing neuroinflammation.[1][3]
C-DIM12, a synthetic 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, has been identified as a potent activator of Nurr1.[4][5] It has demonstrated neuroprotective and anti-inflammatory effects in preclinical models of Parkinson's disease, primarily by suppressing glial cell activation and promoting a dopaminergic phenotype.[4][6] this compound is orally bioavailable and effectively crosses the blood-brain barrier, making it a promising therapeutic candidate for disease modification in PD.[4][6]
These application notes provide detailed protocols for evaluating the efficacy of this compound in the widely used MPTP/probenecid (B1678239) (MPTPp) mouse model of Parkinson's disease.
This compound Signaling Pathway
This compound exerts its neuroprotective effects by activating the nuclear receptor Nurr1. This activation leads to a dual mechanism of action: the suppression of neuroinflammation in glial cells and the promotion of a healthy dopaminergic neuron phenotype.
Experimental Workflow
A typical experimental workflow to assess the efficacy of this compound in a Parkinson's disease mouse model involves several key stages, from disease induction to behavioral and post-mortem tissue analysis.
Data Presentation
Table 1: Neuroprotective Effects of this compound on Dopaminergic Neurons
| Treatment Group | TH+ Neurons in SNpc (cells/mm²) | Striatal TH+ Fiber Density (Optical Density) | Striatal DAT Levels (relative to control) |
| Control (Saline) | 5000 ± 250 | 1.00 ± 0.08 | 1.00 ± 0.10 |
| MPTPp + Vehicle | 2500 ± 300 | 0.45 ± 0.05 | 0.50 ± 0.07 |
| MPTPp + this compound | 4200 ± 280 | 0.85 ± 0.07 | 0.90 ± 0.09 |
Data are presented as mean ± SEM and are hypothetical, based on trends reported in the literature.[6][7]
Table 2: Anti-inflammatory Effects of this compound on Glial Cells
| Treatment Group | Iba1+ Microglia in SNpc (cells/mm²) | GFAP+ Astrocytes in SNpc (cells/mm²) | Midbrain TNF-α mRNA (fold change vs. control) |
| Control (Saline) | 50 ± 8 | 30 ± 5 | 1.0 ± 0.2 |
| MPTPp + Vehicle | 150 ± 20 | 95 ± 15 | 5.0 ± 0.8 |
| MPTPp + this compound | 70 ± 12 | 45 ± 8 | 1.5 ± 0.3 |
Data are presented as mean ± SEM and are hypothetical, based on trends reported in the literature.[6][7]
Table 3: Effects of this compound on Motor Function
| Treatment Group | Rotarod Latency to Fall (seconds) | Open Field Total Distance Traveled (cm) |
| Control (Saline) | 280 ± 20 | 2000 ± 150 |
| MPTPp + Vehicle | 120 ± 15 | 1100 ± 120 |
| MPTPp + this compound | 250 ± 25 | 1800 ± 140 |
Data are presented as mean ± SEM and are hypothetical, based on trends reported in the literature.[8][9]
Experimental Protocols
Subacute MPTP/Probenecid (MPTPp) Mouse Model of Parkinson's Disease
This protocol induces a progressive loss of dopaminergic neurons.[10][11]
Materials:
-
MPTP-HCl (Sigma-Aldrich)
-
Probenecid (Sigma-Aldrich)
-
Sterile 0.9% saline
-
C57BL/6 mice (male, 10-12 weeks old)
Procedure:
-
Prepare a 2.5 mg/mL solution of MPTP-HCl in sterile saline.
-
Prepare a 25 mg/mL suspension of probenecid in sterile saline.
-
Administer probenecid (250 mg/kg) via intraperitoneal (i.p.) injection.
-
One hour after probenecid administration, inject MPTP-HCl (25 mg/kg, i.p.).
-
Repeat this injection schedule every 3.5 days for a total of 5 weeks (10 injections total).[12]
-
The control group receives saline injections following the same schedule.
This compound Preparation and Administration
Materials:
Procedure:
-
Prepare a suspension of this compound in corn oil at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse).[7]
-
Vortex the suspension thoroughly before each use to ensure uniform distribution.
-
Administer this compound (e.g., 50 mg/kg) or vehicle (corn oil) daily via oral gavage.[7] Treatment can begin concurrently with, or after the MPTPp administration period, depending on the study design (preventative vs. therapeutic).
Behavioral Testing
This test assesses motor coordination and balance.[15]
Procedure:
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.
-
On the test day, place each mouse on the rotating rod.
-
The rod accelerates from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
This test measures general locomotor activity and anxiety-like behavior.[9]
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.
-
Place a mouse in the center of the open field arena (e.g., 40 x 40 cm).
-
Record the mouse's activity for 5-10 minutes using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena with 70% ethanol (B145695) between each mouse.
Immunohistochemistry (IHC)
-
Deeply anesthetize mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat.
This protocol outlines a general free-floating IHC procedure.[2][16][17]
Procedure:
-
Wash free-floating sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer at 80°C).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections overnight at 4°C with the primary antibody diluted in blocking buffer:
-
Rabbit anti-TH (1:1000) for dopaminergic neurons.
-
Rabbit anti-Iba1 (1:500) for microglia.
-
Rabbit anti-GFAP (1:1000) for astrocytes.
-
-
Wash sections in PBS and incubate with the appropriate fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
Image slides using a fluorescence or confocal microscope.
-
Quantify the number of positive cells or fiber density in the SNpc and striatum using image analysis software.
Quantitative PCR (qPCR)
Materials:
-
TRIzol reagent or similar for RNA extraction.[4]
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for target genes (e.g., TNF-α, IL-1β, TH, DAT) and housekeeping genes (e.g., GAPDH, β-actin).
Procedure:
-
Dissect the midbrain and striatum from fresh-frozen brain tissue.
-
Extract total RNA using TRIzol according to the manufacturer's protocol.[18][19]
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the neuroprotective and anti-inflammatory efficacy of this compound in a mouse model of Parkinson's disease. Consistent and rigorous application of these methods will enable researchers to generate reliable data to further characterize the therapeutic potential of this promising Nurr1 activator.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. edenrcn.com [edenrcn.com]
- 5. researchgate.net [researchgate.net]
- 6. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 7. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Time association study on a sub-acute mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]
- 18. RNA Extraction and RT-qPCR [protocols.io]
- 19. 3 Top Tips for RNA Extraction From Mouse Brain Tissue | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Studying Neuroinflammation in Microglia with C-DIM12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells, particularly microglia, is a key pathological feature of many neurodegenerative diseases. The orphan nuclear receptor Nurr1 (NR4A2) has emerged as a critical regulator of inflammatory gene expression in microglia. C-DIM12, a 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a synthetic ligand that activates Nurr1, offering a promising tool for studying and potentially modulating neuroinflammatory processes.[1] These application notes provide a comprehensive guide for utilizing this compound to investigate its anti-inflammatory effects on microglia.
Mechanism of Action: this compound exerts its anti-inflammatory effects primarily through the activation of Nurr1. In microglia, activated Nurr1 suppresses the transcription of pro-inflammatory genes by inhibiting the NF-κB signaling pathway.[2] This is achieved by Nurr1 docking to the NF-κB p65 subunit on the promoters of inflammatory genes, recruiting a corepressor complex (CoREST), which leads to the clearance of p65 and subsequent transcriptional repression.[2][3] This mechanism effectively reduces the production of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][4]
Data Presentation
In Vitro Efficacy of this compound on Microglial Cells
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| NF-κB Inhibition | BV-2 Microglia | This compound + LPS | Not Specified | Inhibition of NF-κB-regulated gene expression (NOS2, IL-6, CCL2) | [2] |
| Nitric Oxide (NO) Production | HAPI Microglia | This compound + LPS | Dose-dependent | Reduction in NO production and iNOS expression | [5] |
| Pro-inflammatory Cytokine mRNA Expression | BV-2 Microglia | This compound + LPS | Not Specified | Inhibition of IL-6 and CCL2 mRNA expression | [2] |
| Nurr1 Translocation | Primary Microglia | This compound | Not Specified | Enhanced nuclear translocation of Nurr1 | [2] |
In Vivo Efficacy of this compound in Neuroinflammation Models
| Animal Model | Disease Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Mice | MPTP-induced Parkinsonism | 50 mg/kg/day | Oral gavage | Protected dopaminergic neurons, suppressed microglial and astrocyte activation | [1] |
| Mice | Intracerebral Hemorrhage (ICH) | 50 or 100 mg/kg | Oral gavage | Suppressed activation of microglia/macrophages, reduced expression of IL-6 and CCL2 | [6][7] |
Signaling Pathway
Caption: this compound signaling pathway in microglia.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on LPS-Induced Neuroinflammation in BV-2 Microglial Cells
This protocol outlines the steps to evaluate the anti-inflammatory effects of this compound on the murine microglial cell line, BV-2, stimulated with lipopolysaccharide (LPS).
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for Nitric Oxide Assay (Griess Reagent)
-
ELISA kits for TNF-α and IL-6
-
Reagents for RNA extraction and qPCR
-
Reagents for Western Blotting (antibodies for Nurr1, iNOS, p-p65, p65, and β-actin)
Experimental Workflow:
Caption: Workflow for in vitro analysis of this compound.
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed BV-2 cells into appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA and qPCR, 6-well for Western blotting) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 1-20 µM). The final DMSO concentration should be below 0.1%.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubation: Incubate the cells for a specified period depending on the assay:
-
Nitric Oxide Assay: 24 hours.
-
ELISA for Cytokines: 6-24 hours.
-
qPCR for mRNA expression: 4-6 hours.
-
Western Blot for protein expression: 12-24 hours.
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for nitric oxide and cytokine analysis.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using appropriate buffers for RNA or protein extraction.
-
-
Analysis:
-
Nitric Oxide Assay: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Quantitative PCR (qPCR): Extract total RNA, reverse transcribe to cDNA, and perform qPCR to analyze the mRNA expression levels of Nos2 (iNOS), Tnf, and Il6. Normalize to a housekeeping gene such as Gapdh or Actb.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Nurr1, iNOS, phosphorylated-p65 (p-p65), total p65, and a loading control (e.g., β-actin).
-
Protocol 2: Nurr1 Transcriptional Reporter Assay
This assay determines the ability of this compound to activate Nurr1-mediated transcription.
Materials:
-
Microglial cell line (e.g., BV-2)
-
Nurr1 expression vector
-
Reporter plasmid containing a Nurr1 response element (NBRE) upstream of a luciferase gene (NBRE-Luc)
-
Control reporter plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent
-
This compound
-
LPS
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 24-well plate and grow to 70-80% confluency.
-
Transfection: Co-transfect the cells with the Nurr1 expression vector, NBRE-Luc reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations or vehicle. Some wells can be co-treated with LPS to assess the effect on inflammation-induced transcriptional changes.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.
Protocol 3: Immunocytochemistry for NF-κB p65 Nuclear Translocation
This protocol visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon LPS stimulation.
Materials:
-
BV-2 cells
-
Glass coverslips
-
This compound
-
LPS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed BV-2 cells on sterile glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS (100-1000 ng/mL) for 30-60 minutes.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips onto glass slides using mounting medium, and visualize the cells using a fluorescence microscope.
-
Analysis: Capture images and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Nurr1 in microglial activation and neuroinflammation. The protocols provided here offer a framework for researchers to study its mechanism of action and to evaluate its potential as a therapeutic agent for neuroinflammatory disorders. Careful optimization of cell culture conditions, treatment concentrations, and incubation times is recommended for achieving robust and reproducible results.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nurr1 Activator 1,1-Bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Neuroinflammation in LPS-Activated Microglia by Cryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-Induced Microglial Activation by the Ethyl Acetate Extract of Pueraria mirifica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nurr1 expression and its modulation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: C-DIM12 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis.[1] The orphan nuclear receptor 4A2 (NR4A2), also known as Nurr1, has been identified as a pro-oncogenic factor in glioblastoma, making it a promising therapeutic target.[2][3] C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (DIM-C-pPhCl), is a bis-indole derived compound that functions as an antagonist of NR4A2.[2][3] Research has demonstrated that this compound can cross the blood-brain barrier and exhibits anti-tumor activity in glioblastoma models by inhibiting cell growth, inducing apoptosis, and reducing cell migration and invasion.[2] These application notes provide a summary of the effects of this compound on glioblastoma and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-glioblastoma effects by acting as an antagonist to the NR4A2 nuclear receptor.[2][3] In glioblastoma cells, NR4A2 promotes oncogenic pathways.[2] By binding to NR4A2, this compound inhibits its pro-oncogenic functions, leading to the suppression of tumor growth and progression.[2][3] One of the downstream pathways affected by NR4A1 and NR4A2 in glioblastoma involves the regulation of TWIST1, a pro-oncogenic factor that regulates epithelial-to-mesenchymal transition.[4][5] Antagonism of NR4A2 by this compound leads to a decrease in TWIST1 expression, thereby inhibiting glioblastoma cell migration and invasion.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related NR4A2 antagonists on glioblastoma cells.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | 15037, U87-MG | Invasion Assay | 20 µM | Significant inhibition of invasion | [2] |
| 4-Cl (this compound analog) | 15037, 14015s, U87-MG | Proliferation (Ki67) | Not specified | Decrease in Ki67 expression | [2] |
| 4-Cl (this compound analog) | Glioblastoma cells | Apoptosis (Annexin V) | 10-20 µM | Dose-dependent increase in apoptosis | [2] |
| 3-CF3-4-Cl | Glioblastoma cells | Apoptosis (Annexin V) | 5-10 µM | Dose-dependent increase in apoptosis | [2] |
| 2-OH-4-Br | Glioblastoma cells | Apoptosis (Annexin V) | 5-10 µM | Dose-dependent increase in apoptosis | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| Athymic nude mice | U87-MG xenografts | This compound (50 mg/kg) | 3 times a week (i.p.) | Significant decrease in tumor growth | [6] |
Experimental Protocols
In Vitro Cell Proliferation Assay (Ki67 Staining)
This protocol is for assessing the effect of this compound on the proliferation of glioblastoma cells by immunofluorescent staining for the Ki67 proliferation marker.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, 15037)
-
This compound (and/or analogs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki67
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Seed glioblastoma cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10-20 µM) or vehicle control (e.g., DMSO) for 24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Ki67 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells relative to the total number of DAPI-stained nuclei.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in glioblastoma cells treated with this compound using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Glioblastoma cell lines
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Seed glioblastoma cells in 6-well plates and allow them to adhere.
-
Treat the cells with different concentrations of this compound (e.g., 5-20 µM) for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Boyden Chamber)
This protocol outlines the use of a Boyden chamber (or Transwell) assay to assess the effect of this compound on glioblastoma cell migration.
Materials:
-
Glioblastoma cell lines
-
This compound
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant like FBS)
-
Boyden chamber inserts (8 µm pore size) and companion plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Pre-coat the underside of the Boyden chamber inserts with an extracellular matrix protein like vitronectin if desired, and block with BSA.[7]
-
Starve the glioblastoma cells in serum-free medium for 12-24 hours prior to the assay.
-
Add complete medium (containing chemoattractant) to the lower chamber of the companion plate.
-
Harvest the starved cells and resuspend them in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the Boyden chamber inserts.
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 6-24 hours).
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a glioblastoma xenograft mouse model. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Athymic nude mice
-
U87-MG glioblastoma cells (or other suitable cell line)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., corn oil)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject a suspension of U87-MG cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[6]
-
Administer this compound (e.g., 50 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection, typically three times a week.[6]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
References
- 1. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 2. Nuclear Receptor 4A2 (NR4A2) Is a Druggable Target for Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor 4A2 (NR4A2) is a druggable target for glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual nuclear receptor 4A1 (NR4A1/NR4A2) ligands inhibit glioblastoma growth and target TWIST1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel NR4A2-HuR axis promotes pancreatic cancer growth and tumorigenesis that is inhibited by NR4A2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Nurr1 Activation by C-DIM12
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nurr1 (Nuclear receptor related 1 protein), also known as NR4A2, is a member of the nuclear receptor superfamily of transcription factors critical for the development, maintenance, and survival of dopaminergic neurons. Its role in neuroprotection and anti-inflammatory processes has made it a promising therapeutic target for neurodegenerative diseases, including Parkinson's disease. C-DIM12 (1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane) is a synthetic ligand that has been shown to activate Nurr1.[1] This activation leads to the modulation of downstream gene expression, including the suppression of neuroinflammation and the enhancement of a dopaminergic phenotype.[1][2]
Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound-mediated Nurr1 activation. This method allows for the quantification of changes in total Nurr1 protein levels, its subcellular localization (nuclear versus cytoplasmic), and the expression of its downstream target proteins. These application notes provide a comprehensive guide to performing Western blot analysis to assess Nurr1 activation by this compound, including detailed protocols, data presentation, and visualization of the associated signaling pathways.
Data Presentation
The following tables summarize quantitative data from Western blot analyses demonstrating the effect of this compound on Nurr1 and related protein expression in an in vivo model of Parkinson's disease.
Table 1: Effect of this compound on Nurr1 and Glial Fibrillary Acidic Protein (GFAP) Levels
| Treatment Group | Relative Nurr1 Protein Level (Striatum, % of Control) | Relative GFAP Protein Level (Striatum, % of Control) |
| Control (Saline + Corn Oil) | 100% | 100% |
| MPTPp + Corn Oil | 60.5% ± 4.6% | Increased |
| MPTPp + this compound | 77.2% ± 14.4% | Significantly Decreased |
*Data adapted from De Miranda et al. (2015).[1] MPTPp was used to induce a Parkinsonian phenotype. This compound treatment prevented the MPTPp-induced decrease in Nurr1 protein and suppressed the increase in the astrocyte activation marker, GFAP.[1] *P < 0.05 compared to the MPTPp + Corn Oil group.
Table 2: Effect of this compound on Dopaminergic Markers
| Treatment Group | Relative Tyrosine Hydroxylase (TH) Protein Level (Striatum) | Relative Vesicular Monoamine Transporter 2 (VMAT2) Protein Level (Striatum) | Relative Dopamine Transporter (DAT) Protein Level (Striatum) |
| Control | Normal | Normal | Normal |
| MPTPp | Decreased | Decreased | Decreased |
| MPTPp + this compound | Significantly Increased | Significantly Increased | Significantly Increased* |
*Data adapted from De Miranda et al. (2015).[1] this compound treatment protected against the loss of key dopaminergic neuronal markers induced by MPTPp. *P < 0.05 compared to the MPTPp group.
Experimental Protocols
This section provides detailed methodologies for the Western blot analysis of Nurr1 activation by this compound.
Protocol 1: Western Blotting for Total Nurr1 and Downstream Targets (e.g., Tyrosine Hydroxylase)
This protocol is suitable for analyzing total protein levels from cell lysates or tissue homogenates.
1. Sample Preparation:
-
Cell Culture:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., striatum) on ice.
-
Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors using a Dounce homogenizer.
-
Follow steps 1.5 to 1.7 from the cell culture protocol.
-
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V in a cold room.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nurr1 (e.g., dilution 1:1000) or Tyrosine Hydroxylase (e.g., dilution 1:2000) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, dilution 1:5000) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Nuclear and Cytoplasmic Fractionation for Nurr1 Translocation Analysis
This protocol is designed to investigate the this compound-induced translocation of Nurr1 from the cytoplasm to the nucleus.
1. Cell Lysis and Fractionation:
-
Treat and harvest cells as described in Protocol 1 (steps 1.1 and 1.2).
-
Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer.
-
Incubate on ice for 15 minutes.
-
Add a detergent (e.g., NP-40) and vortex briefly to disrupt the cell membrane.
-
Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant, which contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the cytoplasmic lysis buffer to remove any cytoplasmic contamination.
-
Lyse the nuclear pellet in a nuclear extraction buffer containing a high salt concentration and detergents to disrupt the nuclear membrane.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
2. Western Blotting:
-
Quantify the protein concentration of both the cytoplasmic and nuclear fractions.
-
Proceed with SDS-PAGE, protein transfer, and immunoblotting as described in Protocol 1 (steps 3-5).
-
In addition to the Nurr1 antibody, use antibodies for cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or PCNA) markers to verify the purity of the fractions.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway for Nurr1 Activation
The following diagram illustrates the proposed signaling pathway of this compound-mediated Nurr1 activation and its downstream anti-inflammatory effects.
Caption: this compound activates Nurr1, promoting its nuclear translocation and inhibiting NF-κB signaling.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps in the Western blot workflow for analyzing protein expression changes in response to this compound treatment.
Caption: A streamlined workflow for Western blot analysis of this compound-treated samples.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C-DIM12 in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-DIM12, a potent activator of the orphan nuclear receptor Nurr1 (NR4A2), has emerged as a promising therapeutic agent, particularly in the fields of neuroinflammation and oncology. Its primary mechanism of action involves the transrepression of NF-κB-mediated inflammatory gene expression, suggesting its potential for combination therapies. This document provides detailed application notes and experimental protocols for investigating this compound in combination with other therapeutic agents. It includes summaries of preclinical data, potential combination strategies, and methodologies for assessing synergistic effects.
Introduction to this compound
1,1-bis(3’-indolyl)-1-(p-chlorophenyl)methane, or this compound, is a member of the C-diindolylmethane (C-DIM) family of compounds. It functions as a potent and specific activator of Nurr1, a transcription factor crucial for the development and maintenance of dopaminergic neurons and a key regulator of inflammatory responses in glial cells.[1][2] By activating Nurr1, this compound effectively inhibits the NF-κB signaling pathway, a central mediator of inflammation. This anti-inflammatory property has been demonstrated in various preclinical models, including those for Parkinson's disease and intracerebral hemorrhage.[3][4] Furthermore, this compound has been shown to induce apoptosis and inhibit proliferation in certain cancer cell lines, such as bladder and pancreatic cancer cells, making it a candidate for oncological applications.[1][5][6]
Mechanism of Action: The Nurr1/NF-κB Axis
This compound exerts its anti-inflammatory effects primarily through the activation of Nurr1. Activated Nurr1 interferes with the NF-κB signaling cascade. Specifically, Nurr1 can bind to the p65 subunit of NF-κB, preventing its binding to the promoters of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[1] This leads to a downstream reduction in the production of these inflammatory mediators.
Preclinical Data for this compound
While research into combination therapies involving this compound is still emerging, preclinical studies on its monotherapy and in combination with standard chemotherapeutics provide a strong rationale for further investigation.
In Vitro Cytotoxicity
Studies have demonstrated the cytotoxic effects of this compound in various cancer cell lines. Although a comprehensive IC50 panel is not yet available in the literature, existing data indicates its potential as an anti-cancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Observations | Reference(s) |
| MiaPaCa2 | Pancreatic | ~15 | Induces apoptosis and inhibits proliferation. | [5] |
| Panc-1 | Pancreatic | ~15 | Induces apoptosis and inhibits proliferation. | [5] |
| 253J B-V | Bladder | Not specified | Decreased cell survival and induction of apoptosis. | [7] |
| A549 | Lung | ~10-20 (for related C-DIMs) | Inhibition of cell cycle progression and induction of apoptosis. | [8] |
| HCT-116 | Colon | Not specified (for this compound) | Decreased cell survival (for other C-DIMs). | [9] |
Note: The IC50 values for A549 and HCT-116 cells are for structurally related C-DIM compounds and are included to show the general anti-proliferative activity of this class of molecules.
In Vivo Efficacy
In vivo studies have primarily focused on neuroinflammatory and neurodegenerative models, demonstrating the potent anti-inflammatory and neuroprotective effects of this compound.
| Animal Model | Disease Model | This compound Dosage | Key Findings | Reference(s) |
| Mice | MPTP-induced Parkinsonism | 25 mg/kg, p.o., daily | Protected against the loss of dopaminergic neurons and suppressed glial activation. | [10] |
| Mice | Intracerebral Hemorrhage (ICH) | 50-100 mg/kg, p.o., daily | Improved neurological function, prevented neuron loss, and suppressed inflammation. | [4][11] |
| Mice (orthotopic xenograft) | Pancreatic Cancer (NURR1-KO cells) | 30 mg/kg, i.p., for 30 days | Inhibited tumor growth and autophagy, induced apoptosis. | [12] |
| Mice (orthotopic) | Bladder Cancer | Not specified | Suppressed bladder cancer growth. | [7] |
Potential Combination Therapies
The mechanism of this compound suggests several promising combination strategies to enhance therapeutic efficacy.
Combination with RXR Agonists (e.g., Bexarotene)
Nurr1 can form a heterodimer with the Retinoid X Receptor (RXR).[8][9] The Nurr1-RXRα heterodimer can be activated by RXRα agonists, leading to enhanced transcriptional activity.[9] This provides a strong rationale for combining this compound with an RXR agonist like bexarotene. This combination could potentially lead to a synergistic activation of Nurr1-mediated pathways, enhancing both anti-inflammatory and anti-cancer effects.
Combination with Chemotherapy
Given that NF-κB is a known driver of chemoresistance in many cancers, the inhibitory effect of this compound on this pathway suggests a potential synergistic effect when combined with conventional chemotherapeutic agents. For instance, in pancreatic cancer, this compound has been shown to enhance the efficacy of gemcitabine.[6]
Potential Chemotherapeutic Partners:
-
Gemcitabine: For pancreatic cancer.
-
Cisplatin/Carboplatin: For various solid tumors, including bladder cancer.
-
Temozolomide: For glioblastoma, given this compound's ability to cross the blood-brain barrier.
Combination with Immunotherapy
The inflammatory tumor microenvironment plays a crucial role in immune evasion. By modulating the inflammatory landscape through NF-κB inhibition, this compound could potentially enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). A less inflammatory microenvironment may be more permissive to T-cell infiltration and activity.
Experimental Protocols
In Vitro Synergy Assessment
A crucial step in evaluating combination therapies is to determine whether the interaction between the two agents is synergistic, additive, or antagonistic. The Combination Index (CI) method, based on the Chou-Talalay method, is a widely accepted approach for this purpose.
Protocol: Combination Index (CI) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the other therapeutic agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug.
-
Treatment: Treat the cells with:
-
This compound alone (at various concentrations).
-
The second therapeutic agent alone (at various concentrations).
-
A combination of this compound and the second agent at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each treatment.
-
Determine the IC50 for each drug individually.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for the combination treatments at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Analysis: As a complementary method, isobolograms can be generated to visualize the nature of the drug interaction. The concentrations of the two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. The line connecting the individual IC50 values is the line of additivity. Data points for the combination that fall below this line indicate synergy.
In Vivo Combination Studies
Protocol: Xenograft Mouse Model for Cancer
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Second therapeutic agent alone
-
Combination of this compound and the second agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors and weigh them.
-
-
Pharmacodynamic and Mechanistic Studies:
-
Collect tumor tissue for immunohistochemistry (IHC) to analyze markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the target pathways (e.g., phospho-p65).
-
Perform Western blot analysis on tumor lysates.
-
Protocol: Mouse Model of Neuroinflammation
-
Induction of Disease Model: Induce the neuroinflammatory condition (e.g., MPTP for Parkinson's disease, collagenase injection for ICH).
-
Treatment Groups: Randomize the animals into treatment groups as described for the cancer model.
-
Drug Administration: Administer this compound and the combination agent.
-
Behavioral Assessment: Perform relevant behavioral tests to assess functional outcomes (e.g., rotarod test for motor coordination).
-
Histological and Molecular Analysis:
-
Perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry to assess neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons) and glial activation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Use qPCR or Western blotting to measure the expression of inflammatory mediators in brain tissue.
-
Conclusion
This compound presents a compelling case for use in combination therapies due to its well-defined mechanism of action targeting the Nurr1/NF-κB inflammatory axis. The preclinical data, though still emerging for specific combinations, strongly supports its potential to synergize with a range of therapeutic agents, including RXR agonists, conventional chemotherapies, and immunotherapies. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy and mechanisms of this compound-based combination treatments in both in vitro and in vivo settings. Further research in this area is warranted to translate the promise of this compound into novel and more effective therapeutic strategies for a variety of diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel NR4A2-HuR axis promotes pancreatic cancer growth and tumorigenesis that is inhibited by NR4A2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,1-Bis(3'-indolyl)-1-(p-chlorophenyl)methane activates the orphan nuclear receptor Nurr1 and inhibits bladder cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1, 1-Bis (3′-indolyl)-1-(p-substituted phenyl) methane compounds inhibit lung cancer cell and tumor growth in a metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,1-Bis(3'-indolyl)-1-(p-substitutedphenyl)methanes are peroxisome proliferator-activated receptor gamma agonists but decrease HCT-116 colon cancer cell survival through receptor-independent activation of early growth response-1 and nonsteroidal anti-inflammatory drug-activated gene-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. MT-12 inhibits the proliferation of bladder cells in vitro and in vivo by enhancing autophagy through mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C-DIM12 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of C-DIM12, with a specific focus on addressing its solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent and orally active modulator of the Nuclear Receptor 4A2 (NR4A2), commonly known as Nurr1.[1][2] It functions as a Nurr1 activator, stimulating the expression of dopaminergic genes.[3] Additionally, this compound exhibits anti-inflammatory properties by inhibiting NF-κB-dependent gene expression in glial cells.[2][4] This is achieved by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes.[2] Its neuroprotective and anti-inflammatory effects make it a compound of interest for research in neurodegenerative diseases like Parkinson's disease and in certain cancers.[1][5]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₇ClN₂ | [2][4] |
| Molecular Weight | 356.85 g/mol | [2][4] |
| CAS Number | 178946-89-9 | [1][4] |
| Appearance | Light yellow to brown solid | [1] |
Q3: What are the known solubilities of this compound in common laboratory solvents?
A3: this compound is practically insoluble in water.[3][4] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] It is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the solubility of the compound.[4]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes | Reference |
| Water | < 0.28 | < 0.1 | Insoluble | [3][4] |
| DMSO | ≥ 280.23 mM | ≥ 100 mg/mL | Use of newly opened, hygroscopic DMSO is recommended for best results. | [1][3] |
| DMSO | 198.96 mM | 71 mg/mL | Moisture-absorbing DMSO reduces solubility. | [4] |
| Ethanol | 100.04 mM | 35.7 mg/mL | Sonication is recommended to aid dissolution. | |
| Ethanol | ~199 mM | 71 mg/mL | - |
Troubleshooting Guide: Precipitation in Aqueous & Cell Culture Media
Q4: I dissolved this compound in DMSO and it was clear, but it precipitated immediately when I added it to my aqueous buffer/cell culture medium. Why is this happening?
A4: This is a common problem for hydrophobic compounds like this compound.[6] Cell culture media and buffers are aqueous environments. When you add the concentrated DMSO stock solution to the medium, the solvent environment changes drastically from organic to aqueous. This sudden decrease in solvent polarity causes the compound, which has very low aqueous solubility, to "crash out" or precipitate from the solution.[7]
Q5: My this compound solution appeared fine initially but became cloudy/formed a precipitate in the incubator after a few hours. What could be the cause?
A5: This delayed precipitation can be caused by several factors:
-
Temperature Changes: Solubility can be temperature-dependent. A solution prepared at room temperature might become supersaturated and precipitate when moved to a 37°C incubator.[7]
-
Interaction with Media Components: Components within the cell culture medium, such as salts and proteins from Fetal Bovine Serum (FBS), can interact with this compound over time, reducing its solubility.[6]
-
pH Instability: Changes in the medium's pH during incubation can affect the compound's charge and, consequently, its solubility.[8]
-
Evaporation: Increased concentration of media components due to evaporation can lead to the precipitation of salts and the compound itself.[8]
Q6: How can I prevent this compound from precipitating during my experiments?
A6: Here are several strategies to improve the solubility and stability of this compound in your working solutions:
-
Use a Higher DMSO Stock Concentration: Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% anhydrous DMSO. This allows you to add a very small volume to your media to reach the final desired concentration, keeping the final DMSO percentage low (typically <0.1% to 0.5%) to minimize both precipitation and solvent toxicity.[6]
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution.[6]
-
Slow, Drop-wise Addition: Add the stock solution to the pre-warmed media very slowly, ideally drop-by-drop, while gently swirling or vortexing the media. This avoids creating localized areas of high concentration that can initiate precipitation.[6]
-
Reduce the Final Concentration: The most straightforward solution is often to work at a lower final concentration of this compound, ensuring it stays below its solubility limit in the specific medium you are using.[6]
Below is a decision tree to help troubleshoot precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | 178946-89-9 | MOLNOVA [molnova.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Optimizing C-DIM12 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of C-DIM12 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a modulator of the orphan nuclear receptor Nurr1 (NR4A2).[1][2] It can act as a Nurr1 activator, influencing the expression of genes involved in various cellular processes.[3][2] Notably, this compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[3][2][4] It can also exhibit functional antagonist activities in certain cancer cells, inhibiting growth and survival.[5][6][7]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: A good starting point for a new cell line is to perform a dose-response experiment. Based on published literature, concentrations between 1 µM and 10 µM are often effective for observing anti-inflammatory effects, while concentrations up to 100 µM have been used in reporter assays.[3][4] For anti-cancer effects in cell lines like pancreatic cancer, concentrations around 15 µM have been shown to inhibit cell proliferation.[8] We recommend a pilot experiment with a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents.[9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-100 mM) and store it at -20°C.[9] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific biological question and the cell type. For studying effects on gene expression and signaling pathways, treatment times can range from a few hours to 24 hours or longer.[3][4] For cell viability and proliferation assays, longer incubation times of 24 to 72 hours are common.[8] It is advisable to perform a time-course experiment to determine the ideal treatment duration for your experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM). |
| Incorrect Treatment Duration: The incubation time may be too short for the desired effect to manifest. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| Cell Line Insensitivity: The cell line may not be responsive to this compound due to low expression of Nurr1 or other factors. | Verify the expression of Nurr1 in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to be responsive to this compound. | |
| Compound Degradation: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C.[9] | |
| High Cell Death or Cytotoxicity | Concentration Too High: The concentration of this compound is likely toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, CellTox™ Green) to determine the IC50 value and select a non-toxic concentration for your experiments. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final DMSO concentration is kept at a minimum, typically below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. | |
| Cell Culture Conditions: Sub-optimal cell culture conditions (e.g., over-confluency, contamination, incorrect media pH) can exacerbate cytotoxicity.[10][11] | Maintain healthy, sub-confluent cell cultures and regularly check for contamination. Ensure the incubator temperature and CO2 levels are correctly calibrated.[10][11] | |
| Inconsistent or Variable Results | Inconsistent Cell Seeding: Variations in the initial cell number can lead to variability in the final readout. | Ensure accurate and consistent cell counting and seeding for all experiments. |
| Precipitation of this compound: this compound may precipitate out of the culture medium at higher concentrations or over time. | Visually inspect the culture medium for any signs of precipitation. If observed, try preparing fresh dilutions or using a lower concentration. | |
| Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to evaporation. | To minimize edge effects, avoid using the outermost wells for experimental conditions. Fill these wells with sterile PBS or medium. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound used in various cell lines. This should be used as a guideline for designing your experiments.
| Cell Line | Application | Concentration | Reference |
| THP-1 (myeloid cells) | Attenuation of inflammatory mediators | 1 µM, 10 µM | [4] |
| HEK293 (human embryonic kidney) | NF-κB reporter assay | 100 µM | [3] |
| BV-2 (microglial cells) | Inhibition of inflammatory gene expression | 10 µM | [12] |
| Pancreatic Cancer Cells (Panc1, MiaPaca2) | Inhibition of cell proliferation and survival | ~15 µM | [7][8] |
| Glioblastoma Cells | Inhibition of cell growth and invasion | Not specified | [7] |
| Bladder Cancer Cells | Induction of apoptosis | Not specified | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
NF-κB Reporter Assay
This protocol is for assessing the effect of this compound on NF-κB transcriptional activity.
-
Transfection: Co-transfect cells with an NF-κB reporter plasmid (containing NF-κB response elements driving a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours of transfection, seed the cells in a 24-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus (e.g., TNFα or LPS).
-
Cell Lysis: After the desired stimulation time (e.g., 6-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Paradoxical Roles of Orphan Nuclear Receptor 4A (NR4A) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
C-DIM12 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for C-DIM12. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential off-target effects of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols to investigate off-target effects, and summarized data to inform your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems and questions that may arise during the use of this compound, with a focus on distinguishing on-target from off-target effects.
Q1: I am observing significant cytotoxicity at concentrations where I expect to see Nurr1-specific activity. What could be the cause?
A1: Unexpected cytotoxicity is a common issue and can stem from several factors unrelated to Nurr1 modulation. This compound has known off-target effects, including the inhibition of tubulin polymerization, which can lead to cell cycle arrest and apoptosis.[1]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the therapeutic window for your specific cell line.
-
Positive Controls: Include positive controls for cytotoxicity and tubulin disruption (e.g., colchicine, vincristine) to benchmark the effects of this compound.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. An accumulation of cells in the G2/M phase may suggest an effect on microtubule dynamics.
-
Microtubule Integrity Assay: Perform an immunofluorescence assay to visually inspect the microtubule network in treated cells. Disruption of the microtubule structure is a strong indicator of an off-target effect. (See Experimental Protocols section for a detailed method).
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. Run a vehicle-only control.[2][3]
Q2: My experimental results are inconsistent or suggest Nurr1-independent activity. How can I confirm if the observed effects are truly Nurr1-dependent?
A2: It is crucial to validate the role of Nurr1 in the observed effects of this compound, as studies have shown it can act through Nurr1-independent mechanisms.[4]
Troubleshooting Steps:
-
Nurr1 Knockdown/Knockout: The most definitive way to confirm Nurr1-dependency is to use RNA interference (siRNA or shRNA) or CRISPR/Cas9 to reduce or eliminate Nurr1 expression in your cell model. If this compound still elicits the same response in Nurr1-deficient cells, the effect is likely off-target.[5]
-
Reporter Assays: Utilize a Nurr1-responsive luciferase reporter assay. This allows for a quantitative measurement of Nurr1 transcriptional activity. A lack of correlation between your observed phenotype and Nurr1 reporter activity suggests an off-target mechanism.
-
Control Compounds: Compare the effects of this compound with other known Nurr1 ligands that have different chemical scaffolds. If the effects are inconsistent between different Nurr1 modulators, it may point to off-target activities specific to this compound.
Q3: I am having trouble dissolving this compound for my cell culture experiments, and I see precipitation in my media.
A3: this compound has limited solubility in aqueous solutions. Proper handling and preparation of stock solutions are critical to avoid precipitation and ensure accurate dosing.
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[6] Store stock solutions at -20°C or -80°C and protect them from light.[6]
-
Working Dilution: When preparing your working concentration, dilute the DMSO stock directly into your pre-warmed cell culture medium with vigorous mixing. Avoid making intermediate dilutions in aqueous buffers like PBS, as this is likely to cause precipitation.[2]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity. Remember to include a vehicle control with the same final DMSO concentration in your experimental setup.[2]
-
Solubility Testing: Before a large-scale experiment, perform a small test to check the solubility of your desired this compound concentration in your specific cell culture medium.
Q4: I am seeing modulation of inflammatory pathways, but I'm not sure if it's solely through Nurr1. What other pathways might be involved?
A4: this compound is known to modulate inflammatory responses, and a significant off-target pathway is the inhibition of NF-κB signaling.[7] This can occur independently of Nurr1.
Troubleshooting Steps:
-
NF-κB Reporter Assay: Use a luciferase or fluorescent protein-based NF-κB reporter assay to directly measure the effect of this compound on NF-κB transcriptional activity. (See Experimental Protocols section for a detailed method).
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB. Inhibition of IκBα phosphorylation is a common mechanism for NF-κB pathway inhibitors.[8]
-
Cytokine/Chemokine Profiling: Perform a multiplex immunoassay or qPCR array to assess the expression of a broad range of inflammatory mediators. This can provide a more comprehensive picture of the anti-inflammatory effects of this compound and may reveal patterns inconsistent with a purely Nurr1-mediated mechanism.
Data Presentation: this compound Activity Profile
The following table summarizes the reported concentrations of this compound used to achieve various biological effects. Note that direct IC50 values for on- and off-target effects are not always available, and the effective concentration can be highly cell-type dependent.
| Biological Activity | Target/Pathway | Concentration Range | Cell/System Type | Reference |
| On-Target (Reported) | ||||
| Nurr1 Activation (Transcription) | Nurr1 | 1-20 µM | Neuronal cell lines | [5] |
| Inhibition of Inflammatory Gene Expression (Nurr1-dependent) | Nurr1/NF-κB | 10 µM | BV-2 microglial cells | [7] |
| Off-Target (Potential) | ||||
| Inhibition of Tubulin Polymerization | Tubulin | IC50 not determined for this compound, but related compounds show activity in the low µM range. | In vitro | [1] |
| Inhibition of NF-κB Transcriptional Activity | NF-κB | 10 µM | THP-1 myeloid cells | [9] |
| Inhibition of Cell Proliferation | Multiple (including tubulin) | GI50 varies by cell line | Cancer cell lines | [10] |
| Modulation of Kinase Activity | Various Serine/Threonine Kinases | Not specified | In silico prediction | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the off-target effects of this compound.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution in DMSO
-
Positive control (e.g., colchicine, 5 µM final concentration)
-
Negative control (DMSO vehicle)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
Pre-chilled 96-well plates
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold tubulin polymerization buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.
-
Prepare serial dilutions of this compound in DMSO, and then further dilute in polymerization buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be consistent across all conditions and ideally ≤1%.
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well plate, add the tubulin polymerization buffer, tubulin protein, and the test compounds (this compound, positive control, or vehicle control). The final volume in each well should be around 100 µL.
-
-
Initiation of Polymerization:
-
To initiate polymerization, add GTP to a final concentration of 1 mM to each well.
-
Immediately place the 96-well plate into the spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time. Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC50 value if a dose-response is performed.
-
Protocol 2: Cellular Microtubule Integrity Assay (Immunofluorescence)
This assay allows for the visualization of the microtubule network within cells to assess for disruption by this compound.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound, positive control (e.g., nocodazole), and vehicle control (DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, a positive control, or a vehicle control for the desired time period (e.g., 6-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Visually inspect the microtubule network. In untreated cells, a fine, filamentous network should be visible. In cells treated with a microtubule-destabilizing agent, this network will appear fragmented or depolymerized.
-
Protocol 3: NF-κB Reporter Assay
This assay quantifies the effect of this compound on NF-κB transcriptional activity.
Materials:
-
A cell line stably or transiently transfected with an NF-κB-responsive reporter construct (e.g., luciferase or GFP).
-
This compound stock solution in DMSO.
-
An NF-κB activator (e.g., TNF-α or LPS).
-
An NF-κB inhibitor as a positive control (e.g., BAY 11-7082).
-
Cell culture medium and reagents.
-
A luminometer or fluorescence plate reader.
-
Assay-specific lysis buffers and substrates (for luciferase assays).
Procedure:
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of this compound, a positive control inhibitor, or a vehicle control for 1-2 hours.
-
-
Stimulation:
-
Add the NF-κB activator (e.g., TNF-α) to the wells, except for the unstimulated control wells.
-
Incubate for a time period optimal for NF-κB activation in your system (typically 6-24 hours).
-
-
Signal Detection:
-
For luciferase assays: Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.
-
For GFP assays: Measure the GFP fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability if necessary (e.g., using a CellTiter-Glo assay).
-
Calculate the percent inhibition of NF-κB activity for each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value from the dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's on- and off-target effects.
Caption: On-target vs. Off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. himedialabs.com [himedialabs.com]
- 4. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-DIM12 Experimental Integrity
Welcome to the technical support center for C-DIM12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups. Ensuring the stability of this compound is critical for obtaining accurate, reproducible, and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a potent activator of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein).[1][2] Its primary mechanism of action involves binding to Nurr1, which in turn modulates the expression of genes involved in inflammation and neuronal function. Specifically, this compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, leading to anti-inflammatory and neuroprotective effects.[1][2][3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is the first line of defense against this compound degradation. For long-term stability, the powdered form should be stored at -20°C. Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[4][5] It is also advisable to protect stock solutions from light.[6]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: this compound has limited solubility in aqueous solutions.[3][7] Precipitation can occur when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium. To troubleshoot this:
-
Pre-warm your media/buffer: Adding the stock solution to cold liquids can decrease solubility.
-
Optimize dilution: Perform serial dilutions in pre-warmed media rather than a single large dilution. Add the this compound stock solution dropwise while gently vortexing the medium to ensure rapid and thorough mixing.
-
Lower the final concentration: If precipitation persists, consider using a lower final concentration of this compound in your experiment.
Q4: I am observing a gradual loss of this compound activity in my long-term cell culture experiments. What could be the cause?
A4: Loss of activity over time in cell-based assays can be due to several factors:
-
Chemical Degradation: this compound, being an indole-containing compound, may be susceptible to degradation in the aqueous, neutral pH environment of cell culture media over extended periods.
-
Cellular Metabolism: The cells themselves may metabolize this compound into less active or inactive forms.
-
Adsorption to Plasticware: Hydrophobic compounds like this compound can adsorb to the surface of plastic cell culture plates, reducing the effective concentration in the medium.
To investigate this, you can perform control experiments, such as incubating this compound in cell-free media for the duration of your experiment and measuring its concentration at different time points using HPLC or LC-MS/MS.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving potential this compound degradation issues during your experiments.
Issue 1: Inconsistent or Lower-than-Expected Efficacy in In Vitro Assays
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Degradation of Stock Solution | Visually inspect the stock solution for any color change or precipitation. If possible, verify the concentration and purity of the stock solution using an analytical method like HPLC. | Prepare fresh stock solutions from the powdered compound. Always store stock solutions in small, single-use aliquots at -80°C and protect them from light. Use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[5] |
| Degradation in Working Solution | Prepare working solutions immediately before use. Avoid storing diluted aqueous solutions of this compound for extended periods. | If pre-preparation is necessary, store working solutions on ice and protected from light for the shortest possible time. |
| Photodegradation | Conduct experiments under subdued lighting conditions. | Use amber-colored tubes and plates, or wrap them in aluminum foil to minimize light exposure, especially during long incubation periods. |
| pH Instability | While specific data for this compound is limited, indole (B1671886) compounds can be sensitive to pH. Ensure the pH of your buffers and media is stable and within the optimal range for your experiment. | Use freshly prepared and properly buffered solutions. Monitor the pH of your culture medium, especially in long-term experiments where cellular metabolism can alter it. |
| Interaction with Media Components | Components in complex media (e.g., serum, certain amino acids) could potentially interact with and degrade this compound. | If degradation is suspected, test the stability of this compound in a simpler, serum-free medium or a buffered salt solution to identify potential interactions. |
Issue 2: Variability in Animal Studies (In Vivo)
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Incomplete Solubilization of Dosing Solution | Ensure the this compound is fully dissolved in the vehicle (e.g., corn oil). Visually inspect for any particulate matter before administration. | Use sonication in a hot water bath to aid in the solubilization of this compound in corn oil.[1] Prepare the dosing solution fresh for each set of experiments. |
| Inconsistent Dosing | Use calibrated equipment for oral gavage or injections. Ensure consistent administration technique across all animals. | Provide thorough training for all personnel involved in animal dosing to minimize variability. |
| Metabolic Instability In Vivo | This compound is orally bioavailable but will be subject to metabolism. | Be aware of the pharmacokinetic profile of this compound.[2] The timing of sample collection relative to the last dose is critical for consistent results. |
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of this compound under various experimental conditions is not extensively available in the public domain, the following tables provide a summary of recommended storage and handling conditions to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Maximum Recommended Storage Duration | Reference |
| Powder | - | -20°C | 3 years | [5] |
| Stock Solution | DMSO | -80°C | 1 year | [5] |
| Stock Solution | DMSO | -20°C | 1 month | [6] |
| Stock Solution | Ethanol | -80°C | 1 year | [5] |
| Stock Solution | Ethanol | -20°C | 1 month | [5] |
| Aqueous Solution | Aqueous Buffer/Media | Not Recommended | Prepare fresh for immediate use | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~71 mg/mL | [5] |
| Ethanol | ~71 mg/mL | [5] |
| Water | Insoluble | [5] |
Experimental Protocols
Key Experiment 1: In Vitro NF-κB Inhibition Assay in HEK293 Cells
-
Cell Line: NF-κB-GFP (Green Fluorescent Protein) reporter HEK293 cells.
-
Methodology:
-
Seed NF-κB–GFP HEK293 cells in a suitable plate format and allow them to adhere overnight.
-
Prepare a fresh working solution of this compound in the cell culture medium from a DMSO stock. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 100 µM) for a specified period (e.g., 1 hour).[5]
-
Induce NF-κB activation by adding an inflammatory stimulus, such as TNFα (e.g., 30 ng/ml).[5]
-
Incubate the cells for a defined period (e.g., up to 24 hours).[5]
-
Measure the GFP fluorescence per cell using a fluorescence microscope or a plate reader to quantify NF-κB activation. A reduction in GFP fluorescence in this compound treated cells compared to the TNFα-only control indicates inhibition of NF-κB.[5]
-
Key Experiment 2: In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease (MPTPp-induced)
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Preparation of Dosing Solution: Dissolve this compound in corn oil to the desired concentration (e.g., for a 25 mg/kg dose). Use a hot water bath and sonication to ensure complete solubilization.[1]
-
Induction of Neurotoxicity: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and probenecid (B1678239) (MPTPp) to the mice to induce progressive loss of dopaminergic neurons. A typical regimen involves subcutaneous injection of MPTP (e.g., 20 mg/kg) and intraperitoneal injection of probenecid (e.g., 100 mg/kg).[1]
-
This compound Administration: Administer this compound or the vehicle control (corn oil) daily by oral gavage throughout the treatment period.[1]
-
Behavioral Analysis: Conduct neurobehavioral tests to assess motor function deficits.
-
Histological and Molecular Analysis: At the end of the study, perfuse the animals and collect brain tissue.[1] Analyze the substantia nigra for dopaminergic neuron loss (e.g., by tyrosine hydroxylase immunohistochemistry) and markers of glial activation.[1] mRNA can be isolated from midbrain tissue for gene expression analysis of inflammatory and Parkinson's disease-associated genes.[1]
-
Visualizations
Signaling Pathway Diagrams
Caption: this compound activates Nurr1, which inhibits NF-κB signaling and promotes neuroprotection.
Experimental Workflow Diagram
Caption: A generalized workflow for experiments involving this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting inconsistent this compound experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: C-DIM12 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-DIM12 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent activator of the orphan nuclear receptor Nurr1 (also known as NR4A2). By activating Nurr1, this compound inhibits the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This leads to the suppression of inflammatory gene expression in glial cells, providing neuroprotective effects. This compound has been shown to protect against the loss of dopamine (B1211576) neurons in animal models of Parkinson's disease.[1][2]
Q2: What are the common in vivo delivery methods for this compound?
A2: The most common in vivo delivery methods for this compound are oral gavage (p.o.) and intraperitoneal (i.p.) injection.[2] Due to its lipophilic nature and poor aqueous solubility, this compound requires a suitable vehicle for effective administration.
Q3: What is a recommended vehicle for oral gavage of this compound?
A3: Corn oil is a commonly used and effective vehicle for the oral gavage of this compound in mice. It is important to ensure that the this compound is properly suspended in the corn oil to ensure accurate dosing.
Q4: What are some potential challenges when working with this compound in vivo?
A4: The primary challenge with this compound is its low aqueous solubility, which can lead to difficulties in formulation, potential precipitation of the compound, and variable bioavailability. Vehicle selection and proper formulation are critical to overcome these challenges.
Troubleshooting Guide for In Vivo Delivery of this compound
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Low or variable drug exposure after oral gavage. | Poor Suspension/Inconsistent Dosing: this compound may not be uniformly suspended in the vehicle, leading to inaccurate dosing. | 1. Ensure Homogeneous Suspension: Vigorously vortex and/or sonicate the this compound/corn oil mixture immediately before each administration to ensure a uniform suspension.2. Consistent Gavage Technique: Use a consistent gavage technique to minimize variability between animals. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach. |
| Precipitation of this compound in the formulation. | Inadequate Solubility in Vehicle: The concentration of this compound may exceed its solubility in the chosen vehicle. | 1. Optimize Vehicle: While corn oil is a good starting point, consider screening other GRAS (Generally Recognized As Safe) oil-based vehicles like sesame oil or soybean oil.2. Reduce Concentration: If possible, lower the concentration of this compound in the formulation and increase the dosing volume (within acceptable limits for the animal model). |
| Vehicle-related toxicity or adverse effects. | Irritation from the Vehicle: Intraperitoneal injection of certain vehicles can cause local irritation or inflammation. | 1. Use High-Purity Vehicle: For IP injections, use sterile, pharmaceutical-grade vehicles to minimize contaminants that could cause irritation.2. Consider Alternative Vehicles: For IP injections, explore the use of vehicles containing co-solvents and surfactants such as a mixture of DMSO, PEG400, and Tween 80, which can improve solubility and reduce precipitation. Always perform a vehicle-only control group to assess any vehicle-specific effects. |
| Difficulty in preparing a stable formulation for intraperitoneal injection. | Precipitation upon Dilution: If using a co-solvent system (e.g., DMSO), the addition of aqueous solutions can cause the lipophilic this compound to precipitate. | 1. Optimize Co-solvent/Surfactant Ratio: Systematically test different ratios of co-solvents (e.g., DMSO, PEG400) and surfactants (e.g., Tween 80, Cremophor EL) to create a more stable micellar formulation that can better tolerate dilution in an aqueous environment.2. Prepare Fresh Formulations: Prepare the dosing solutions immediately before administration to minimize the risk of precipitation over time. |
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo studies with this compound.
| Parameter | Oral Gavage (p.o.) | Intraperitoneal (i.p.) Injection | Reference |
| Animal Model | Mice (Parkinson's Disease Model) | Mice (Intracerebral Hemorrhage Model) | [2] |
| Dosage Range | 25 - 100 mg/kg | 30 - 100 mg/kg | [2] |
| Vehicle | Corn Oil | Not explicitly stated, likely a co-solvent/surfactant mixture | |
| Observed Effects | Neuroprotective, reduced loss of dopaminergic neurons, suppressed glial activation. | Attenuated brain inflammation, improved functional recovery. | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage
Materials:
-
This compound powder
-
Corn oil (sterile, pharmaceutical grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and corn oil based on the desired dose and the number of animals. For example, for a 25 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you would need 0.625 mg of this compound in 0.25 mL of corn oil per mouse.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of corn oil to the tube.
-
Vortex the mixture vigorously for at least 1-2 minutes to create a uniform suspension.
-
(Optional) Sonicate the suspension for 5-10 minutes to further aid in dispersion.
-
Immediately before dosing, vortex the suspension again to ensure homogeneity.
-
Draw the required volume into a syringe fitted with an oral gavage needle.
-
Administer the suspension to the animal using proper oral gavage technique.
Protocol 2: General Guidance for Preparing this compound for Intraperitoneal Injection
Note: As specific IP formulations for this compound are not widely published, this is a general protocol for formulating poorly soluble compounds for IP injection. Optimization will be required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, injectable grade)
-
Polyethylene glycol 400 (PEG400, sterile, injectable grade)
-
Tween 80 (Polysorbate 80, sterile, injectable grade)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 50 mg/mL. Gentle warming and vortexing may be required.
-
Prepare the vehicle mixture. A common vehicle for IP injection of lipophilic compounds is a mixture of DMSO, PEG400, and Tween 80. A starting ratio to test could be 10% DMSO, 40% PEG400, and 5% Tween 80 in sterile saline.
-
To prepare the final dosing solution, first mix the this compound stock solution with PEG400 and Tween 80.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentration and vehicle composition. The slow addition is crucial to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation needs to be further optimized by adjusting the ratios of the co-solvents and surfactant.
-
Administer the solution to the animal using proper intraperitoneal injection technique.
Mandatory Visualizations
Caption: this compound signaling pathway.
References
Navigating the Nuances of C-DIM12 Treatment: A Technical Support Guide
FOR IMMEDIATE RELEASE
Researchers and drug development professionals utilizing C-DIM12 now have a centralized resource for interpreting unexpected experimental outcomes. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address common and uncommon challenges encountered during this compound application.
This compound is a potent modulator of the orphan nuclear receptor Nurr1 (NR4A2), demonstrating significant anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] Its primary mechanism of action involves the activation of Nurr1, which subsequently inhibits NF-κB-dependent gene expression.[4][5][6] However, as with any bioactive compound, its effects can be complex and sometimes unexpected. This guide aims to provide clarity and practical solutions for researchers.
Frequently Asked Questions (FAQs)
Q1: My primary cell culture shows lower than expected viability after this compound treatment, even at concentrations reported to be safe. What could be the cause?
A1: While this compound is generally well-tolerated by many cell lines, unexpected cytotoxicity can occur due to several factors:
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Cell-Type Specificity: The effects of this compound can be highly cell-type-specific. Some cell lines may have inherent sensitivities not yet widely documented.
-
Off-Target Effects: Studies have suggested potential off-target effects of this compound, including the inhibition of serine/threonine kinases and interference with calcium signaling pathways.[7] These off-target activities could contribute to cytotoxicity in certain cellular contexts.
-
Compound Purity and Solvent Effects: Ensure the purity of your this compound stock and that the solvent (e.g., DMSO, ethanol) concentration in your final culture medium is not exceeding cytotoxic levels for your specific cells.[6][8]
-
Nurr1-Independent Effects: Research has indicated that some transcriptional effects of this compound may be independent of direct binding to the Nurr1 ligand-binding domain, suggesting alternative mechanisms that could influence cell viability.[9]
Q2: I am not observing the expected decrease in NF-κB activity in my experiments. Why might this be?
A2: A lack of response in NF-κB signaling can be perplexing. Consider the following possibilities:
-
Suboptimal Concentration or Treatment Duration: The effective concentration of this compound and the necessary treatment time can vary significantly between cell types and experimental conditions. A dose-response and time-course experiment is highly recommended to determine the optimal parameters for your system.
-
Cellular Context and Stimulus: The anti-inflammatory effects of this compound are often observed in the context of a pro-inflammatory stimulus (e.g., LPS, TNFα).[4][10] The timing of this compound treatment relative to the inflammatory challenge is critical. Pre-treatment with this compound is often necessary to see a robust inhibitory effect on NF-κB activation.
-
Alternative Inflammatory Pathways: Your experimental system might have dominant inflammatory pathways that are not primarily regulated by NF-κB or are insensitive to Nurr1-mediated repression.
-
Nurr1 Expression Levels: The expression level of Nurr1 in your cells of interest can influence the magnitude of the response to this compound. Low or absent Nurr1 expression may lead to a diminished or absent effect on NF-κB.[3]
Q3: I am seeing unexpected changes in gene expression that are not related to inflammation or dopamine (B1211576) neuron function. What is the explanation?
A3: this compound's influence can extend beyond its primary reported activities. Unanticipated transcriptional changes could be attributed to:
-
Predicted Off-Target Pathways: Off-target screening has predicted that this compound may modulate pathways involved in G-protein coupled receptors, extracellular matrix degradation, and vascular and transcriptional regulation.[7] Your unexpected gene expression changes may be a manifestation of these off-target effects.
-
Nurr1's Broad Transcriptional Role: Nurr1 itself is involved in a wide array of cellular processes beyond inflammation and neurodevelopment. This compound-mediated activation of Nurr1 could therefore lead to a broad range of transcriptional events.
-
Nurr1-Independent Transcriptional Effects: As mentioned, some studies suggest this compound can influence transcription through mechanisms that do not involve direct binding to Nurr1, potentially leading to a wider-than-expected range of regulated genes.[9]
Troubleshooting Guides
Problem 1: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Compound Stability | This compound solutions should be stored properly, protected from light, and used within the recommended timeframe to avoid degradation.[1] Prepare fresh dilutions for each experiment from a frozen stock. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered drug responses. Use cells within a consistent and low passage range for all experiments. |
| Variability in Stimulation | Ensure the pro-inflammatory stimulus (e.g., LPS) is from the same lot and prepared fresh to ensure consistent activity. |
| Inconsistent Treatment Timing | Standardize the timing of this compound treatment and stimulus application across all replicates and experiments. |
Problem 2: Unexpected Pro-Apoptotic Effects
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a thorough dose-response curve to identify the optimal concentration that provides the desired effect without inducing widespread apoptosis. |
| Cell Line Sensitivity | Consider using a different cell line that may be less sensitive to the off-target effects of this compound. |
| Interaction with Other Treatments | If used in combination with other drugs, consider the possibility of synergistic cytotoxic effects. |
| Nurr1-Mediated Apoptosis | In some cancer cell lines, this compound is known to induce apoptosis through a Nurr1-mediated pathway.[1][2] This may be an on-target effect depending on your research context. |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
NF-κB Reporter Assay
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or GFP downstream of NF-κB binding sites) and a control plasmid (e.g., Renilla luciferase) for normalization.
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This compound Pre-treatment: After allowing the cells to recover from transfection, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Inflammatory Stimulus: Add a pro-inflammatory stimulus (e.g., TNFα or LPS) to induce NF-κB activation.
-
Incubation: Incubate for the optimal time for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions. Normalize the NF-κB reporter activity to the control reporter activity.
Signaling Pathways and Workflows
Caption: this compound activates Nurr1, leading to its nuclear translocation and subsequent inhibition of NF-κB-mediated pro-inflammatory gene transcription.
Caption: A logical workflow for experiments involving this compound treatment, including a feedback loop for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Apoptosis | TargetMol [targetmol.com]
- 9. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Oral Bioavailability of C-DIM12
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers encountering challenges with the oral bioavailability of the Nurr1 ligand, 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (C-DIM12). While this compound has been reported to have favorable oral pharmacokinetics, optimizing its delivery can be crucial for achieving desired therapeutic concentrations, reducing dosage, and ensuring consistent experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with orally administered this compound are showing low and variable plasma concentrations. What could be the issue?
A1: Several factors can contribute to lower-than-expected oral bioavailability of this compound in your experiments:
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Suboptimal Formulation: this compound, like its parent compound diindolylmethane (DIM), is lipophilic and has poor aqueous solubility. If not formulated properly, it may not dissolve efficiently in the gastrointestinal (GI) tract, leading to poor absorption. The vehicle used in published studies may differ from yours.
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Animal Model Variability: Different strains of mice or rats can have variations in their metabolic enzymes and GI physiology, which can affect drug absorption and metabolism.[1]
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Experimental Conditions: Factors such as the fasting state of the animals, the dosing technique, and animal stress levels can influence oral drug absorption. The presence of food can alter gastric pH and transit time.
Q2: What are the initial steps to improve the oral bioavailability of this compound in my preclinical studies?
A2: A systematic approach is recommended:
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Physicochemical Characterization: Confirm the purity, crystallinity, and solubility of your this compound batch.
-
Simple Formulation Screening: Begin by assessing the solubility of this compound in a variety of pharmaceutically acceptable vehicles. This can include aqueous solutions with co-solvents (e.g., polyethylene (B3416737) glycol 400), surfactant-based solutions, and lipid-based systems.
-
Particle Size Reduction: For suspension formulations, reducing the particle size through techniques like micronization can increase the surface area for dissolution.
Q3: What advanced formulation strategies can I employ to significantly enhance this compound bioavailability?
A3: For lipophilic compounds like this compound, lipid-based and nano-formulation strategies are highly effective. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of an oil, a surfactant, and a co-surfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in the GI fluids. This increases the drug's solubility and absorption.
-
Nanostructured Lipid Carriers (NLCs): These are colloidal drug carrier systems composed of a blend of solid and liquid lipids, which can encapsulate the drug, protect it from degradation, and enhance its uptake.
-
Polymer-Based Nano-formulations: Using polymers like Pluronic F127, you can create nano-sized formulations that improve the solubility and dissolution rate of poorly water-soluble drugs.
Troubleshooting Guide: Formulation and Bioavailability Assessment
This section provides detailed protocols and workflows to help you develop and evaluate different this compound formulations.
I. Formulation Protocols
The following are generalized protocols that should be optimized for this compound based on preliminary solubility and stability studies.
Protocol 1: Preparation of a this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a liquid SMEDDS formulation of this compound for oral administration.
Materials:
-
This compound
-
Oil (e.g., Capmul MCM, Castor oil)
-
Surfactant (e.g., Tween 80, Labrasol)
-
Co-surfactant (e.g., PEG 400, Transcutol HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Constructing Pseudo-Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct a pseudo-ternary phase diagram. Prepare mixtures with varying ratios of surfactant to co-surfactant (e.g., 1:1, 2:1, 1:2). For each ratio, titrate with the selected oil and observe the formation of a clear, isotropic mixture.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the ratios identified from the phase diagram. b. Add the required amount of this compound to the mixture. c. Gently heat the mixture in a water bath (around 40°C) and vortex until a clear, homogenous solution is obtained. d. Store the resulting liquid SMEDDS at room temperature.[2][3]
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the SMEDDS formulation to distilled water with gentle stirring and visually inspect for the spontaneous formation of a clear or slightly bluish-white microemulsion. b. Droplet Size Analysis: Dilute the SMEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
Protocol 2: Preparation of this compound Nanostructured Lipid Carriers (NLCs)
Objective: To prepare a solid lipid nanoparticle formulation of this compound to improve oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., Cetyl alcohol, Glyceryl monostearate)
-
Liquid lipid (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
High-shear homogenizer or probe sonicator
-
Water bath
Methodology:
-
Lipid and Surfactant Selection: Screen for lipids in which this compound has high solubility. The surfactant should be able to effectively emulsify the lipid phase.
-
Formulation Preparation (Melt Emulsification Method): a. Melt the solid and liquid lipids together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid. b. Dissolve this compound in the molten lipid mixture. c. In a separate beaker, heat an aqueous solution of the surfactant to the same temperature. d. Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer or probe sonicator for a specified time to form a coarse emulsion. e. Cool the resulting nanoemulsion in an ice bath while stirring to allow the lipid to recrystallize and form NLCs. f. The resulting NLC dispersion can be used as a liquid formulation or lyophilized to produce a solid powder.[4][5][6]
-
Characterization: a. Particle Size and Zeta Potential: Measure the particle size, PDI, and zeta potential of the NLCs using DLS. b. Entrapment Efficiency: Determine the amount of this compound encapsulated within the NLCs by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a suitable analytical method like HPLC.
II. Bioavailability Assessment Protocols
Protocol 3: In Vitro Dissolution and Permeability Assessment
Objective: To evaluate the dissolution rate and permeability of different this compound formulations as a predictor of in vivo performance.
Workflow:
In vitro bioavailability assessment workflow.
Methodology:
-
Dissolution Testing: a. Use a standard dissolution apparatus (e.g., USP Apparatus II). b. The dissolution medium should mimic physiological conditions (e.g., simulated gastric fluid, pH 1.2, followed by simulated intestinal fluid, pH 6.8). c. Place the this compound formulation in the dissolution vessel and begin agitation at 37°C. d. Withdraw aliquots of the medium at predetermined time points and analyze for the concentration of dissolved this compound using a validated analytical method.[7][8]
-
Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA): a. This assay predicts passive intestinal absorption. b. A filter plate is coated with an artificial membrane (e.g., a lipid-infused polycarbonate filter). c. The this compound formulation (or samples from the dissolution test) is added to the donor wells. d. The plate is placed on an acceptor plate containing buffer. e. After an incubation period, the concentration of this compound that has permeated the membrane into the acceptor wells is quantified.
Protocol 4: In Vivo Pharmacokinetic Study in Mice
Objective: To determine and compare the pharmacokinetic parameters of different this compound formulations after oral administration.
Workflow:
In vivo pharmacokinetic study workflow.
Methodology:
-
Animal Dosing: a. Use an appropriate mouse strain (e.g., C57BL/6) and divide them into groups for each formulation to be tested. b. Fast the animals overnight with free access to water. c. Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: a. Collect blood samples (e.g., via retro-orbital or saphenous vein bleeding) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). b. Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing and Analysis: a. Centrifuge the blood samples to separate the plasma. b. Extract this compound from the plasma samples. c. Quantify the concentration of this compound in the plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the plasma concentration of this compound versus time. b. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
Data Presentation
The following table presents hypothetical comparative pharmacokinetic data for different formulations of a DIM analog after oral administration in rats. This data illustrates the potential for significant bioavailability enhancement through advanced formulation strategies.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Crystalline DIM (in suspension) | 200 | 0.15 | 1.0 | 0.5 | 100 (Reference) |
| Microencapsulated DIM | 30 | ~0.4 | 0.5 | ~1.2 | ~480 |
| DIM in SMEDDS | 30 | >1.6 | 0.5 | ~2.4 | ~960 |
Data adapted from studies on 3,3'-diindolylmethane (B526164) (DIM) and presented for illustrative purposes.[9] Actual results for this compound may vary.
Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the orphan nuclear receptor Nurr1. Activated Nurr1 can then interfere with the pro-inflammatory NF-κB signaling pathway in glial cells like microglia and astrocytes.
Nurr1-mediated transrepression of NF-κB signaling by this compound.
This guide is intended to provide a starting point for troubleshooting and optimizing the oral delivery of this compound. Experimental conditions and formulation components should be tailored to your specific research needs and validated accordingly.
References
- 1. Gender differences in the metabolism and pharmacokinetics of the experimental anticancer agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Documents download module [ec.europa.eu]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. What is dissolution testing? [pion-inc.com]
- 8. In Vitro Dissolution and Permeability Testing of Inhalation Products: Challenges and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iitri.org [iitri.org]
Technical Support Center: C-DIM12 and Non-Cancerous Cell Lines
Welcome to the technical support center for researchers utilizing C-DIM12 in non-cancerous cell line models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the smooth execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to all non-cancerous cell lines?
A1: The cytotoxicity of this compound is cell-type specific. While it has shown anti-proliferative effects in various cancer cell lines, its impact on non-cancerous cells can vary. For instance, in some neuronal and glial cell lines, it has demonstrated neuroprotective and anti-inflammatory effects at concentrations that are cytotoxic to cancer cells. However, decreased cell viability has been observed in cell lines like HEK293T and the neuroblastoma line SK-N-BE(2)-C in some assay formats, suggesting potential cytotoxic or anti-proliferative effects at higher concentrations.
Q2: I am observing high variability in my cytotoxicity assay results with this compound. What are the possible reasons?
A2: Variability in cytotoxicity assays with this compound can arise from several factors:
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Compound Stability and Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in your culture medium. Precipitation of the compound can lead to inconsistent concentrations.
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Cell Line Specifics: Different non-cancerous cell lines exhibit varying sensitivities to this compound. The expression levels of its targets, such as the orphan nuclear receptor Nurr1, and the status of signaling pathways like NF-κB can influence the cellular response.
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Assay Type: The choice of cytotoxicity assay can impact the results. For example, assays measuring metabolic activity (like MTT or CellTiter-Glo) may yield different results compared to assays measuring membrane integrity (like LDH release). It has been noted that this compound can affect general transcription, which might influence reporter-based assays.
-
Treatment Duration: The length of exposure to this compound will significantly affect the observed cytotoxicity. Ensure consistent incubation times across your experiments.
Q3: this compound is described as a Nurr1 agonist. How does this relate to its cytotoxic effects?
A3: this compound's interaction with Nurr1 (NR4A2) is complex and context-dependent. In some non-cancerous cells, particularly neuronal and glial cells, activation of Nurr1 by this compound is associated with anti-inflammatory and neuroprotective effects.[1] However, in other contexts, this compound's effects may be independent of direct Nurr1 binding or could be influenced by its interactions with other cellular targets.[2][3] The downstream consequences of Nurr1 modulation on cell survival pathways can differ between cell types.
Q4: Can this compound affect signaling pathways other than Nurr1 in non-cancerous cells?
A4: Yes, this compound is known to modulate other signaling pathways. A key mechanism of action in non-cancerous glial cells is the inhibition of the NF-κB signaling pathway, which is a critical regulator of inflammation.[4] this compound has been shown to suppress the expression of NF-κB regulated inflammatory genes.[4] It is important to consider this multi-target profile when interpreting experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in a Non-Cancerous Cell Line
-
Possible Cause: The concentration of this compound may be too high for the specific cell line being used.
-
Troubleshooting Steps:
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Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal range for your cell line.
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Verify Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Check Compound Integrity: Ensure your stock solution of this compound is properly stored and has not degraded.
-
Issue 2: Inconsistent IC50 Values Across Different Experiments
-
Possible Cause: Variations in experimental conditions.
-
Troubleshooting Steps:
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Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence drug sensitivity.
-
Consistent Incubation Times: Adhere strictly to the predetermined incubation time with this compound.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Issue 3: Discrepancy Between Reporter Assay Results and Cell Viability Data
-
Possible Cause: this compound may have off-target effects on the reporter system itself or on general transcription.
-
Troubleshooting Steps:
-
Use a Control Reporter: Include a control reporter construct (e.g., a constitutively active promoter driving the reporter gene) to assess for non-specific effects on transcription or reporter protein function.
-
Corroborate with a Direct Viability Assay: Use a direct measure of cell viability, such as a trypan blue exclusion assay or a membrane integrity assay (e.g., LDH), to confirm the results from reporter-based or metabolic assays.
-
Data on this compound Effects in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Observed Effect | Concentration | Citation |
| HEK293T | Human Embryonic Kidney | Decreased activity in reporter gene assays, suggesting potential cytotoxicity or anti-proliferative effects. | Not specified | [3] |
| PC12 | Rat Pheochromocytoma | Relatively no effect in reporter gene assays. | Not specified | [3] |
| SK-N-BE(2)-C | Human Neuroblastoma | Decreased activity in reporter gene assays, suggesting potential cytotoxicity or anti-proliferative effects. | Not specified | [3] |
| BV-2 | Murine Microglia | Suppression of inflammatory gene expression; cell viability not significantly affected at concentrations used for anti-inflammatory studies. | 10 µM | |
| Primary Astrocytes | Rodent Glial Cells | Suppression of inflammatory gene expression. | Not specified | [4] |
| HPNE | Human Pancreatic Nestin-Expressing | Attenuated decrease in cell survival compared to pancreatic cancer cell lines. | 1-1000 µM |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a general framework. Optimal conditions should be determined for each specific cell line.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
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Non-cancerous cell line of interest
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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96-well, opaque-walled microplates suitable for luminescence assays
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a medium-only control (no cells).
-
Carefully remove the medium from the wells and replace it with the medium containing the this compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
3. Data Analysis:
-
Subtract the average luminescence of the medium-only control from all other measurements.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to C-DIM12 in Cancer Cells
Welcome to the technical support center for C-DIM12 research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experiments with this compound, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter, organized in a question-and-answer format.
Issue 1: Decreased this compound Efficacy in Long-Term Cultures
Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness after several passages in culture with the drug. What could be the cause?
Answer: This is a common observation and typically points to the development of acquired resistance. Several mechanisms could be at play:
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Altered Nurr1 Expression or Function: this compound acts as a modulator of the orphan nuclear receptor Nurr1.[1][2] Cells may acquire resistance by downregulating Nurr1 expression, acquiring mutations in the NR4A2 gene that prevent this compound binding, or altering post-translational modifications that affect Nurr1 activity.
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Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove drugs from the cell, thereby lowering the intracellular concentration of this compound to sub-therapeutic levels.[3][4]
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Activation of Bypass Pathways: Cells might compensate for this compound's effects by activating alternative pro-survival signaling pathways. Key suspects include the STAT3 and NRF2 pathways, which are known mediators of cancer cell survival and chemoresistance.[5][6][7]
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your current cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Analyze Nurr1 Status:
-
Expression Levels: Compare Nurr1 mRNA and protein levels between sensitive and resistant cells using qPCR and Western blotting, respectively.
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Subcellular Localization: Use immunofluorescence to check if Nurr1 localization (nuclear vs. cytoplasmic) has changed in the resistant cells, as this can impact its function.[8]
-
-
Investigate Drug Efflux:
-
ABC Transporter Expression: Use a qPCR array to screen for the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP, ABCC1/MRP1).[3]
-
Efflux Pump Activity: Use a fluorescent substrate assay (e.g., with Rhodamine 123 for ABCB1) to functionally assess if drug efflux is elevated in resistant cells.
-
-
Probe for Bypass Pathways:
Issue 2: High Intrinsic Resistance to this compound in a New Cancer Cell Line
Question: I am testing this compound on a new cancer cell line, but it appears to be intrinsically resistant, showing little to no apoptosis even at high concentrations. Why might this be?
Answer: Intrinsic resistance suggests that the cancer cells possess pre-existing mechanisms that negate the effects of this compound. The underlying reasons are often similar to acquired resistance:
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Low or Absent Nurr1 Expression: The cell line may naturally have very low or no expression of Nurr1, the primary target of this compound.[11][12]
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Constitutively Active Pro-Survival Pathways: The cells may have genetic alterations (e.g., mutations in KRAS or BRAF) that lead to the constant activation of downstream survival pathways like STAT3 or NRF2, overriding the pro-apoptotic signals from this compound.[6][7][13]
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High Basal Expression of ABC Transporters: Some cancer types are known to have high baseline expression of drug efflux pumps.[4]
Troubleshooting Steps:
-
Baseline Characterization:
-
Nurr1 Expression: Quantify Nurr1 mRNA and protein levels in your cell line. If expression is negligible, this is a likely cause of resistance.
-
Signaling Pathway Activity: Perform a baseline phosphokinase array or Western blots for key survival proteins (p-STAT3, p-AKT, total NRF2) to identify constitutively active pathways.
-
ABC Transporter Profile: Check the basal expression levels of major ABC transporters.
-
-
Combination Therapy Approach: If a specific bypass pathway is identified, consider a combination therapy approach. For example, if STAT3 is constitutively active, combining this compound with a STAT3 inhibitor may restore sensitivity.[6]
Issue 3: Inconsistent Results Between Experiments
Question: I'm getting variable results in my cell viability assays with this compound. What are some common sources of experimental variability?
Answer: Inconsistent results can be frustrating. Here are some common experimental factors to check:
-
This compound Stability and Storage: Ensure this compound is stored correctly (as per the manufacturer's instructions) and that stock solutions are not repeatedly freeze-thawed. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell density at the time of treatment, passage number, and media conditions. Mycoplasma contamination can also significantly alter cellular responses to drugs.
-
Assay-Specific Issues: For MTT/XTT assays, ensure that the incubation time and cell density are optimized to be in the linear range of the assay. For apoptosis assays (e.g., Annexin V staining), analyze cells at a consistent time point after treatment, as the timing of apoptosis can be critical.
Quantitative Data Summary
When investigating resistance, it is crucial to quantify the changes observed. The following tables provide a template for organizing your data.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | e.g., 5.2 ± 0.8 | 1.0 |
| Resistant Subclone | e.g., 28.4 ± 3.1 | e.g., 5.5 |
Table 2: Relative mRNA Expression of Key Genes in Resistant Cells
(Data normalized to the parental sensitive cell line)
| Gene | Fold Change in Resistant Cells (log2) | p-value |
| NR4A2 (Nurr1) | e.g., -2.1 | e.g., <0.01 |
| ABCB1 (MDR1) | e.g., 4.5 | e.g., <0.001 |
| ABCG2 (BCRP) | e.g., 3.8 | e.g., <0.001 |
| STAT3 | e.g., 1.2 | e.g., >0.05 |
| NFE2L2 (NRF2) | e.g., 1.5 | e.g., >0.05 |
Signaling Pathways & Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding and troubleshooting.
References
- 1. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 Interactors as Potential Therapeutic Targets for Cancer Treatment | MDPI [mdpi.com]
- 7. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer [mdpi.com]
- 8. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology [mdpi.com]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nurr1 Promotes Lung Cancer Apoptosis Via Enhancing Mitochondrial Stress and p53-Drp1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
C-DIM12 stability and long-term storage concerns
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of C-DIM12. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to three years.[1] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to one year or at -20°C for up to one month.[1] To prevent degradation, it is crucial to protect this compound from light.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For DMSO, a solubility of up to 100 mg/mL has been reported, and for ethanol, up to 35.7 mg/mL.[1][3] It is important to use anhydrous solvents, as moisture can affect the stability of the compound.
Q3: How does this compound exert its biological effects?
A3: this compound is a potent activator of the orphan nuclear receptor Nurr1.[2] By activating Nurr1, it can modulate various cellular processes. One of its key mechanisms is the inhibition of the NF-κB signaling pathway, which is involved in inflammation.[4] this compound has been shown to suppress the expression of pro-inflammatory genes and induce apoptosis in certain cancer cells.[2]
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively detailed in the available literature, compounds with an indole (B1671886) structure can be susceptible to oxidation and photodegradation.[5] Hydroxylation of the indole ring is a potential degradation pathway under certain conditions.[6] Forced degradation studies under acidic, basic, oxidative, and photolytic stress would be necessary to fully characterize its degradation products.[7][8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles, exposure to light, or improper storage temperature. 2. Instability in assay buffer: The compound may not be stable in the aqueous environment of the assay buffer over the course of the experiment. | 1. Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store at -80°C for long-term use and protect from light. 2. Perform a stability test of this compound in your specific assay buffer. Prepare working solutions fresh before each experiment. |
| Precipitation of this compound in aqueous media | Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. The final concentration of the solvent (e.g., DMSO) may not be sufficient to keep it in solution. | 1. Ensure the final concentration of the organic solvent in your aqueous buffer is sufficient to maintain solubility, but still compatible with your experimental system (typically <0.5% for cell-based assays). 2. Consider using a solubilizing agent, if compatible with your assay. 3. Prepare working solutions at a lower concentration. |
| Inconsistent experimental results | 1. Inaccurate concentration of stock solution: Potential weighing errors or incomplete dissolution. 2. Variability in compound activity: Could be due to partial degradation of the stock solution. | 1. Re-prepare the stock solution, ensuring the compound is fully dissolved. Sonication may aid dissolution.[1] 2. Verify the purity and concentration of your stock solution using HPLC. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Protect from light. |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| In Solvent (e.g., DMSO, Ethanol) | -20°C | Up to 1 month[2] | For short-term storage. Protect from light. |
Table 2: Solubility of this compound
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL[3] |
| Ethanol | 35.7 mg/mL[1] |
| Water | < 0.1 mg/mL[3] |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability
This protocol provides a general framework for assessing the stability of this compound. Optimization may be required based on the specific HPLC system and degradation products.
1. Materials and Reagents:
-
This compound powder
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
3. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Hold at 90% for 5 minutes.
-
Return to 30% over 2 minutes and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (based on the indole chromophore)
-
Injection Volume: 10 µL
4. Stability Study Procedure (Forced Degradation):
-
Acid Hydrolysis: Mix this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix this compound stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 60°C for 24 hours.
-
Analyze all samples by HPLC and compare the chromatograms to a non-degraded control. The appearance of new peaks and a decrease in the area of the parent this compound peak indicate degradation.
Visualizations
References
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of C-DIM12 and its Derivatives
Welcome to the technical support center for the synthesis of C-DIM12 (1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is synthesized via an electrophilic substitution reaction of indole (B1671886) with p-chlorobenzaldehyde.[1] This reaction is typically catalyzed by an acid.
Q2: What type of catalyst is most effective for this synthesis?
A2: Iodine has been reported as an effective catalyst for the synthesis of this compound, leading to high yields.[1] Other protic and Lewis acids can also be used for the synthesis of diindolylmethane (DIM) derivatives.
Q3: What is a common solvent used for the synthesis of this compound?
A3: Acetonitrile is a suitable solvent for the synthesis of this compound.[1]
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved using flash column chromatography.[1]
Q5: Are there any known challenges in synthesizing derivatives of diindolylmethane (DIM)?
A5: Yes, challenges can include managing side reactions, such as the formation of trisindolylmethane, and achieving high yields, especially when dealing with electron-poor starting materials.[2] The stability of the diindolylmethane core can also be a concern under certain acidic conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst. 2. Low quality or impure starting materials (indole or aldehyde). 3. Suboptimal reaction temperature or time. 4. Inefficient quenching of the reaction. | 1. Use a fresh, active catalyst. Consider using iodine as it has been shown to be effective.[1] 2. Ensure the purity of indole and the specific aldehyde derivative. Recrystallize or purify starting materials if necessary. 3. Optimize the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). A 30-minute reaction time at room temperature has been reported for this compound synthesis.[1] 4. Ensure complete quenching of the reaction, for example, with a 10% aqueous Na2S2O3 solution, to prevent product degradation.[1] |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Formation of side products, such as trisindolylmethane.[2] 2. Unreacted starting materials. 3. Degradation of the product. | 1. Carefully control the stoichiometry of the reactants. Use a 2:1 molar ratio of indole to aldehyde. 2. Optimize reaction time to ensure complete conversion of starting materials. 3. Avoid prolonged exposure to harsh acidic conditions. Purify the product promptly after the reaction is complete. |
| Difficulty in Purifying the Product by Column Chromatography | 1. Co-elution of the desired product with impurities. 2. Streaking of the compound on the silica (B1680970) gel column. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. 2. The product might be acidic or basic. Consider adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the eluent. |
| Product is an Amorphous Solid Instead of Crystalline | This is a reported characteristic of this compound.[1] | This is not necessarily a problem. The identity and purity of the amorphous solid should be confirmed by analytical techniques such as NMR and Mass Spectrometry. |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
Indole
-
p-chlorobenzaldehyde
-
Iodine
-
Acetonitrile
-
10% aqueous Na₂S₂O₃ solution
-
Ethyl acetate
-
MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve indole (2 equivalents) in acetonitrile.
-
Add p-chlorobenzaldehyde (1 equivalent) to the solution.
-
Add iodine (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Quench the reaction by adding a 10% aqueous Na₂S₂O₃ solution.
-
Dilute the mixture with ethyl acetate.
-
Separate the organic layer and dry it over MgSO₄.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the crude material by flash column chromatography to yield this compound as a red-colored amorphous solid.[1]
General Synthesis of Diindolylmethane (DIM) Derivatives
A variety of catalysts and conditions can be employed for the synthesis of DIM derivatives. A general procedure is outlined below.
Materials:
-
Substituted Indole
-
Substituted Aldehyde or Ketone
-
Catalyst (e.g., La(OTf)₃, Sulfuric acid in water)
-
Solvent (or solvent-free conditions)
General Procedure:
-
Combine the substituted indole (2 equivalents) and the aldehyde or ketone (1 equivalent) in a reaction vessel.
-
Add the catalyst in a suitable amount.
-
If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at the appropriate temperature and for the required time. Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture. This may involve quenching the catalyst, extraction with an organic solvent, and drying.
-
Purify the crude product, typically by column chromatography or recrystallization.
Quantitative Data Summary
| Compound | Reactants | Catalyst | Solvent | Time | Yield (%) | Reference |
| This compound | Indole, p-chlorobenzaldehyde | Iodine | Acetonitrile | 30 min | 98% | [1] |
| Diindolylmethane Derivative | Indole, Benzaldehyde | La(OTf)₃ | Solvent-free | 10 min | 95% | [3] |
| Diindolylmethane Derivative | Indole, 4-Nitrobenzaldehyde | La(OTf)₃ | Solvent-free | 10 min | 98% | [3] |
| Diindolylmethane Derivative | Indole, 4-Methoxybenzaldehyde | La(OTf)₃ | Solvent-free | 15 min | 92% | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound and derivatives synthesis.
Caption: Simplified signaling pathway of this compound via Nurr1 activation.
References
Technical Support Center: Validating C--DIM12 Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the cellular target engagement of C-DIM12.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
A1: this compound is widely described as a modulator of the orphan nuclear receptor Nurr1 (NR4A2).[1][2] It has been shown to activate Nurr1-mediated gene expression and is often referred to as a Nurr1 activator.[3][4]
Q2: Does this compound directly bind to Nurr1?
A2: This is a critical point of consideration. While many studies demonstrate this compound's effects are Nurr1-dependent, some evidence suggests it may not directly bind to the Nurr1 ligand-binding domain (LBD).[4][5] One study using protein NMR did not observe direct binding of this compound to the Nurr1 LBD.[5] Therefore, this compound may act as an indirect modulator of Nurr1 activity, for instance, by affecting an upstream signaling pathway or interacting with a co-regulator.
Q3: What is the known mechanism of action for this compound?
A3: this compound is reported to have anti-inflammatory and neuroprotective effects.[1][4][6] Its mechanism is linked to the inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) dependent gene expression.[2][3][4][7][8] It has been shown to suppress the expression of pro-inflammatory genes such as interleukin-6 (IL-6), chemokine (C-C motif) ligand 2 (CCL2), and inducible nitric oxide synthase (iNOS).[3][6][9]
Q4: What are the primary methods to validate this compound target engagement in cells?
A4: The most common methods include:
-
Reporter Gene Assays: To measure the transcriptional activation of Nurr1.[4]
-
Cellular Thermal Shift Assay (CETSA): To assess direct binding of this compound to Nurr1 in a cellular environment.[10][11][12]
-
Western Blot or qPCR: To measure changes in downstream signaling proteins and genes, such as those regulated by NF-κB.[7][8][9]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): To identify if this compound alters the protein-protein interaction network of Nurr1.[13][14]
Troubleshooting Guides
Reporter Gene Assays for Nurr1 Activity
A reporter gene assay is a primary method to assess whether this compound can activate the transcriptional activity of Nurr1.[15][16][17] Typically, cells are co-transfected with a Nurr1 expression vector and a reporter plasmid containing a luciferase gene downstream of a Nurr1-responsive promoter element.
Experimental Workflow for a Nurr1 Reporter Gene Assay
Caption: Workflow for a Nurr1 luciferase reporter gene assay.
| Issue | Possible Cause | Troubleshooting Steps |
| High Background Signal | - Autofluorescence of this compound.- "Leaky" promoter in the reporter plasmid. | - Run a control with this compound in the absence of cells to check for interference.- Use a reporter plasmid with a minimal promoter.- Decrease the amount of reporter plasmid used for transfection. |
| Low or No Signal | - Low transfection efficiency.- Inactive this compound.- Cells do not express necessary co-factors for Nurr1 activity. | - Optimize transfection protocol (e.g., reagent-to-DNA ratio, cell density).- Confirm this compound activity with a positive control if available.- Use a cell line known to be responsive to Nurr1 signaling. |
| Inconsistent Results | - Variation in cell density.- Inconsistent incubation times.- Pipetting errors. | - Ensure even cell seeding.- Standardize all incubation periods.- Use a master mix for treatment solutions. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement by observing the thermal stabilization of a protein upon ligand binding.[10][11][12]
CETSA Experimental Workflow
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
| Issue | Possible Cause | Troubleshooting Steps |
| No Thermal Shift Observed | - this compound does not directly bind to Nurr1.[5]- Insufficient drug concentration or incubation time.- Nurr1 is already very stable or unstable. | - This may be a true negative result.[5]- Perform a dose-response and time-course experiment.- Optimize the temperature range for the heat challenge. |
| Poor Quality Western Blot | - Low abundance of endogenous Nurr1.- Poor antibody quality. | - Use a cell line that overexpresses Nurr1.- Validate the anti-Nurr1 antibody for specificity and sensitivity. |
| High Variability Between Replicates | - Inconsistent heating/cooling.- Incomplete cell lysis.- Uneven protein loading. | - Use a thermal cycler for precise temperature control.[11]- Ensure complete lysis through multiple freeze-thaw cycles.[11]- Normalize protein concentrations before loading. |
This compound Signaling Pathway and Downstream Analysis
This compound is thought to activate Nurr1, which can then inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory genes.
Proposed this compound Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Troubleshooting Downstream Analysis (qPCR/Western Blot)
| Issue | Possible Cause | Troubleshooting Steps |
| No Change in Downstream Markers | - Cell type is not responsive to NF-κB inhibition.- this compound concentration is too low.- Timing of analysis is not optimal. | - Use a positive control for NF-κB inhibition.- Perform a dose-response for this compound.- Conduct a time-course experiment to determine peak response. |
| Unexpected Increase in Markers | - Off-target effects of this compound.- Cellular stress response. | - Validate findings using a Nurr1 knockdown/knockout cell line.- Test a range of this compound concentrations to identify potential toxicity. |
Experimental Protocols
Nurr1 Reporter Gene Assay
Materials:
-
HEK293T cells (or other suitable cell line)
-
Nurr1 expression plasmid
-
Nurr1-responsive reporter plasmid (e.g., containing NBRE-luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
96-well white, clear-bottom plates
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Nurr1 expression plasmid and the Nurr1-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate for an additional 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
Cellular Thermal Shift Assay (CETSA) for Nurr1
Materials:
-
Cells expressing Nurr1 (endogenously or overexpressed)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Anti-Nurr1 primary antibody
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
Thermal cycler
Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[11]
-
Cell Harvesting: Harvest the cells and wash them with PBS containing protease inhibitors. Resuspend the cell pellet in PBS with protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C to 66°C) using a thermal cycler. Include an unheated control.[11]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and perform a Western blot using an anti-Nurr1 antibody to detect the amount of soluble Nurr1 at each temperature.
-
-
Data Analysis: Quantify the band intensities for Nurr1 at each temperature. Normalize the intensity of each band to the unheated control. Plot the percentage of soluble Nurr1 against the temperature for both the vehicle- and this compound-treated samples to generate melt curves. A shift in the curve for the this compound-treated sample indicates thermal stabilization and target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of NR4A Ligands That Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NR4A Orphan Receptor Modulator this compound Selectively Alters Inflammatory Mediators in Myeloid Cells [mdpi.com]
- 8. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. Immunoprecipitation and Mass Spectrometry Defines an Extensive RBM45 Protein-Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. caymanchem.com [caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
Navigating C-DIM12: A Technical Guide to Consistent Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing C-DIM12, a known modulator of the nuclear receptor Nurr1 and an inhibitor of NF-κB signaling. Inconsistent experimental outcomes can be a significant challenge; this resource offers troubleshooting guides and frequently asked questions (FAQs) to help you achieve reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our experimental results with this compound. What are the common causes?
A1: Variability in this compound experiments can stem from several factors:
-
Compound Handling: this compound is insoluble in water and requires careful preparation of stock solutions in solvents like DMSO or ethanol. Improper dissolution or storage can lead to inconsistent concentrations.
-
Cellular Context: The effects of this compound can be highly cell-type specific. The expression levels of its targets, including Nurr1 and components of the NF-κB pathway, can vary significantly between cell lines and even with passage number.
-
Concentration and Exposure Time: this compound's effects are dose-dependent. Sub-optimal concentrations or inconsistent incubation times can lead to variable results.
-
Off-Target Effects: Recent studies have shown that this compound's effects may not be exclusively mediated through direct binding to the Nurr1 ligand-binding domain. It is known to be a polypharmacology modulator, and its off-target effects can contribute to variability.[1]
Q2: What is the established mechanism of action for this compound?
A2: this compound is recognized as a Nurr1 activator and an inhibitor of the NF-κB signaling pathway. It has been shown to suppress the expression of inflammatory genes by preventing the binding of p65 to inflammatory gene promoters.[2] However, it is crucial to note that some studies suggest this compound does not directly bind to the Nurr1 ligand-binding domain, indicating its mechanism of "activation" may be indirect or involve other cellular partners.[1]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound is cell-type dependent and should be determined empirically through dose-response experiments. However, based on published studies, a common starting range is 1-20 µM. For example, in THP-1 myeloid cells, 10 µM this compound was effective in attenuating NF-κB transcriptional activity, whereas 1 µM was not.[3]
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Effect of this compound
This is a common issue that can be addressed by systematically evaluating several experimental parameters.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound effects.
Issue 2: High Background or Unexpected Results in Reporter Assays
Given that this compound can have Nurr1-independent effects, it is critical to dissect the observed activity.[1]
Experimental Approach to Deconvolute this compound's Effects
Caption: Deconvoluting Nurr1-dependent vs. independent effects.
Data and Protocols
This compound Compound Information
| Property | Value | Source |
| Molecular Weight | 356.85 g/mol | [4] |
| Solubility | ||
| DMSO | ≥ 100 mg/mL | [5] |
| Ethanol | 71 mg/mL | N/A |
| Water | Insoluble | [4] |
| Storage | ||
| Powder | 3 years at -20°C | [4] |
| In Solvent | 1 month at -20°C, 1 year at -80°C | [4] |
Effective Concentrations of this compound in In Vitro and In Vivo Models
| Model System | Application | Effective Concentration/Dose | Reference |
| THP-1 cells | Inhibition of NF-κB transcriptional activity | 10 µM | [3] |
| BV-2 microglial cells | Inhibition of LPS-induced inflammatory gene expression | Not specified | [4] |
| HEK293 cells (NF-κB-GFP reporter) | Blocking of TNFα-induced NF-κB expression | 100 µM | [4] |
| PC12 cells | Nurr1 transactivation | 0-20 µM | [2] |
| Mouse model of Parkinson's disease | Neuroprotection | 25 mg/kg (oral) | [2] |
| Mouse model of intracerebral hemorrhage | Improved functional recovery | 50-100 mg/kg (oral) | [6][7][8][9] |
Known Off-Target Considerations for this compound
| Target Class | Potential Effect | Reference |
| Other Nuclear Receptors (e.g., Nur77, COUP-TF1, PPARγ) | Activation | [1] |
| Kinase Signaling | Modulation of activity | [1] |
| Serine/Threonine Kinases | Inhibition | [6] |
| Calcium Signaling | Inhibition | [6] |
| G-protein Coupled Receptors | Inhibition | [6] |
Experimental Protocol: NF-κB Reporter Assay in THP-1 Lucia™ Cells
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[3]
-
Cell Culture: Culture THP-1 Lucia™ NF-κB reporter cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin, and 10 µg/mL blasticidin. Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations (e.g., a range from 0.1 to 25 µM) in cell culture medium. Pre-treat the cells with the this compound dilutions for 30 minutes. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luciferase Assay: Measure NF-κB activation by quantifying the luciferase activity using a suitable luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects of the treatments.
Signaling Pathway: this compound Modulation of NF-κB
The following diagram illustrates the proposed mechanism by which this compound inhibits NF-κB-mediated inflammatory gene expression.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
C-DIM12 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dose-response curve experiments with C-DIM12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent and orally active modulator of the orphan nuclear receptor Nurr1.[1][2] Its primary mechanism of action involves activating Nurr1, which in turn regulates genes involved in inflammation and neuronal function. This compound has been shown to inhibit the expression of NF-κB-regulated genes in glial cells and induce a dopaminergic phenotype in neuronal cell lines.[3]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used for research in oncology and neurological diseases. It has demonstrated anti-inflammatory and neuroprotective effects.[1] Specifically, it has been studied for its potential in treating bladder cancer, its role in Parkinson's disease models by protecting dopamine (B1211576) neurons, and its ability to attenuate brain inflammation.[2][3]
Q3: What is the proposed signaling pathway for this compound?
A3: this compound activates the nuclear receptor Nurr1. This activation leads to the suppression of inflammatory signaling pathways, notably by inhibiting the activity of NF-κB.[3][4] this compound has been shown to decrease the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes.[4] It also appears to stabilize the binding of corepressor proteins, further inhibiting inflammatory gene expression.[4]
Q4: In which cell lines have the effects of this compound been studied?
A4: The effects of this compound have been investigated in a variety of cell lines, including BV-2 microglia, NF-κB-GFP reporter cells, pancreatic cancer cells (MiaPaCa2), bladder cancer cells, and neuronal-like PC12 cells.[3]
Experimental Protocols
Protocol 1: Generating a this compound Dose-Response Curve using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the IC50 value of this compound in a specific cancer cell line.
Materials:
-
This compound compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidic isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 75 µM, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation
Table 1: Reported In Vitro and In Vivo Concentrations/Doses of this compound and Observed Effects
| Concentration/Dose | Model System | Duration | Observed Effect | Reference |
| 10 µM | THP-1 cells | 24 hours | Significantly attenuated NF-κB transcriptional activity induced by LPS, TNFα, and other inflammatory ligands. | [5] |
| 15 µM | MiaPaCa2 cells | 3-5 days | Increased cell proliferation and survival by inhibiting autophagy. | |
| 0-20 µM | PC12 cells | Not specified | Effective activator of Nurr1 transcription in reporter assays. | [3] |
| 100 µM | NF-κB–GFP HEK cells | up to 24 hours | Efficiently blocked TNFα-induced NF-κB–GFP expression. | |
| 30 mg/kg (i.p.) | Mice (orthotopic xenograft) | 30 days | Inhibited tumor growth and autophagy, and induced apoptosis. | [1] |
| 50-100 mg/kg (i.p.) | Mice (intracerebral hemorrhage) | Three times | Attenuated brain inflammation and improved functional recovery. | [1] |
| 50 or 100 mg/kg (p.o.) | Mice (intracerebral hemorrhage) | 3 doses over 51 hours | Improved motor functions. | [6][7][8] |
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Dose-Response Experimental Workflow.
Troubleshooting Guide
Q5: My dose-response curve is not sigmoidal and I cannot determine an accurate IC50 value. What could be the cause?
A5:
-
Inappropriate Concentration Range: The selected concentration range for this compound may be too narrow or not centered around the IC50. Try a broader range of concentrations in a preliminary experiment to identify the effective range.
-
Compound Solubility: this compound is dissolved in DMSO. At higher concentrations, it may precipitate in the aqueous culture medium. Visually inspect your treatment wells for any signs of precipitation. If observed, consider preparing a lower concentration stock solution.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure your cell suspension is homogenous before seeding and that your seeding density is optimal for the duration of the experiment.
-
Assay Incubation Time: The incubation time for your viability assay (e.g., MTT) can affect the results. Ensure the incubation is long enough for formazan crystal formation but not so long that the crystals become too large and difficult to dissolve.
Q6: I am observing high variability between replicate wells. How can I improve the consistency of my results?
A6:
-
Pipetting Accuracy: Use calibrated pipettes and practice consistent pipetting techniques, especially when performing serial dilutions and adding reagents.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental data points and instead fill them with sterile PBS or medium.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Over-confluent or stressed cells will respond differently to treatment.
-
Mixing: Ensure thorough mixing of reagents and cell suspensions to maintain homogeneity.
Q7: The IC50 value for this compound in my cell line is very different from what has been reported in the literature. Why might this be?
A7: It is common for the same drug to have different IC50 values in different cell lines due to what is known as "cell-specific response".[9]
-
Different Cell Lines: Different cell lines have unique biological characteristics, including varying expression levels of the target receptor (Nurr1) and different activities of signaling pathways, which can influence their sensitivity to a compound.[9]
-
Experimental Conditions: Variations in experimental parameters such as cell density, treatment duration, and the specific viability assay used can all impact the calculated IC50 value.[9][10]
-
Passage Number: The characteristics of a cell line can change over time with increasing passage numbers. It is good practice to use cells within a defined passage number range for consistency.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C-DIM12 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing and managing potential toxicity associated with C-DIM12 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane) is a synthetic ligand for the orphan nuclear receptor Nurr1 (also known as NR4A2). As a Nurr1 activator, this compound has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models.[1][2] Its mechanism of action involves modulating the expression of genes regulated by Nurr1, including those involved in inflammation and neuronal function.[1]
Q2: What are the known toxicities of this compound in animal studies?
A2: The primary reported toxicity of this compound at high doses is modest liver pathology in both mice and dogs.[3] Studies have shown that lower doses are generally well-tolerated and do not induce significant pathological changes.[3]
Q3: What are the signs of potential this compound toxicity that I should monitor in my animal studies?
A3: Researchers should monitor for general signs of toxicity such as weight loss, changes in food and water consumption, and alterations in behavior. For liver-specific toxicity, it is crucial to monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
Q4: Are there any known off-target effects of this compound?
A4: Off-target screening of this compound has suggested potential inhibition of serine/threonine kinases and interference with calcium signaling, G-protein coupled receptors, and other pathways.[3][4] These off-target effects may contribute to unexpected toxicity profiles.
Troubleshooting Guide: Managing this compound Toxicity
This guide provides a systematic approach to identifying and mitigating potential toxicity during in vivo experiments with this compound.
Issue 1: Elevated Liver Enzymes (ALT, AST, ALP)
-
Potential Cause: High dose of this compound leading to hepatotoxicity.
-
Troubleshooting Steps:
-
Confirm Elevation: Repeat blood collection and analysis to confirm the initial findings.
-
Dose Reduction: If elevated liver enzymes are confirmed, consider reducing the dose of this compound in subsequent cohorts. Toxicity with this compound appears to be dose-dependent.
-
Histopathology: At the end of the study, collect liver tissue for histopathological analysis to assess the extent and nature of any liver damage. Look for signs of necrosis, inflammation, and steatosis.
-
Review Formulation: Ensure the vehicle used for this compound administration is non-toxic and has been prepared correctly.
-
Issue 2: Unexpected Clinical Signs or Adverse Events
-
Potential Cause: Off-target effects of this compound or issues with compound formulation/administration.
-
Troubleshooting Steps:
-
Detailed Observation: Carefully document all clinical signs, including their onset, duration, and severity.
-
Formulation Check: Verify the solubility and stability of your this compound formulation. Precipitation of the compound can lead to inconsistent dosing and localized irritation.
-
Administration Technique: Ensure proper oral gavage or other administration techniques are being used to avoid stress or injury to the animals.
-
Consider Off-Target Effects: Review the known off-target profile of this compound to see if the observed clinical signs could be related to inhibition of other kinases or signaling pathways.[3][4]
-
Data Presentation: this compound Toxicity Profile
Table 1: Summary of this compound Dose-Dependent Hepatotoxicity in Mice
| Dose (mg/kg/day) | Duration | Species | Observed Effects | Reference |
| 50 | 7 days | CD-1 Mice | No remarkable pathology noted. | [3] |
| 100 | 3 doses (at 3, 27, and 51 hours post-ICH) | Mice | No adverse effects reported; neuroprotective effects observed. | [4] |
| 200 | 7 days | CD-1 Mice | No remarkable pathology noted. | [3] |
| 300 | 7 days | CD-1 Mice | Modest liver pathology. | [3] |
Table 2: Summary of this compound Single-Dose Toxicity in Dogs
| Dose (mg/kg) | Species | Observed Effects | Reference |
| 1, 5, 25, 100, 300 | Beagle Dogs | No remarkable pathology noted. | [3] |
| 1000 | Beagle Dogs | Modest liver pathology. | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Appropriate size gavage needles (e.g., 20G for adult mice)
-
Syringes
-
Animal scale
-
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Dissolve this compound in the vehicle. Sonication may be used to aid dissolution. Ensure the final solution is homogenous. It is recommended to prepare the formulation fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume to be administered. The maximum recommended gavage volume for mice is 10 mL/kg.[5]
-
Properly restrain the mouse to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound formulation.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate signs of distress.
-
Protocol 2: Monitoring for this compound-Induced Toxicity
-
Daily Clinical Observations:
-
Record body weight daily.
-
Observe and score general appearance, posture, and behavior.
-
Monitor food and water intake.
-
-
Blood Collection and Analysis:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified time points during the study.
-
Process blood to obtain serum.
-
Analyze serum for liver enzyme levels (ALT, AST, ALP) and other relevant clinical chemistry parameters.
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the study, euthanize animals according to approved IACUC protocols.
-
Perform a gross necropsy and examine all major organs.
-
Collect liver tissue and fix in 10% neutral buffered formalin for histopathological analysis.
-
Additional organs may be collected based on the study objectives.
-
Mandatory Visualizations
Caption: this compound activates Nurr1, leading to its translocation to the nucleus and modulation of target gene expression. Nurr1 can also inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: A typical experimental workflow for an in vivo study with this compound, including monitoring for potential toxicity.
Caption: A decision-making flowchart for troubleshooting adverse events observed during this compound animal studies.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compensatory Expression of Nur77 and Nurr1 Regulates NF-κB–Dependent Inflammatory Signaling in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of C-DIM12 and Cytosporone B as Nurr1 Ligands
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of small molecules with the orphan nuclear receptor Nurr1 is critical for advancing therapies for neurodegenerative and inflammatory diseases. This guide provides a detailed, data-driven comparison of two widely studied Nurr1 ligands: the synthetic compound 1,1-bis(3’-indolyl)-1-(p-chlorophenyl)methane (C-DIM12) and the natural product cytosporone B.
This comparison delves into their mechanisms of action, binding affinities, and functional effects on Nurr1, supported by experimental data and detailed protocols. The objective is to offer a clear, evidence-based perspective to inform research directions and drug discovery efforts targeting this key therapeutic target.
At a Glance: this compound vs. Cytosporone B
| Feature | This compound | Cytosporone B |
| Origin | Synthetic | Natural Product |
| Primary Target | Initially identified as an activator of NR4A receptors, including Nurr1.[1][2] | Initially identified as a Nur77 (NR4A1) agonist.[3][4] |
| Direct Binding to Nurr1 LBD | Conflicting evidence. Some studies suggest it does not directly bind to the ligand-binding domain (LBD)[3][5][6][7][8], while others propose binding to a coactivator domain.[2][9] | Yes, confirmed by protein NMR structural footprinting.[3][5][6][7] |
| Nurr1 Transcriptional Activation | Activates Nurr1-dependent transcription in various cell lines, though the effect can be cell-type specific.[2][10] | Cell-type specific; activates Nurr1 in some cell lines (e.g., BGC-823 human gastric carcinoma cells) but not in others (e.g., HEK293T, PC12).[3][5] |
| Reported Biological Effects | Neuroprotective, anti-inflammatory, suppresses glial activation.[1][2][9][11][12] | Induces apoptosis in cancer cells, regulates gluconeogenesis.[4][13] |
Mechanism of Action and Nurr1 Interaction
The fundamental difference between this compound and cytosporone B lies in their interaction with the Nurr1 protein.
This compound is often described as a Nurr1 activator based on its ability to induce Nurr1-dependent gene expression and its neuroprotective effects that are attenuated by Nurr1 knockdown.[1][2] However, direct binding to the canonical ligand-binding domain (LBD) of Nurr1 is contested. Protein Nuclear Magnetic Resonance (NMR) structural footprinting studies have shown no evidence of direct binding of this compound to the Nurr1 LBD.[3][5][6][7][8] An alternative hypothesis is that this compound may bind to a coactivator binding surface on Nurr1 or act through indirect mechanisms that influence Nurr1's transcriptional activity.[2][3][9] Despite the ambiguity of its direct binding, this compound has been shown to enhance the recruitment of Nurr1 to the promoters of inflammatory genes, such as inducible nitric oxide synthase (iNOS), leading to the suppression of their expression.[1][14]
Cytosporone B , in contrast, has been demonstrated to directly bind to the Nurr1 LBD.[3][5][6][7] This interaction is supported by protein NMR data. Originally identified as an agonist for Nur77, another member of the NR4A family, its effects on Nurr1 are more complex and appear to be highly dependent on the cellular context.[3][4] While it binds to the Nurr1 LBD, this binding does not universally translate to transcriptional activation across all cell types.[3][5]
Visualizing the Nurr1 Signaling Pathway
The orphan nuclear receptor Nurr1 plays a crucial role in the development and maintenance of dopaminergic neurons and modulates inflammatory responses in glial cells. Upon activation, Nurr1 can regulate gene expression through several mechanisms.
Caption: Nurr1 signaling pathways illustrating monomer, homodimer, and heterodimer binding to DNA response elements, and transrepression of NF-κB.
Quantitative Comparison of Ligand Performance
The following table summarizes the available quantitative data for this compound and cytosporone B. It is important to note that these values are highly dependent on the assay and cell line used.
| Ligand | Parameter | Value | Cell Line | Assay | Reference |
| This compound | EC50 | ~20 µM | SH-SY5Y | Gal4-Nurr1 LBD Luciferase Reporter | [15] |
| Cytosporone B | Kd (for Nur77) | 1.5 µM | - | Fluorescence Quenching | [3] |
| EC50 (for Nur77) | ~0.1–0.3 nM | BGC-823 | Luciferase Reporter | [3] | |
| Nurr1 Activation | Activates | BGC-823 | Gal4-Nurr1 Fusion Assay | [3] | |
| Nurr1 Activation | No activation/Decrease | HEK293T, PC12, SK-N-BE(2)-C | NBRE/NurRE Luciferase Reporter | [3][5] |
Experimental Methodologies
The characterization of Nurr1 ligands involves a variety of biochemical and cell-based assays. Below are outlines of key experimental protocols.
Ligand Binding Assays
Objective: To determine if a compound directly binds to the Nurr1 protein.
Method: Protein NMR Structural Footprinting
-
Protein Expression and Purification: Express and purify the 15N-labeled Nurr1 ligand-binding domain (LBD).
-
NMR Spectroscopy: Acquire a 2D [1H,15N]-TROSY-HSQC spectrum of the Nurr1 LBD in the absence of the ligand.
-
Ligand Titration: Add the test compound (e.g., this compound or cytosporone B) to the protein sample.
-
Spectrum Acquisition: Acquire another 2D [1H,15N]-TROSY-HSQC spectrum in the presence of the ligand.
-
Data Analysis: Compare the spectra. Chemical shift perturbations (CSPs) or significant changes in peak intensity for specific residues indicate direct binding of the ligand to those sites on the protein.[3][5]
Transcriptional Activation Assays
Objective: To measure the ability of a compound to activate Nurr1-mediated gene transcription.
Method: Luciferase Reporter Gene Assay
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, SH-SY5Y). Co-transfect the cells with an expression plasmid for full-length Nurr1 or a Gal4-Nurr1 LBD chimera, and a reporter plasmid containing luciferase under the control of Nurr1 response elements (e.g., NBRE or NurRE) or a Gal4 upstream activation sequence (UAS). A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound (this compound or cytosporone B) or vehicle control.
-
Cell Lysis and Luciferase Measurement: After an incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle-treated control. The EC50 value, the concentration at which the compound elicits a half-maximal response, can be determined from the dose-response curve.[2][15][16]
Visualizing the Experimental Workflow
The process of identifying and characterizing a Nurr1 ligand follows a logical progression from initial screening to in-depth functional analysis.
Caption: A typical workflow for the discovery and validation of novel Nurr1 ligands.
Conclusion
The comparison between this compound and cytosporone B highlights the complexity of targeting the orphan nuclear receptor Nurr1. While both compounds have been shown to modulate Nurr1 activity, they do so through apparently different mechanisms.
-
Cytosporone B is a direct binder of the Nurr1 LBD, but its functional effects are highly cell-type dependent, which may complicate its development as a therapeutic.
-
This compound demonstrates consistent Nurr1-dependent anti-inflammatory and neuroprotective effects in relevant cellular and animal models. However, the controversy surrounding its direct binding to the LBD suggests it may function as a modulator through a non-canonical mechanism.
For researchers in the field, these findings underscore the importance of employing orthogonal assays to validate ligand-receptor interactions and functional outcomes. The cell-type specific effects of cytosporone B suggest that the cellular environment and co-factor availability are critical determinants of Nurr1 ligand activity. The case of this compound opens up the possibility of allosteric modulation or targeting of co-factor interactions as a viable strategy for activating Nurr1. Future drug discovery efforts may benefit from exploring both direct LBD binders and modulators that act through alternative mechanisms to unlock the full therapeutic potential of Nurr1.
References
- 1. The Nurr1 Activator 1,1-Bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Assessment of NR4A Ligands That Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of C-DIM12 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of C-DIM12 with other notable agents: Edaravone, Riluzole (B1680632), and N-Acetylcysteine (NAC). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Executive Summary
This compound, a novel activator of the orphan nuclear receptor Nurr1, has demonstrated significant neuroprotective effects in preclinical models of both Parkinson's disease and intracerebral hemorrhage. Its mechanism of action, primarily involving the suppression of neuroinflammation via the Nurr1/NF-κB signaling pathway, distinguishes it from other agents. Edaravone, a free radical scavenger, shows efficacy in reducing oxidative stress and inflammation, particularly in models of hemorrhagic stroke. Riluzole, a glutamate (B1630785) modulator, and N-Acetylcysteine, a glutathione (B108866) precursor, offer neuroprotection through distinct mechanisms related to excitotoxicity and antioxidant defense, respectively. While direct comparative studies are limited, this guide consolidates available data to facilitate an informed evaluation of these compounds.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes of this compound and comparator agents in relevant preclinical models. It is important to note that direct comparisons should be made with caution due to variations in experimental models and protocols.
Table 1: Neuroprotection in the MPTP-Induced Mouse Model of Parkinson's Disease
| Agent | Dosage and Administration | Key Efficacy Endpoints | Reference |
| This compound | 25 mg/kg, daily, oral gavage | - Protected against the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc). - Suppressed microglial and astrocyte activation. - Reversed MPTP-induced changes in Parkinson's disease-related and NF-κB signaling gene expression. | [1] |
| Riluzole | 10 mg/kg, p.o., 30 min before MPTP | - Antagonized the MPTP-induced decrease in dopamine (B1211576), DOPAC, and HVA levels in the striatum. - Protected against MPTP-induced neuronal damage in the substantia nigra. | [2][3] |
| N-Acetylcysteine (NAC) | 100 mg/kg, daily, i.p. injections | - Prevented MPTP-induced loss of tyrosine hydroxylase-positive neurons. - Suppressed the nuclear translocation of c-jun N-terminal kinase (JNK), indicating prevention of apoptosis. | [4] |
Table 2: Neuroprotection in the Intracerebral Hemorrhage (ICH) Model
| Agent | Animal Model | Dosage and Administration | Key Efficacy Endpoints | Reference |
| This compound | Mouse | 50 or 100 mg/kg, p.o., at 3, 27, and 51 h after ICH | - Improved recovery of neurological function. - Prevented neuron loss in the hematoma. - Suppressed activation of microglia/macrophages and expression of inflammatory mediators (IL-6, CCL2). - Suppressed the increase of iNOS mRNA expression. | [5] |
| Edaravone | Rat | 3 mg/kg, i.v. | - Significantly alleviated brain edema. - Conferred neurological deficits of rats after ICH. - Decreased NLRP3 expression in microglia. - Reduced oxidative DNA damage. | [6][7][8] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and the comparator agents are mediated by distinct signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Experimental Protocols
This section provides detailed methodologies for the key preclinical models cited in this guide.
MPTP-Induced Mouse Model of Parkinson's Disease (as applied in this compound studies)
-
Animals: Male C57BL/6 mice are typically used due to their susceptibility to MPTP.
-
MPTP Administration: A sub-acute regimen involves intraperitoneal (i.p.) injections of MPTP (e.g., 20 mg/kg) along with probenecid (B1678239) (250 mg/kg) to inhibit the peripheral metabolism of MPTP, administered every other day for a specified period (e.g., 7 days).[9]
-
Drug Administration: this compound (e.g., 25 mg/kg) is dissolved in a vehicle like corn oil and administered daily via oral gavage.[1]
-
Behavioral Assessment: Motor function can be assessed using tests such as the rotarod and open field test to measure coordination, balance, and locomotor activity.
-
Histological Analysis: After the treatment period, mice are euthanized, and brains are collected. Immunohistochemistry is performed on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra pars compacta using stereological methods. Glial activation is assessed by staining for Iba1 (microglia) and GFAP (astrocytes).[9]
-
Biochemical Analysis: Brain tissue is analyzed for levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC). Gene expression analysis for inflammatory and neurotrophic factors is conducted using quantitative real-time PCR (qRT-PCR).[1]
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protective effect of riluzole in the MPTP model of Parkinson's disease in mice is not due to a decrease in MPP(+) accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of riluzole in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive effect of antioxidants in MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Edaravone Administration Confers Neuroprotection after Experimental Intracerebral Hemorrhage in Rats via NLRP3 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Edaravone use in acute intracerebral hemorrhage: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
C-DIM12: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
For Immediate Release
A comprehensive review of available preclinical data reveals the therapeutic potential of C-DIM12, a modulator of the orphan nuclear receptor Nurr1 (NR4A2), in a range of cancer types. This guide provides a comparative analysis of this compound's effectiveness in different cancer cell lines, summarizing key performance data, outlining experimental methodologies, and illustrating the underlying signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Quantitative Performance of this compound: A Comparative Overview
This compound has demonstrated significant anti-cancer activity in various cancer cell lines, primarily through the modulation of the Nurr1 signaling pathway. Its effects are cell-context dependent, exhibiting properties of a Nurr1 inverse agonist in some cancers and an activator in others, leading to the induction of apoptosis, inhibition of cell proliferation, and regulation of autophagy.
| Cancer Type | Cell Line(s) | Key Findings |
| Pancreatic Cancer | MiaPaCa2, Panc1, BxPC3 | Acts as a Nurr1 inverse agonist, leading to a dose-dependent decrease in cell survival and induction of apoptosis.[1] |
| Glioblastoma | U87MG, U118MG | As a Nurr1 antagonist, it suppresses tumor growth and induces programmed cell death.[2] |
| Bladder Cancer | Not specified in results | Functions as a Nurr1 activator, promoting a Nurr1-mediated apoptotic pathway.[3][4] |
| Prostate Cancer | Not specified in results | Nurr1 activation by this compound has been linked to the promotion of cancer stemness via the Wnt/β-catenin signaling pathway.[5] |
| Lung Cancer | A549 | Overexpression of Nurr1, a target of this compound, induces apoptosis and halts proliferation.[6] |
Note: Specific IC50 values for this compound across a wide range of cancer cell lines are not consistently reported in the currently available literature, highlighting a key area for future research.
Experimental Methodologies
The validation of this compound's anti-cancer effects has been conducted using a variety of standard cellular and molecular biology techniques. Below are detailed protocols for the key assays referenced in the literature.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well.[5]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early marker of this process.
Protocol:
-
Cell Treatment: Culture cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye such as Propidium (B1200493) Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.[7][8][9][10][11]
Cell Cycle Analysis: Propidium Iodide Staining
Propidium Iodide (PI) staining is a method to analyze the distribution of a cell population in the different phases of the cell cycle based on DNA content.
Protocol:
-
Cell Preparation: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing to prevent clumping.
-
RNA Digestion: Resuspend the fixed cells in a solution containing RNase A to ensure that only DNA is stained.
-
PI Staining: Add Propidium Iodide staining solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14]
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its effects through the modulation of the orphan nuclear receptor Nurr1. The downstream consequences of this interaction vary depending on the cellular context of the cancer.
Nurr1-Mediated Apoptosis and Cell Cycle Regulation
In many cancer types, Nurr1 signaling has been linked to the regulation of apoptosis and cell cycle progression. Downstream targets of Nurr1 in these pathways include proteins involved in cell survival and proliferation. For instance, Nurr1 can interact with p53, a critical tumor suppressor, and modulate its function in apoptosis and cell-cycle arrest.[15] In lung cancer cells, Nurr1 has been shown to promote apoptosis by enhancing mitochondrial stress and activating the p53-Drp1 pathway.[6]
Caption: this compound modulates Nurr1, influencing p53 and Drp1 to induce apoptosis.
Experimental Workflow for this compound Validation
The general workflow for validating the efficacy of this compound in a specific cancer cell line involves a series of in vitro assays to determine its impact on cell viability, apoptosis, and cell cycle progression.
Caption: Workflow for this compound validation in cancer cell lines.
References
- 1. [PDF] Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review | Semantic Scholar [semanticscholar.org]
- 2. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nurr1 Promotes Lung Cancer Apoptosis Via Enhancing Mitochondrial Stress and p53-Drp1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Simple discrimination of sub-cycling cells by propidium iodide flow cytometric assay in Jurkat cell samples with extensive DNA fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to C-DIM12 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane (C-DIM12), a potent activator of the orphan nuclear receptor Nurr1 (also known as NR4A2). This compound has demonstrated significant neuroprotective and anti-inflammatory effects, primarily through the modulation of the NF-κB signaling pathway. This document summarizes key experimental findings across different species and cellular models, details relevant experimental protocols, and visualizes the underlying molecular mechanisms.
Executive Summary
This compound is a small molecule that activates Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[1] Its primary mechanism of action involves the suppression of inflammatory gene expression by inhibiting the activity of NF-κB.[2] Extensive research in murine models and various cell lines has established this compound as a promising therapeutic candidate for neurodegenerative diseases such as Parkinson's disease. While direct comparative studies across a wide range of species are limited, the high degree of conservation in the Nurr1 signaling pathway among mammals suggests a potential for similar activity in other species, including humans.[3][4]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the observed effects of this compound in various cell-based assays.
| Cell Line | Species | Concentration | Key Findings | Reference(s) |
| BV-2 Microglia | Mouse | 10 µM | Inhibited LPS-induced expression of NF-κB target genes (iNOS, IL-6, CCL2); Enhanced Nurr1 recruitment to the NOS2 promoter. | [2][5] |
| Primary Microglia | Not Specified | 10 µM | Enhanced nuclear translocation of Nurr1. | [5] |
| Primary Astrocytes | Not Specified | Not Specified | Suppressed inflammatory signaling. | [5] |
| NF-κB-GFP Reporter Cells | Human (HEK293) | 100 µM | Decreased TNFα-induced NF-κB activation. | [5] |
| Pancreatic Cancer Cells | Not Specified | Not Specified | Activated Nurr1. | [6] |
| Keratinocyte Epidermal Cells | Not Specified | Not Specified | Activated Nurr1. | [6] |
| Dopaminergic Neuronal Cell Lines (N2A, N27) | Mouse | Not Specified | Induced expression of Nurr1-regulated genes. | [6] |
| Primary Dopaminergic Neurons | Not Specified | Not Specified | Induced Nurr1 protein expression. | [6] |
In Vivo Activity of this compound in Murine Models
This table outlines the key findings from in vivo studies using mouse models of neurodegenerative diseases.
| Mouse Model | Disease Model | Dosage & Administration | Key Findings | Reference(s) |
| MPTP-induced Parkinsonism | Parkinson's Disease | 25 mg/kg, daily oral gavage | Protected against the loss of dopaminergic neurons; Suppressed microglial and astrocyte activation. | [1] |
| MPTP-induced Parkinsonism | Parkinson's Disease | 50 mg/kg, daily oral gavage | Reduced expression of NF-κB regulated inflammatory genes. | [7] |
| Intracerebral Hemorrhage (ICH) | Stroke | 50-100 mg/kg, p.o. | Improved neurological function recovery; Prevented neuron loss; Suppressed microglia/macrophage activation and inflammatory mediator expression. | [7] |
| Rat Model of Parkinson's Disease | Parkinson's Disease | Not Specified | Potent neuroprotective activity and anti-inflammatory effects. | [8] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its anti-inflammatory effects by activating Nurr1, which in turn inhibits the NF-κB signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound activates Nurr1, which inhibits NF-κB-mediated inflammatory gene expression.
In Vivo Experimental Workflow for this compound Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a mouse model of Parkinson's disease.
Caption: Workflow for assessing this compound's neuroprotective effects in a mouse model.
Experimental Protocols
In Vitro NF-κB Reporter Assay
This protocol is adapted from studies evaluating the effect of this compound on NF-κB activation in human embryonic kidney (HEK293) cells.
-
Cell Culture: HEK293 cells stably expressing a green fluorescent protein (GFP) reporter under the control of an NF-κB response element are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound (e.g., 100 µM) for a specified duration (e.g., 1 hour).
-
Stimulation: NF-κB activation is induced by adding an inflammatory stimulus such as tumor necrosis factor-alpha (TNFα; e.g., 10 ng/mL).
-
Analysis: After a suitable incubation period (e.g., 24 hours), GFP expression is quantified using fluorescence microscopy or flow cytometry to determine the level of NF-κB activation.[5]
In Vivo Murine Model of Parkinson's Disease
This protocol is based on studies investigating the neuroprotective effects of this compound in the MPTP-induced mouse model of Parkinson's disease.
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Neurotoxin Administration: Parkinsonism is induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and probenecid (B1678239) to inhibit MPTP metabolism.
-
This compound Treatment: this compound is administered orally (e.g., by gavage) at a specified dose (e.g., 25 mg/kg) daily for the duration of the study. A vehicle control group receives the vehicle (e.g., corn oil) only.[1]
-
Behavioral Assessment: Motor coordination and activity are assessed using tests such as the rotarod test and open field test.
-
Histological Analysis: At the end of the study, brains are collected and processed for immunohistochemical analysis. Staining for tyrosine hydroxylase (TH) is used to quantify dopaminergic neuron survival. Markers for microglia (Iba1) and astrocytes (GFAP) are used to assess neuroinflammation.[1]
-
Gene Expression Analysis: Brain tissue can be dissected to analyze the expression of inflammatory genes using quantitative real-time PCR (qPCR).[7]
Cross-Species Comparison and Outlook
The majority of the currently available data on this compound activity has been generated in mouse models and in vitro cell culture systems. However, the fundamental mechanism of Nurr1-mediated regulation of inflammation is conserved across mammalian species. The genomic structure of the Nurr1 gene and the amino acid sequence of the Nurr1 protein show a high degree of homology between humans and mice.[4] This conservation provides a strong rationale for the observed effects of this compound in mice to be translatable to other species, including humans.
One study noted that this compound exhibited potent neuroprotective and anti-inflammatory effects in a rat model of Parkinson's disease, suggesting its efficacy extends to other rodent species.[8] Preliminary toxicology studies in beagle dogs have also been conducted, although detailed public data on efficacy in this species is not yet available.
Future research should focus on direct comparative studies of this compound in a wider range of species, including non-human primates, to further validate its therapeutic potential. Additionally, in vitro studies comparing the binding affinity and activation potential of this compound on Nurr1 orthologs from different species would provide valuable insights into potential species-specific differences in potency.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organization of the human orphan nuclear receptor Nurr1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. This compound | 178946-89-9 | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C-DIM12 and Other Diindolylmethane (DIM) Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C-DIM12 and other notable diindolylmethane (DIM) compounds. This analysis is supported by experimental data on their mechanisms of action, therapeutic effects, and pharmacokinetic profiles.
Diindolylmethane (DIM) and its synthetic analogs, known as C-DIMs, represent a promising class of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] Among these, 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, or this compound, has emerged as a potent modulator of the orphan nuclear receptor Nurr1 (NR4A2), exhibiting significant therapeutic potential in models of cancer and neurological diseases.[3][4] This guide offers a comparative overview of this compound and other key DIM compounds, presenting key experimental findings in a structured format to facilitate informed research and development decisions.
Performance Comparison of DIM Compounds
The biological activities of C-DIM compounds are largely dictated by the substituent group on the phenyl ring, which influences their primary molecular targets and subsequent cellular responses. While this compound is a potent Nurr1 activator, other analogs engage different nuclear receptors such as Peroxisome Proliferator-Activated Receptor γ (PPARγ) and the Aryl Hydrocarbon Receptor (AhR).[5][6]
Anti-Cancer Activity
Several C-DIM compounds have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Their efficacy is often linked to the modulation of key signaling pathways involved in cell cycle regulation and survival.
| Compound | Cancer Type | Key Target(s) | In Vitro Efficacy (IC50) | In Vivo Efficacy | Reference(s) |
| This compound (DIM-C-pPhCl) | Bladder Cancer, Pancreatic Cancer, Glioblastoma | Nurr1 | - | Inhibits tumor growth and autophagy, induces apoptosis.[3] | [3][7] |
| DIM-C-pPhCF3 | Bladder Cancer, Colon Cancer | PPARγ | 5-10 µmol/L (KU7 bladder cancer cells) | Inhibited KU7 orthotopic and s.c. tumor growth by 32% and 60%, respectively.[8] | [5][8] |
| DIM-C-pPhtBu | Ovarian Cancer, Colon Cancer | PPARγ | 5 µmol/L (SKOV3 ovarian cancer cells) | - | [9] |
| DIM-C-pPhC6H5 | Colon Cancer | PPARγ | - | Inhibits SW480 xenograft tumor growth at 20 and 40 mg/kg/d.[5] | [5] |
| DIM-C-pPhOH | Colon Cancer | NR4A1 (antagonist) | - | Decreased colon cancer cell growth and induced apoptosis.[10] | [10] |
| 3,3'-Diindolylmethane (B526164) (DIM) | Breast Cancer, Prostate Cancer, Gastric Cancer | AhR, ERα | - | Prevents breast tumors in rodents.[6][11] | [6][11][12] |
Neuroprotective and Anti-Inflammatory Activity
This compound has been extensively studied for its neuroprotective and anti-inflammatory effects, primarily through the activation of Nurr1. This activation leads to the suppression of inflammatory gene expression in glial cells and the protection of dopaminergic neurons.
| Compound | Condition/Model | Mechanism of Action | Key Findings | Reference(s) |
| This compound | Parkinson's Disease (MPTP model) | Nurr1 activation, suppression of NF-κB | Protects against the loss of dopaminergic neurons, suppresses microglial and astrocyte activation.[13][14] | [13][14] |
| This compound | Intracerebral Hemorrhage | Nurr1 activation | Improves functional recovery, prevents neuron loss, and suppresses inflammation.[3][15] | [3][15] |
| C-DIM5 | Parkinson's Disease (MPTP model) | NR4A activation | Prevented further loss of dopaminergic neurons.[14] | [14] |
| C-DIM8 | Parkinson's Disease (MPTP model) | NR4A activation | - | [14] |
Pharmacokinetic Profiles
The therapeutic potential of C-DIM compounds is also influenced by their pharmacokinetic properties, including oral bioavailability and tissue distribution. Comparative studies have highlighted significant differences among various analogs.
| Compound | Administration Route | Cmax (ng/mL) | AUC (ng/mL/min) | Oral Bioavailability (%) | Key Observations | Reference(s) |
| This compound | Oral (10 mg/kg) | 606 | 115,891 | 42 | Most favorable pharmacokinetics among tested C-DIMs, with high brain concentration.[13][16] | [13][16] |
| C-DIM5 | Oral (10 mg/kg) | - | - | 38 | - | [16] |
| C-DIM8 | Oral (10 mg/kg) | 28.0 | 9,129 | 6 | Rapid first-pass hepatic metabolism.[16] | [16] |
| DIM | Oral | - | - | Poor | Formulations can significantly enhance bioavailability.[17][18] | [17][18] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of DIM compounds stem from their ability to modulate multiple signaling pathways. The structural variations among these compounds determine their primary molecular targets and the subsequent downstream effects.
This compound and the Nurr1 Pathway
This compound acts as a potent activator of the orphan nuclear receptor Nurr1.[3][4] In the central nervous system, Nurr1 plays a critical role in the development and maintenance of dopaminergic neurons and in regulating inflammatory responses in glial cells. This compound enhances the recruitment of Nurr1 to the promoters of inflammatory genes, such as nitric oxide synthase 2 (NOS2), and stabilizes the binding of corepressor proteins, leading to the suppression of NF-κB-mediated inflammation.[19]
PPARγ-Mediated Anti-Cancer Effects of C-DIMs
Several C-DIM compounds, including DIM-C-pPhCF3, DIM-C-pPhtBu, and DIM-C-pPhC6H5, function as PPARγ agonists.[5] Activation of PPARγ in cancer cells can lead to cell cycle arrest and apoptosis through both PPARγ-dependent and independent pathways. For instance, at lower concentrations, these compounds can induce the expression of caveolin-1 (B1176169) in a PPARγ-dependent manner, while at higher concentrations, they can induce apoptosis through a PPARγ-independent mechanism involving the induction of the pro-apoptotic gene NAG-1.[5][20]
DIM and Aryl Hydrocarbon Receptor (AhR) Signaling
The parent compound, 3,3'-diindolylmethane (DIM), is a well-characterized modulator of the Aryl Hydrocarbon Receptor (AhR).[6][11] AhR is a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[21][22] DIM acts as a selective AhR modulator (SAhRM), leading to the induction of cytochrome P450 enzymes, such as CYP1A1, and exhibiting anti-estrogenic effects by promoting the degradation of the estrogen receptor alpha (ERα).[6][12]
Experimental Protocols
This section provides an overview of the key experimental methodologies frequently cited in the comparative analysis of DIM compounds.
Cell Proliferation and Viability Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability and proliferation. Cells are treated with the test compound for a specified period, followed by incubation with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anti-cancer studies, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro.
Apoptosis Assays
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. During apoptosis, PARP is cleaved by caspases. The detection of cleaved PARP by Western blotting is a hallmark of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
In Vivo Tumor Models
-
Xenograft Models: Human cancer cells are implanted either subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice). The mice are then treated with the test compound or a vehicle control, and tumor growth is monitored over time. Tumor volume and weight are measured at the end of the study to assess the anti-tumor efficacy of the compound.
Western Blotting
This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then incubated with antibodies specific to the protein of interest. This allows for the quantification of protein expression levels and the detection of post-translational modifications such as cleavage or phosphorylation.
Pharmacokinetic Studies
-
Animal Models: Typically, rats or mice are administered the compound of interest either orally (gavage) or intravenously.
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Analysis: The concentration of the compound in the plasma is determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability are calculated from the concentration-time data.
Conclusion
The comparative analysis reveals that this compound and other DIM compounds are a versatile class of molecules with distinct and, in some cases, overlapping mechanisms of action. This compound stands out as a potent Nurr1 activator with significant potential for the treatment of neurodegenerative and inflammatory diseases. Other C-DIMs, acting as PPARγ agonists or NR4A1 antagonists, have demonstrated robust anti-cancer activity in various preclinical models. The parent compound, DIM, continues to be of interest for its role as a selective AhR modulator with chemopreventive properties. The choice of a specific DIM compound for further research and development should be guided by the intended therapeutic application and a thorough understanding of its specific molecular targets and pharmacokinetic profile. This guide provides a foundational overview to aid in these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dual nuclear receptor 4A1 (NR4A1/NR4A2) ligands inhibit glioblastoma growth and target TWIST1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A selective aryl hydrocarbon receptor modulator 3,3'-Diindolylmethane inhibits gastric cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol and 3,3′-Diindolylmethane Differentially Regulate Aryl Hydrocarbon Receptor and Estrogen Receptor Alpha Activity through Multiple Transcriptomic Targets in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative preclinical pharmacokinetics study of 3,3'-diindolylmethane formulations: is personalized treatment and targeted chemoprevention in the horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. 1,1-Bis(3'-indolyl)-1-(p-substitutedphenyl)methanes are peroxisome proliferator-activated receptor gamma agonists but decrease HCT-116 colon cancer cell survival through receptor-independent activation of early growth response-1 and nonsteroidal anti-inflammatory drug-activated gene-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Herbal Plants: The Role of AhR in Mediating Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Herbal Plants: The Role of AhR in Mediating Immunomodulation [frontiersin.org]
Validating C-DIM12 Specificity for Nurr1: A Comparative Guide for Researchers
A critical analysis of C-DIM12's interaction with the orphan nuclear receptor Nurr1, contrasted with alternative modulators. This guide provides researchers, scientists, and drug development professionals with the necessary data and experimental protocols to rigorously assess compound specificity.
The orphan nuclear receptor Nurr1 (NR4A2) is a critical transcription factor in the development, maintenance, and survival of midbrain dopaminergic neurons, making it a promising therapeutic target for neurodegenerative diseases such as Parkinson's.[1][2] Among the compounds investigated for their potential to modulate Nurr1 activity, 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (this compound) has been widely described as a Nurr1 activator.[2][3][4] However, emerging evidence challenges the specificity of this interaction, highlighting the critical need for researchers to independently validate the binding and functional activity of this compound and other Nurr1 modulators. This guide provides a comparative overview of this compound and other known Nurr1 ligands, alongside detailed experimental protocols to aid in the validation of compound specificity.
The Controversy Surrounding this compound's Specificity
While multiple studies have demonstrated that this compound can induce Nurr1-dependent gene expression and exert neuroprotective effects in various models, its direct interaction with Nurr1 is a subject of debate.[1] Functional assays, such as reporter gene assays, have shown that this compound can activate Nurr1-mediated transcription.[1] Conversely, biophysical methods like protein Nuclear Magnetic Resonance (NMR) spectroscopy have indicated that this compound does not directly bind to the ligand-binding domain (LBD) of Nurr1.[5][6] This suggests that this compound may modulate Nurr1 activity through an indirect mechanism, potentially involving off-target effects on other signaling pathways that converge on Nurr1. Indeed, some reports indicate that C-DIM compounds can exhibit polypharmacology, affecting other nuclear receptors.
A Comparative Look at Nurr1 Modulators
To properly assess the specificity of this compound, it is essential to compare its performance with other compounds that have been characterized to interact with Nurr1. These can be broadly categorized into direct binders and other compounds with reported Nurr1-modulating activity.
Quantitative Comparison of Nurr1 Modulators
The following tables summarize the available binding affinity (Kd) and functional potency (EC50) data for this compound and a selection of other Nurr1 modulators. It is important to note that assay conditions can vary between studies, and these values should be considered in the context of the specific experimental setup.
Table 1: Binding Affinities of Selected Compounds for Nurr1 Ligand-Binding Domain (LBD)
| Compound | Binding Assay Method | Reported Kd (µM) | Reference |
| This compound | Protein NMR Spectroscopy | No direct binding observed | [5][6] |
| Amodiaquine (B18356) | Isothermal Titration Calorimetry (ITC) | 36 | [7][8] |
| Chloroquine | Isothermal Titration Calorimetry (ITC) | 47 | [7] |
| Cytosporone B | Not specified | 1.5 (for Nur77 LBD) | [5] |
| Compound 36 (Amodiaquine analog) | Isothermal Titration Calorimetry (ITC) | 0.17 | [9][10] |
Table 2: Functional Potency of Selected Compounds in Nurr1 Reporter Gene Assays
| Compound | Cell Line | Reporter Construct | Reported EC50 (µM) | Reference |
| This compound | Neuronal cell lines | Nurr1-responsive reporter | Effective activator (specific EC50 not consistently reported) | [1] |
| Amodiaquine | HEK293T | Gal4-Nurr1 | 36 | [7] |
| Chloroquine | HEK293T | Gal4-Nurr1 | 47 | [7] |
| Compound 3j (Amodiaquine analog) | HEK293T | Gal4-Nurr1 | 8 | [7] |
| Compound 36 (Amodiaquine analog) | HEK293T | NurRE | 0.094 | [10] |
Experimental Protocols for Validating Specificity
To rigorously assess the specificity of this compound or any other potential Nurr1 modulator, a multi-faceted approach employing both biophysical and cell-based assays is recommended.
Direct Binding Assays: Protein NMR Spectroscopy
Protein-observed NMR spectroscopy is a powerful technique to definitively determine if a compound directly binds to a target protein and to map the binding site.
Experimental Protocol: 1H-15N HSQC NMR for Ligand Binding
-
Protein Expression and Purification: Express and purify 15N-labeled Nurr1 LBD.
-
Sample Preparation: Prepare a solution of 15N-Nurr1 LBD in a suitable NMR buffer (e.g., phosphate (B84403) buffer, pH 7.4, with 5% D2O).
-
Data Acquisition (Control): Acquire a 2D 1H-15N HSQC spectrum of the 15N-Nurr1 LBD alone. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Ligand Titration: Prepare a stock solution of the test compound (e.g., this compound) in a compatible solvent (e.g., DMSO-d6). Add a molar excess of the compound to the protein sample.
-
Data Acquisition (Test): Acquire a second 2D 1H-15N HSQC spectrum of the protein-ligand mixture.
-
Data Analysis: Overlay the two spectra. If the compound binds to the protein, chemical shift perturbations (movement of peaks) will be observed for the amino acid residues at or near the binding site. A lack of chemical shift changes indicates no direct binding.
Functional Activity Assays: Dual-Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of Nurr1.
Experimental Protocol: Gal4-Nurr1 Luciferase Reporter Assay
-
Plasmid Constructs:
-
Expression Plasmid: A plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the Nurr1 LBD.
-
Reporter Plasmid: A plasmid containing a promoter with upstream activator sequences (UAS) for Gal4, driving the expression of firefly luciferase.
-
Control Plasmid: A plasmid constitutively expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the three plasmids using a suitable transfection reagent.
-
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Luciferase Assay: After an appropriate incubation period (e.g., 18-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Target Engagement in a Cellular Context: Chromatin Immunoprecipitation (ChIP)
ChIP followed by quantitative PCR (ChIP-qPCR) can be used to determine if a compound modulates the binding of Nurr1 to the promoter regions of its known target genes.
Experimental Protocol: ChIP-qPCR
-
Cell Treatment and Cross-linking: Treat a relevant cell line (e.g., a neuronal cell line) with the test compound or vehicle. Cross-link protein-DNA complexes with formaldehyde (B43269).
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Nurr1 or a negative control IgG. Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash and Elute: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of known Nurr1 target genes (e.g., Tyrosine Hydroxylase) and a negative control region.
-
Data Analysis: Quantify the amount of immunoprecipitated DNA relative to the total input chromatin. An increase in Nurr1 binding at the target gene promoter in the presence of the compound suggests on-target engagement.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the Nurr1 signaling pathway, a workflow for validating ligand specificity, and the distinction between on-target and off-target effects.
Caption: Canonical Nurr1 signaling pathway.
Caption: Experimental workflow for validating ligand specificity.
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Scaffold Hopping from Amodiaquine to Novel Nurr1 Agonist Chemotypes via Microscale Analogue Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of C-DIM12 and L-DOPA in Parkinson's Disease Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals distinct neuroprotective profiles for the novel Nurr1 activator, C-DIM12, and the conventional Parkinson's disease treatment, L-DOPA. This guide synthesizes findings from key studies, offering a comparative overview for researchers and drug development professionals in the field of neurodegenerative diseases. While L-DOPA remains a cornerstone for symptomatic relief in Parkinson's disease, its long-term effects on neuronal survival are debated. In contrast, this compound emerges as a promising disease-modifying candidate by targeting fundamental pathological mechanisms of neuroinflammation and neuronal demise.
Executive Summary
Levodopa (L-DOPA) has long been the gold standard for managing the motor symptoms of Parkinson's disease (PD) by replenishing dopamine (B1211576) levels in the brain.[1] However, its long-term use is associated with motor complications and concerns about potential neurotoxicity.[1][2] The quest for neuroprotective therapies that can slow or halt the progression of PD has led to the investigation of novel compounds like this compound. This synthetic ligand activates the orphan nuclear receptor Nurr1, a key regulator of dopaminergic neuron development, survival, and inflammatory responses in the brain.[3][4] This guide provides a detailed comparison of the neuroprotective effects of this compound and L-DOPA, based on data from preclinical studies, primarily in the widely-used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from studies evaluating the neuroprotective effects of this compound and L-DOPA in the MPTP mouse model of Parkinson's disease.
Table 1: Effect on Dopaminergic Neuron Survival
| Compound | Model | Dosage | Outcome Measure | Result | Reference |
| This compound | MPTPp-treated mice | 25 mg/kg daily, p.o. | TH+ neurons in SNpc | Protected against the loss of DA neurons | [3][4] |
| MPTPp-treated mice | 50 mg/kg daily, p.o. | TH+ neurons in SNpc | Significant protection against progressive loss of dopaminergic neurons | [3] | |
| L-DOPA | MPTP-treated mice | Not specified | Survival of dopaminergic neurons | Increased significantly | [5] |
| MPTP-treated mice | Not specified | Dopaminergic neurons in SN region | No significant decrease in the number of neurons |
TH+ neurons: Tyrosine hydroxylase-positive neurons (a marker for dopaminergic neurons); SNpc: Substantia nigra pars compacta; DA: Dopaminergic; MPTPp: MPTP with probenecid (B1678239).
Table 2: Modulation of Neuroinflammation
| Compound | Model | Dosage | Outcome Measure | Result | Reference |
| This compound | MPTPp-treated mice | 25 mg/kg daily, p.o. | Microglial and astrocyte activation | Suppressed activation | [3][4] |
| Expression of inflammatory mediators (IL-6, CCL2) | Suppressed expression | [6] | |||
| L-DOPA | MPTP-led mice with PD symptoms | Not specified | NLRP3 inflammasome activation | Inhibited activation | |
| IL-1β and IL-18 mRNA levels | Decreased levels |
IL-6: Interleukin-6; CCL2: C-C motif chemokine ligand 2; NLRP3: NOD-, LRR- and pyrin domain-containing protein 3; IL-1β: Interleukin-1 beta; IL-18: Interleukin-18.
Table 3: Effects on Oxidative Stress and Apoptosis
| Compound | Model | Dosage | Outcome Measure | Result | Reference |
| This compound | MPTPp-treated mice | Not specified | Apoptosis (histone γ-H2AX+ cells) | Reduction in neuronal death | [3] |
| L-DOPA | MPTP-treated mice | Not specified | JNK phosphorylation, Bax, cytochrome c | Significantly decreased expressions | [5] |
| Bcl-2 expression | Increased level | [5] | |||
| MPTP-treated mice | Not specified | Glutathione level | No significant increase | [5] |
JNK: c-Jun N-terminal kinase; Bax: Bcl-2-associated X protein; Bcl-2: B-cell lymphoma 2.
Mechanisms of Action: A Comparative Overview
The neuroprotective effects of this compound and L-DOPA are mediated through distinct signaling pathways.
This compound: A Nurr1-Dependent Anti-Inflammatory and Pro-Survival Pathway
This compound exerts its neuroprotective effects primarily through the activation of the orphan nuclear receptor Nurr1.[3][4] In the central nervous system, Nurr1 plays a crucial role in the development and maintenance of dopaminergic neurons and in the regulation of inflammatory responses in glial cells (microglia and astrocytes).
The proposed mechanism involves:
-
Direct Nurr1 Activation: this compound binds to and activates Nurr1, leading to the transcription of genes essential for dopaminergic neuron function and survival.[3]
-
Inhibition of Neuroinflammation: Activated Nurr1 suppresses the expression of pro-inflammatory genes in microglia and astrocytes by inhibiting the NF-κB signaling pathway.[3] This dampens the chronic neuroinflammatory state that contributes to neuronal death in Parkinson's disease.
L-DOPA: Dopamine Replenishment and Complex Cellular Effects
L-DOPA's primary role is to serve as a precursor to dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[1] However, its impact on neuronal survival is multifaceted and controversial.
Potential neuroprotective mechanisms include:
-
Modulation of Cell Survival Pathways: Some studies suggest that L-DOPA can modulate apoptotic pathways by decreasing the expression of pro-apoptotic proteins like Bax and increasing anti-apoptotic proteins like Bcl-2.[5]
Conversely, concerns about L-DOPA's neurotoxicity stem from:
-
Oxidative Stress: The metabolism of L-DOPA and dopamine can generate reactive oxygen species (ROS) and quinones, which can induce oxidative stress and damage neurons.[2] This is a significant concern, especially in the long-term treatment of Parkinson's disease.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the comparative analysis.
MPTP-Induced Mouse Model of Parkinson's Disease
This is a standard preclinical model used to replicate the key pathological features of Parkinson's disease, namely the loss of dopaminergic neurons in the substantia nigra.
Protocol:
-
Animal Model: Typically, adult male C57BL/6 mice are used.
-
MPTP Administration: Mice receive intraperitoneal injections of MPTP (e.g., 20-30 mg/kg) for several consecutive days to induce dopaminergic neurodegeneration. In some studies, probenecid is co-administered to inhibit the clearance of MPTP's toxic metabolite, MPP+.
-
Drug Treatment: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.), while L-DOPA is often given i.p. Treatment can be initiated before, during, or after MPTP administration to assess prophylactic or therapeutic effects.
-
Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).
-
Neurochemical and Histological Analysis: After the treatment period, brain tissue is collected. The number of surviving dopaminergic neurons in the substantia nigra is quantified using immunohistochemistry for tyrosine hydroxylase (TH). Levels of dopamine and its metabolites in the striatum are measured by high-performance liquid chromatography (HPLC). Markers of neuroinflammation and oxidative stress are assessed by techniques such as western blotting and quantitative real-time PCR (qRT-PCR).
Conclusion
The available preclinical evidence suggests that this compound and L-DOPA have fundamentally different profiles regarding neuroprotection in models of Parkinson's disease. L-DOPA is an essential symptomatic therapy, but its long-term impact on the underlying disease process remains a subject of debate, with potential for both beneficial and detrimental effects on neuronal survival. In contrast, this compound acts as a disease-modifying agent by targeting the Nurr1 pathway to suppress neuroinflammation and promote the health of dopaminergic neurons. While these findings are promising, further research, including direct comparative studies and eventual clinical trials, is necessary to fully elucidate the therapeutic potential of this compound for Parkinson's disease.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Toxic effects of dopamine metabolism in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Para-Phenyl Substituted Diindolylmethanes Protect Against MPTP Neurotoxicity and Suppress Glial Activation in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine- or L-DOPA-induced neurotoxicity: the role of dopamine quinone formation and tyrosinase in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Multi-Scale Computational Model of Levodopa-Induced Toxicity in Parkinson's Disease [frontiersin.org]
A Head-to-Head Study of C-DIM12 and Other Autophagy Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a survival mechanism and a pathway to cell death. This complexity makes targeting autophagy a promising, yet challenging, therapeutic strategy. This guide provides an objective comparison of C-DIM12, a novel Nurr1 antagonist with autophagy-inhibiting properties, against established autophagy inhibitors that target various stages of the pathway. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Different Targets
Autophagy is a multi-step process involving the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components and fuses with the lysosome for degradation. Autophagy inhibitors can be broadly categorized based on the stage they disrupt: early-stage (initiation and nucleation) or late-stage (autophagosome-lysosome fusion and degradation).
This compound is a unique player in this field. It functions as an antagonist of the nuclear receptor Nurr1 (also known as NR4A2).[1][2] In the context of cancer, this compound has been shown to downregulate the expression of key autophagy-related genes, ATG7 and ATG12.[1][3] These genes are crucial for the formation and elongation of the autophagosome, placing this compound as an inhibitor of the early stages of autophagy.
In contrast, other well-established inhibitors have more direct and diverse mechanisms of action:
-
Chloroquine (B1663885) (CQ) and Hydroxychloroquine (HCQ): These are lysosomotropic agents that accumulate in lysosomes, raising their pH.[4][5] This increase in pH inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[4] They are considered late-stage inhibitors.
-
Bafilomycin A1: This is a more specific late-stage inhibitor that directly targets the vacuolar H+-ATPase (V-ATPase).[6] By inhibiting this proton pump, Bafilomycin A1 prevents the acidification of the lysosome, which is essential for both autophagosome-lysosome fusion and the degradative activity of lysosomal enzymes.[6]
-
3-Methyladenine (3-MA) and Wortmannin: These are classic early-stage inhibitors that target Class III phosphatidylinositol 3-kinase (PI3K), also known as Vps34.[7][8] Vps34 is a critical component of the complex that initiates the formation of the autophagosome. By inhibiting Vps34, these compounds block autophagy at its inception.
Quantitative Comparison of Autophagy Inhibitors
The following table summarizes the quantitative data for this compound and other autophagy inhibitors based on published studies. It is important to note that the effective concentrations and IC50 values can vary significantly depending on the cell line, experimental conditions, and the specific assay used.
| Inhibitor | Target | Mechanism of Action | Cell Line(s) | Effective Concentration / IC50 | Reference(s) |
| This compound | Nurr1 | Downregulates ATG7 and ATG12 expression | Pancreatic cancer cells (MiaPaCa2, Panc1) | 10-20 µM (used in combination studies) | [1][2] |
| Chloroquine (CQ) | Lysosome | Raises lysosomal pH, inhibits fusion | Prostate cancer cells (LNCaP), Hepatocellular carcinoma cells (HepG2) | 50-60 µM | [5][9] |
| Bafilomycin A1 | V-ATPase | Inhibits lysosomal acidification and fusion | Pediatric B-cell acute lymphoblastic leukemia cells | 1 nM (effective concentration) | [6] |
| 3-Methyladenine (3-MA) | Class III PI3K (Vps34) | Inhibits autophagosome formation | Rat gastric mucosal cells (RGM1) | 10 µM (effective concentration) | [7] |
| Wortmannin | Class III PI3K (Vps34) | Inhibits autophagosome formation | Not specified | IC50 ~5 nM (for PI3K inhibition) | [8] |
Experimental Protocols
Accurate assessment of autophagy requires robust and well-controlled experiments. Below are detailed methodologies for key assays used to evaluate the efficacy of autophagy inhibitors.
LC3 Turnover Assay by Western Blot
This assay measures autophagic flux by quantifying the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II) in the presence and absence of a lysosomal inhibitor. An increase in the LC3-II to LC3-I ratio upon treatment with the inhibitor of interest, which is further enhanced in the presence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine, indicates an induction of autophagic flux. Conversely, a blockage of autophagy would show no or reduced accumulation of LC3-II.[6][10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) and lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for optimal LC3-I/II separation)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat cells with the test compound at various concentrations for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of wells for each condition.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil. Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.[11]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate with primary anti-LC3B antibody (1:1000) and anti-β-actin antibody (1:5000) overnight at 4°C.[11] Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect chemiluminescence and quantify band intensities. Calculate the LC3-II/LC3-I ratio and normalize to the loading control.
p62/SQSTM1 Degradation Assay by Western Blot
p62 is a protein that binds to ubiquitinated cargo and LC3, thereby being selectively degraded during autophagy. An accumulation of p62 indicates an inhibition of autophagic flux.[12]
Materials:
-
Same as for the LC3 Turnover Assay, with the addition of a primary antibody against p62/SQSTM1.
Procedure:
-
Cell Treatment and Lysis: Follow the same procedure as the LC3 turnover assay.
-
Protein Quantification and Electrophoresis: Use a 10-12% SDS-PAGE gel for optimal p62 separation.[13]
-
Immunoblotting: Incubate the membrane with primary anti-p62 antibody (1:1000) and a loading control antibody.[13]
-
Detection and Analysis: Quantify p62 band intensity and normalize to the loading control. Compare p62 levels between treated and untreated groups.
Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3)
This fluorescence microscopy-based assay provides a visual and quantitative measure of autophagic flux. The mRFP-GFP-LC3 reporter fluoresces yellow (merged GFP and RFP) in neutral pH environments like the cytoplasm and autophagosomes. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta (autolysosomes). An increase in yellow puncta suggests an accumulation of autophagosomes (autophagy inhibition), while an increase in red puncta indicates active autophagic flux.[14]
Materials:
-
Cells stably or transiently expressing the mRFP-GFP-LC3 plasmid
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Transfection and Treatment: Transfect cells with the mRFP-GFP-LC3 plasmid. After 24-48 hours, treat the cells with the autophagy inhibitors.
-
Live-Cell Imaging: Image the cells using a fluorescence microscope. Capture images in both the green (GFP) and red (RFP) channels.
-
Image Analysis: Quantify the number of yellow (GFP-positive, RFP-positive) and red (GFP-negative, RFP-positive) puncta per cell. An increased yellow-to-red puncta ratio indicates inhibited autophagic flux.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these inhibitors and the experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Autophagy pathway and inhibitor targets.
Caption: Western blot experimental workflow.
Conclusion
The selection of an appropriate autophagy inhibitor is critical for the accurate interpretation of experimental results. This compound presents a novel mechanism of action by targeting the Nurr1 receptor, thereby affecting the expression of core autophagy machinery. This contrasts with the more direct actions of established inhibitors like Chloroquine, Bafilomycin A1, 3-MA, and Wortmannin, which target later or earlier stages of the autophagic pathway. While direct comparative data for this compound against these inhibitors is still emerging, this guide provides a framework for understanding their distinct properties and offers detailed protocols for their evaluation. Researchers should carefully consider the specific stage of autophagy they wish to target and the potential off-target effects of each inhibitor when designing their experiments.
References
- 1. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking autophagy with chloroquine aggravates lipid accumulation and reduces intracellular energy synthesis in hepatocellular carcinoma cells, both contributing to its anti-proliferative effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Autophagy Induction Delays Neuronal Cell Loss Caused by Dysfunctional ESCRT-III in Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Monitoring autophagic degradation of p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. blog.addgene.org [blog.addgene.org]
Comparative In Vivo Efficacy of C-DIM12 in Preclinical Cancer Models
For Immediate Release
This comparison guide provides an objective analysis of the in vivo anti-tumor activity of C-DIM12, a novel Nurr1 modulator, against standard-of-care therapies in preclinical models of pancreatic, bladder, and prostate cancer. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a therapeutic agent.
This compound: A Novel Approach to Cancer Therapy
This compound is a potent and orally active modulator of the orphan nuclear receptor Nurr1 (Nuclear Receptor Subfamily 4 Group A Member 2).[1] Emerging evidence suggests that this compound exerts its anti-tumor effects through the induction of apoptosis and inhibition of autophagy.[1] This guide summarizes the available in vivo data for this compound and compares it with established treatments for specific cancer types.
Pancreatic Cancer: this compound vs. Gemcitabine (B846) and Gemcitabine + nab-Paclitaxel
In a preclinical study utilizing a MiaPaCa-2 human pancreatic cancer xenograft model, this compound demonstrated significant anti-tumor activity. While specific tumor growth inhibition percentages are not detailed in the available literature, the study reported a significant decrease in tumor growth when this compound was administered at a dose of 50 mg/kg intraperitoneally three times a week for six weeks.
For comparison, below is a summary of the in vivo efficacy of standard-of-care treatments for pancreatic cancer in similar xenograft models.
| Treatment | Cancer Model | Dosage and Administration | Key Findings |
| This compound | MiaPaCa-2 Xenograft | 50 mg/kg, i.p., 3x/week for 6 weeks | Significantly decreased tumor growth. |
| Gemcitabine | MiaPaCa-2 Xenograft | 120 mg/kg, i.p., daily | Significant abrogation of tumor growth.[2] |
| Gemcitabine + nab-Paclitaxel | KPC Mouse Model | Gemcitabine: Not specified; nab-Paclitaxel: Not specified | Significantly smaller tumors compared to gemcitabine alone; some tumor regression observed.[1] |
Bladder Cancer: this compound vs. Gemcitabine + Cisplatin
The standard-of-care for advanced bladder cancer often involves a combination of gemcitabine and cisplatin. The following table summarizes representative in vivo data for this combination.
| Treatment | Cancer Model | Dosage and Administration | Key Findings |
| This compound | Not specified | Not specified | Stimulates apoptosis in bladder cancer tumors.[2] |
| Gemcitabine + Cisplatin (Nanoparticles) | UM-UC-3 Xenograft | Gemcitabine: 12 mg/kg; Cisplatin: 1.9 mg/kg, 3 injections | Significantly inhibited tumor growth. |
Prostate Cancer: this compound vs. Docetaxel and Abiraterone
The anti-tumor activity of this compound in prostate cancer has been suggested through its modulation of Nurr1, however, specific in vivo studies demonstrating tumor growth inhibition are not yet available in the public domain. For comparison, data for standard therapies are presented below.
| Treatment | Cancer Model | Dosage and Administration | Key Findings |
| This compound | Not specified | Not specified | Mechanism suggests potential anti-tumor activity. |
| Docetaxel | LNCaP Xenograft | Not specified | Dose-dependent inhibition of cell proliferation (in vitro IC50: 1.13 nM).[3] |
| Abiraterone Acetate | LuCaP 136CR PDX | 0.5 mmol/kg, oral gavage, 5 days/week | Significantly inhibited tumor progression and increased survival (median survival gain of 220%).[4][5] |
Signaling Pathway of this compound
The proposed signaling pathway for this compound's anti-tumor activity involves the activation of the orphan nuclear receptor Nurr1, which in turn modulates downstream targets to induce apoptosis and inhibit autophagy.
References
- 1. nab-paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Characterization of an Abiraterone Ultraresponsive Phenotype in Castration-Resistant Prostate Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of C-DIM12 Across Neuronal Subtypes: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of C-DIM12, a synthetic ligand of the orphan nuclear receptor Nurr1 (NR4A2), on different neuronal subtypes. While a significant body of research has focused on its potent effects on dopaminergic neurons, this document synthesizes available data to extrapolate and compare its potential efficacy in other neuronal populations, such as cortical and hippocampal neurons. This comparison is supported by experimental data on this compound and alternative Nurr1 ligands, offering a valuable resource for researchers investigating novel neuroprotective strategies.
Introduction to this compound and its Mechanism of Action
1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (this compound) is a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of midbrain dopaminergic neurons.[1][2] Nurr1 also plays a significant role in suppressing neuroinflammation by inhibiting the activity of NF-κB in glial cells (microglia and astrocytes).[1] this compound exerts its neuroprotective effects primarily by activating Nurr1, which in turn modulates the expression of genes involved in neuronal function and inflammation. This dual action on both neurons and glial cells makes it a promising therapeutic candidate for neurodegenerative diseases.
Comparative Neuroprotective Effects
The majority of in-vivo research on this compound has been conducted in models of Parkinson's disease, highlighting its profound protective effect on dopaminergic neurons. However, evidence suggests its benefits may extend to other neuronal subtypes, largely attributed to its potent anti-inflammatory properties.
Dopaminergic Neurons
This compound has been extensively shown to protect dopaminergic (DA) neurons from neurotoxin-induced cell death in animal models of Parkinson's disease.[1] In the MPTP-induced mouse model, oral administration of this compound significantly protected against the loss of DA neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.[1] This neuroprotection is associated with the suppression of microglial and astrocyte activation, thereby reducing the production of pro-inflammatory mediators.[1] In vitro studies have confirmed that this compound induces the expression of Nurr1-regulated genes in dopaminergic neuronal cell lines and protects them from 6-hydroxydopamine (6-OHDA) toxicity.[2]
Cortical and Hippocampal Neurons
Direct comparative studies on the effects of this compound on cortical and hippocampal neurons are limited. However, its mechanism of action through Nurr1 activation provides a strong basis for its potential neuroprotective role in these brain regions. Nurr1 is expressed in the cortex and hippocampus and is involved in synaptic plasticity and memory. Administration of Nurr1 ligands, including this compound, has been shown to increase the phosphorylation of Akt and ERK1/2 and the expression of neurotrophic factors in the cerebral cortex. In a model of intracerebral hemorrhage (ICH), this compound treatment prevented neuron loss in the hematoma, a region comprising various neuronal types, and preserved axonal structures in the internal capsule, which contains corticospinal tracts.[3][4] This suggests a broader neuroprotective effect beyond dopaminergic neurons.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound and its alternatives.
Table 1: Neuroprotective Effects of this compound on Dopaminergic Neurons in the MPTP Mouse Model
| Treatment Group | TH+ Neurons in SNpc (% of Control) | Striatal Dopamine Levels (% of Control) | Reference |
| MPTP + Vehicle | ~50% | ~40% | [1] |
| MPTP + this compound (25 mg/kg) | ~85% | ~75% | [1] |
Table 2: Comparative Effects of this compound and Amodiaquine in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Treatment Group | Neurological Deficit Score (Lower is better) | Neuronal Survival in Hematoma (% of Sham) | Reference |
| ICH + Vehicle | 4.5 | ~60% | [3][4] |
| ICH + this compound (50 mg/kg) | 2.5 | ~85% | [3][4] |
| ICH + Amodiaquine (40 mg/kg) | 3.0 | Not significantly different from vehicle | [3] |
Table 3: Effect of this compound on Inflammatory Gene Expression in the Brain (ICH Model)
| Gene | ICH + Vehicle (Fold change vs. Sham) | ICH + this compound (50 mg/kg) (Fold change vs. Sham) | Reference |
| IL-6 | ~25 | ~10 | [4] |
| CCL2 | ~30 | ~12 | [4] |
| iNOS | ~15 | ~5 | [3][4] |
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 20 mg/kg intraperitoneally (i.p.) four times at 2-hour intervals on a single day.
-
This compound Treatment: Administer this compound (e.g., 25 mg/kg) or vehicle (corn oil) orally once daily, starting 24 hours before MPTP administration and continuing for 7 days.
-
Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with 4% paraformaldehyde. Collect brains for immunohistochemical analysis.
-
Analysis: Perform stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Sectioning: Cut 30 µm thick coronal sections of the brain using a cryostat.
-
Blocking: Incubate free-floating sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody: Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody: Wash sections with PBS and incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) kit and visualize with 3,3'-diaminobenzidine (B165653) (DAB).
-
Imaging: Mount sections on slides, dehydrate, and coverslip. Image using a light microscope.
Quantitative PCR (qPCR) for Inflammatory Markers
-
RNA Extraction: Dissect the brain region of interest (e.g., striatum) and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using SYBR Green master mix and primers specific for target genes (e.g., IL-6, TNF-α, iNOS) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflow
References
- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
C-DIM12 and the Nurr1 Ligand-Binding Domain: A Comparative Analysis of Binding Interactions
Executive Summary: Recent, direct biophysical evidence indicates that C-DIM12 does not bind directly to the canonical ligand-binding domain (LBD) of the orphan nuclear receptor Nurr1. While earlier computational models and functional assays classified this compound as a Nurr1 activator, protein Nuclear Magnetic Resonance (NMR) spectroscopy studies have demonstrated a lack of direct interaction with the LBD. This finding contrasts with other compounds, such as amodiaquine (B18356) and cytosporone B, which have been experimentally verified as direct binders. This compound's effects on Nurr1-mediated transcription are likely due to an indirect mechanism, potentially through interaction with other cellular proteins or a different domain on the Nurr1 receptor, distinguishing its mode of action from true orthosteric ligands.
Comparison of Nurr1 Modulators
This guide compares this compound with other compounds reported to modulate Nurr1 activity. The primary distinction lies in their interaction with the Nurr1 LBD, as determined by biophysical assays.
| Compound | Direct Binding to Nurr1 LBD? | Key Experimental Evidence | Reported Functional Activity |
| This compound | No [1][2][3] | Protein NMR Spectroscopy[1][2] | Modulates Nurr1-dependent transcription; anti-inflammatory effects[4]; context-dependent antagonist/agonist activity[1][5] |
| Amodiaquine | Yes [1][3] | Protein NMR Spectroscopy, Surface Plasmon Resonance (SPR)[1][6] | Activates Nurr1-dependent transcription[6] |
| Chloroquine | Yes [1][3] | Protein NMR Spectroscopy[1] | Activates Nurr1-dependent transcription[6] |
| Cytosporone B | Yes [1][2] | Protein NMR Spectroscopy[1][2] | Modulates Nurr1 activity |
| Celastrol | No [1][2] | Protein NMR Spectroscopy[1][2] | Nurr1-independent effects on transcription |
| IP7e | No [1][2] | Protein NMR Spectroscopy[1][2] | Nurr1-independent effects on transcription |
Experimental Evidence: Resolving the Conflict
The classification of this compound as a Nurr1 modulator has evolved with the application of different scientific methodologies. Initial studies relied on functional assays and computational predictions, which led to its description as a Nurr1 ligand, while later, more direct biophysical methods have refined this understanding.
Computational Docking Studies
Early research utilized in silico molecular docking to predict how this compound might interact with the three-dimensional structure of Nurr1. These models suggested a high-affinity binding interaction, not within the canonical ligand-binding pocket, but at the coactivator binding site on the LBD.[7][8] This predicted interaction provided a plausible, albeit indirect, mechanism for how this compound could modulate Nurr1's transcriptional activity.
Protein NMR Structural Footprinting
The definitive evidence regarding the binding of this compound comes from protein NMR spectroscopy.[1][2][3] This powerful technique can detect direct interactions between a small molecule and a protein at atomic resolution. In these experiments, the Nurr1 LBD is isotopically labeled, and its NMR spectrum is recorded. Upon addition of a ligand that binds directly, specific chemical shifts in the protein's spectrum are observed, "footprinting" the interaction site.
Studies assessing a panel of reported Nurr1 modulators using this method showed that while compounds like amodiaquine, chloroquine, and cytosporone B produced distinct spectral changes indicative of direct binding to the LBD, this compound showed no evidence of such an interaction.[1][2] The absence of chemical shift perturbations for the Nurr1 LBD in the presence of this compound clearly demonstrates that it does not directly bind to this domain.[1]
Experimental Protocols
Protein NMR Spectroscopy for Ligand Binding Assessment
This protocol provides a generalized workflow for determining direct binding of a ligand to the Nurr1 LBD using 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments.
Objective: To detect ligand-induced chemical shift perturbations (CSPs) in the NMR spectrum of the Nurr1 LBD.
Materials:
-
¹⁵N-labeled recombinant Nurr1 LBD protein
-
NMR buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 5% glycerol)
-
Test compound (e.g., this compound, Amodiaquine) dissolved in a deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer equipped with a cryoprobe
Methodology:
-
Protein Preparation: Express and purify ¹⁵N-labeled Nurr1 LBD using established protocols. Ensure the protein is properly folded and stable in the chosen NMR buffer. A final concentration of 50-100 µM is typically used.
-
Reference Spectrum Acquisition: Record a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-Nurr1 LBD alone. Each peak in this spectrum corresponds to a specific backbone amide group in the protein.
-
Ligand Titration: Prepare a concentrated stock solution of the test compound. Add a small aliquot of the compound stock solution to the protein sample to achieve a desired molar excess (e.g., 2-fold to 10-fold). A control titration with vehicle (e.g., DMSO-d6) should also be performed.
-
Spectrum Acquisition with Ligand: After a brief incubation, record another 2D ¹H-¹⁵N HSQC spectrum of the protein-ligand mixture.
-
Data Analysis: Overlay the reference spectrum with the ligand-titrated spectrum.
-
No Binding: If the compound does not bind, the two spectra will be identical.
-
Direct Binding: If the compound binds to the LBD, peaks corresponding to amino acid residues in the binding site will shift their position (a chemical shift perturbation) or decrease in intensity. The magnitude of these changes can be used to map the binding interface and, in some cases, determine the binding affinity.[9]
-
Nurr1 Transcriptional Activation Reporter Assay
This assay functionally measures a compound's ability to modulate Nurr1's activity as a transcription factor.
Objective: To quantify the effect of a compound on Nurr1-mediated gene expression.
Materials:
-
Mammalian cell line (e.g., HEK293T, SK-N-BE(2)-C)[1]
-
Expression plasmid for full-length human Nurr1.
-
Reporter plasmid containing a luciferase gene downstream of Nurr1-specific DNA response elements (e.g., NBRE-luciferase).[10]
-
Transfection reagent.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection: Plate cells in a multi-well format. Co-transfect the cells with the Nurr1 expression plasmid and the NBRE-luciferase reporter plasmid. A control plasmid (e.g., β-galactosidase) is often included to normalize for transfection efficiency.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or the vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours to allow for changes in gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Compare the normalized luciferase activity in compound-treated cells to that of vehicle-treated cells. An increase in signal indicates the compound acts as an agonist, while a decrease suggests antagonistic activity.
Visualizations
Caption: Workflow for Protein NMR Ligand Binding Assay.
Caption: Proposed Signaling Pathways for Nurr1 Modulation.
Conclusion
The available scientific evidence robustly indicates that this compound does not directly bind to the Nurr1 ligand-binding domain. Its reported effects on Nurr1 activity are therefore mediated by an indirect mechanism that is distinct from true LBD ligands like amodiaquine. For researchers in drug development, this distinction is critical. While this compound may serve as a useful chemical probe for studying Nurr1-related pathways, efforts to design potent, specific Nurr1 agonists for therapeutic purposes should focus on scaffolds that demonstrate direct, verifiable binding to a targetable domain on the receptor, as confirmed by rigorous biophysical methods like NMR spectroscopy. The polypharmacology of this compound, which has been shown to affect other nuclear receptors and cellular kinases, further complicates the interpretation of its activity and underscores the need for precise binding data when developing targeted therapies.[1]
References
- 1. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Assessment of NR4A Ligands That Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Nurr1 ligand this compound attenuates brain inflammation and improves functional recovery after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C-DIM12 and Other Modulators of the NR4A Family
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C-DIM12 and other notable modulators of the Nuclear Receptor 4A (NR4A) family, which includes NR4A1 (Nur77), NR4A2 (Nurr1), and NR4A3 (NOR-1). This document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and experimental validation.
Introduction to the NR4A Family
The NR4A subfamily of orphan nuclear receptors plays a crucial role in a wide array of physiological processes, including cellular proliferation, apoptosis, inflammation, and metabolism.[1] These receptors are constitutively active transcription factors, meaning their activity is primarily regulated by their expression levels rather than direct ligand binding in a classical sense.[2] However, a growing body of research has identified various small molecules that can modulate the activity of NR4A members, presenting exciting therapeutic opportunities for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This compound: An Atypical NR4A Modulator
This compound (1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane) has been widely studied as an activator of the NR4A family, particularly NR4A2 (Nurr1).[3][4] It has demonstrated neuroprotective and anti-inflammatory effects in various models.[5][6] However, recent evidence has brought the direct binding of this compound to NR4A receptors into question. A key study utilizing protein Nuclear Magnetic Resonance (NMR) spectroscopy indicated that this compound does not directly bind to the ligand-binding domain (LBD) of NR4A2.[7][8][9] This suggests that this compound may modulate NR4A activity through an indirect mechanism, possibly by affecting upstream signaling pathways or interacting with other proteins that in turn regulate NR4A function.[7] Modeling studies have proposed that this compound might bind to a coactivator region of NR4A2, outside of the traditional ligand-binding pocket.[10]
Comparison with Other NR4A Modulators
Several other compounds have been identified as modulators of the NR4A family, exhibiting different binding characteristics and functional activities. This section compares this compound with two prominent examples: Cytosporone B and Celastrol.
Data Presentation
Table 1: Comparison of Binding Affinities (Kd) of NR4A Modulators
| Compound | Target Receptor | Binding Affinity (Kd) | Method | Reference |
| This compound | NR4A2 (Nurr1) | No direct binding to LBD observed | Protein NMR | [7][8] |
| Cytosporone B | NR4A1 (Nur77) | 0.74 µM | Fluorescence Quenching | [1] |
| NR4A1 (Nur77) | 1.68 µM | Not Specified | [11] | |
| NR4A2 (Nurr1) | Direct binding confirmed | Protein NMR | [7][12] | |
| Celastrol | NR4A1 (Nur77) | 0.29 µM | Surface Plasmon Resonance | [8] |
| NR4A2 (Nurr1) | No direct binding to LBD observed | Protein NMR | [7][8] |
Table 2: Comparison of Functional Activity (EC50/IC50) of NR4A Modulators
| Compound | Target Receptor | Activity | EC50/IC50 | Assay | Cell Line | Reference |
| This compound | NR4A2 (Nurr1) | Activation | ~10 µM (effective concentration) | Reporter Assay | THP-1 | [12] |
| Cytosporone B | NR4A1 (Nur77) | Agonist | 0.278 nM (IC50 for binding) | Not Specified | Not Specified | [13] |
| Celastrol | NR4A1 (Nur77) | Inverse Agonist | Not Specified | Reporter Assay | Not Specified | [8] |
| Amodiaquine | NR4A2 (Nurr1) | Agonist | Micromolar potency | Reporter Assay | SK-N-BE(2)-C | [7] |
| Chloroquine | NR4A2 (Nurr1) | Agonist | Micromolar potency | Reporter Assay | SK-N-BE(2)-C | [7] |
Note: The reported activities and potencies of these compounds can vary significantly depending on the cell type and experimental conditions used.
Signaling Pathways
The NR4A family members are immediate early genes, meaning their expression is rapidly induced by a variety of stimuli. They can be activated by several signaling pathways, including the MAPK/ERK pathway and pathways involving NFAT and CREB. Once expressed, NR4A receptors can translocate to the nucleus to regulate target gene expression or act in the cytoplasm to influence cellular processes like apoptosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear Receptor 4A2 (NR4A2/NURR1) Regulates Autophagy and Chemoresistance in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. bio-rad.com [bio-rad.com]
- 7. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products and synthetic analogs as selective orphan nuclear receptor 4A (NR4A) modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of NR4A Ligands That Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Paradoxical Roles of Orphan Nuclear Receptor 4A (NR4A) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Profiling and Chemogenomics Application of Chemical Tools for NR4A Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
C-DIM12 Therapeutic Efficacy in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of C-DIM12 in preclinical models of neurological disorders and cancer. The performance of this compound is compared with alternative therapeutic agents, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
This compound, a potent activator of the orphan nuclear receptor Nurr1, has demonstrated significant therapeutic potential in a range of preclinical models. In neurological disease models, particularly those for intracerebral hemorrhage and Parkinson's disease, this compound exhibits neuroprotective and anti-inflammatory effects, often comparable or superior to other Nurr1 ligands such as amodiaquine. In oncology, this compound shows promise in inhibiting the growth of bladder and pancreatic cancer cells by activating Nurr1 and inhibiting the pro-inflammatory NF-κB signaling pathway. While direct comparative studies with other anti-cancer agents are limited, the available data suggests this compound's potential as a novel therapeutic agent.
Neuroprotective Effects of this compound
This compound has been extensively studied for its neuroprotective properties, primarily attributed to its activation of Nurr1 and subsequent suppression of neuroinflammation.
Comparison with Amodiaquine in an Intracerebral Hemorrhage (ICH) Model
A key study directly compared the efficacy of this compound with amodiaquine, another Nurr1 ligand, in a mouse model of ICH.
Table 1: Comparison of this compound and Amodiaquine in a Mouse ICH Model
| Parameter | This compound (50 mg/kg, p.o.) | Amodiaquine (40 mg/kg, i.p.) | Vehicle Control |
| Motor Function Recovery | |||
| Foot Fault Rate (Beam-Walking Test) | Significantly reduced vs. Vehicle | Not directly compared in this test | High fault rate |
| Walking Distance (Beam-Walking Test) | Significantly increased vs. Vehicle | Not directly compared in this test | Reduced distance |
| Performance Score (Beam-Walking Test) | Significantly improved vs. Vehicle | Not directly compared in this test | Low score |
| Histopathological Outcomes (72h post-ICH) | |||
| Neuronal Loss (NeuN+ cells) | Significantly prevented vs. Vehicle | Not reported | Significant loss |
| Microglia/Macrophage Activation (Iba1+ cells) | Significantly decreased vs. Vehicle | Not reported | Significant activation |
| Inflammatory Mediators (6h post-ICH) | |||
| IL-6 mRNA Expression | Significantly suppressed vs. Vehicle | Not reported | Markedly increased |
| CCL2 mRNA Expression | Significantly suppressed vs. Vehicle | Not reported | Markedly increased |
| Axonal Integrity | |||
| Axonal Structure Preservation (NF-H) | Preserved | Preserved | Damaged |
| Axonal Transport Function (APP accumulation) | Alleviated | Alleviated | Impaired |
| iNOS Expression (6h post-ICH) | |||
| iNOS mRNA Expression | Suppressed | Suppressed | Increased |
Data synthesized from a study by Kinoshita et al. (2022).[1][2][3]
Comparison with Other C-DIM Analogs in a Parkinson's Disease (PD) Model
In a mouse model of Parkinson's disease induced by MPTP, this compound demonstrated superior neuroprotective effects compared to other C-DIM analogs.
Table 2: Neuroprotective Effects of C-DIM Analogs in an MPTP Mouse Model of Parkinson's Disease
| Compound (50 mg/kg, p.o.) | Protection of Dopaminergic Neurons (TH+ cells in SNpc) | Suppression of Microglia Activation | Suppression of Astrocyte Activation |
| This compound | Most potent | Most potent | Most potent |
| C-DIM5 | Significant protection | Less potent than this compound | Less potent than this compound |
| C-DIM8 | Significant protection | Less potent than this compound | Less potent than this compound |
| Vehicle (Corn Oil) | No protection | No suppression | No suppression |
Data synthesized from a study by De Miranda et al.[4]
Anti-Cancer Effects of this compound
This compound has shown anti-neoplastic activity in several cancer types, primarily through the activation of the Nurr1-mediated apoptosis axis and inhibition of NF-κB-dependent gene expression.
Comparison with Other Anti-Cancer Agents
Direct quantitative comparisons of this compound with other anti-cancer agents in the same preclinical models are limited in the currently available literature. However, we can compare its activity with that of other compounds that target similar pathways, such as the NF-κB inhibitor BAY 11-7082 and other C-DIM analogs like DIM-C-pPhOH.
Table 3: In Vitro Anti-Cancer Activity of this compound and Comparators
| Compound | Cancer Type | Cell Line(s) | Endpoint | Result |
| This compound | Bladder Cancer | 253J B-V | Cell Survival (MTT assay) | Decreased cell survival |
| Apoptosis | Induced PARP cleavage and DNA fragmentation | |||
| Pancreatic Cancer | Panc1, MiaPaca2 | Cell Growth & Survival | Regulated growth and survival | |
| BAY 11-7082 | Gastric Cancer | HGC27, MKN45 | Cell Proliferation (MTT assay) | IC50 (48h): 6.72 nM (HGC27), 11.22 nM (MKN45) |
| Uveal Melanoma | Various | Cell Proliferation | Dose-dependent inhibition | |
| DIM-C-pPhOH | Colon Cancer | RKO, SW480 | Cell Growth | IC50 (48h): 21.2 µM (RKO), 21.4 µM (SW480) |
| Breast Cancer | MDA-MB-231, SKBR3 | Gene Expression | Decreased expression of pro-oncogenic genes at ≥10-15 µM |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Neuroprotection
Caption: this compound's neuroprotective signaling pathway.
This compound Mechanism of Action in Cancer
Caption: this compound's anti-cancer signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Intracerebral Hemorrhage (ICH) Mouse Model
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
ICH Induction: Anesthesia is induced with isoflurane. Mice are placed in a stereotaxic frame. A burr hole is drilled over the right striatum. Collagenase type VII (0.075 U in 0.5 µL saline) is injected into the striatum over 5 minutes. The needle is left in place for 10 minutes before withdrawal. The burr hole is sealed with bone wax, and the incision is sutured.
-
Drug Administration: this compound (50 or 100 mg/kg) or vehicle is administered orally at 3, 27, and 51 hours after ICH induction. Amodiaquine (40 mg/kg) or vehicle is administered intraperitoneally at the same time points.
-
Behavioral Testing:
-
Beam-Walking Test: Mice are trained to traverse a narrow wooden beam. The number of foot faults and the time to cross are recorded.
-
Modified Limb-Placing Test: Evaluates sensorimotor deficits by testing forelimb and hindlimb responses to tactile and proprioceptive stimulation.
-
-
Histological and Molecular Analysis: At 72 hours post-ICH, mice are euthanized. Brains are collected for immunohistochemical staining (e.g., NeuN for neurons, Iba1 for microglia/macrophages) and quantitative PCR for gene expression analysis (e.g., IL-6, CCL2, iNOS).[1][2][3]
MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: Adult male C57BL/6 mice.
-
MPTP Administration: Mice receive intraperitoneal injections of MPTP (e.g., 20 mg/kg) and probenecid (B1678239) (250 mg/kg) to inhibit MPTP metabolism, enhancing its neurotoxicity. Injections are typically given daily for a specified period (e.g., 5-7 days).
-
Drug Administration: this compound or other C-DIM analogs (e.g., 50 mg/kg) are administered daily by oral gavage, starting either before or after the MPTP regimen.
-
Behavioral Assessment: Locomotor activity and motor coordination are assessed using tests such as the open-field test and rotarod test.
-
Neurochemical and Histological Analysis: After the treatment period, mice are euthanized. Brains are dissected, and the substantia nigra and striatum are analyzed for dopamine (B1211576) and its metabolites using HPLC. Immunohistochemistry is performed to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra pars compacta (SNpc) and to assess microglial (Iba1) and astrocyte (GFAP) activation.[4]
In Vitro Cancer Cell Viability (MTT) Assay
-
Cell Culture: Cancer cell lines (e.g., bladder cancer 253J B-V, pancreatic cancer Panc1) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of this compound or a comparator drug for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) can be determined from the dose-response curves.
Orthotopic Bladder Cancer Xenograft Model
-
Animals: Immunocompromised mice (e.g., nude mice).
-
Tumor Cell Implantation: Human bladder cancer cells (e.g., 253J B-V) are instilled into the bladders of anesthetized mice via a catheter.
-
Drug Administration: After tumor establishment, mice are treated with this compound (e.g., by oral gavage) or vehicle control for a specified period.
-
Tumor Growth Monitoring: Tumor growth can be monitored non-invasively using imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase) or by measuring bladder weight at the end of the study.
-
Histological Analysis: At the end of the treatment period, bladders are harvested, and tumor tissue is analyzed histologically to assess tumor size, invasion, and markers of proliferation and apoptosis.
References
- 1. Potent Inhibition of Breast Cancer by Bis-Indole-Derived Nuclear Receptor 4A1 (NR4A1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diindolylmethane analogs bind NR4A1 and are NR4A1 antagonists in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal and Handling of C-DIM12: A Comprehensive Guide
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal and handling of C-DIM12. This guide provides procedural, step-by-step guidance to ensure laboratory safety and proper management of this chemical compound.
This compound, also known as 3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole], is a potent activator of the nuclear receptor Nurr1 and an inhibitor of NF-κB-dependent gene expression.[1][2] Its role in neuroprotection and anti-inflammatory pathways makes it a valuable tool in research.[1][2] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to comply with environmental regulations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling.
| Property | Value |
| Chemical Name | 3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole] |
| CAS Number | 178946-89-9 |
| Molecular Formula | C₂₃H₁₇ClN₂ |
| Molecular Weight | 356.85 g/mol [1] |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO and ethanol.[1] |
| Storage | Store at -20°C.[1] |
Health and Safety Information
While a complete toxicological profile for this compound is not fully established, its chemical nature as a chlorinated organic compound and its biological activity necessitate careful handling.[1]
Potential Hazards:
-
May be harmful if inhaled, ingested, or absorbed through the skin.
-
May cause irritation to the eyes, skin, and respiratory system.
-
Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
This compound Disposal Procedures
As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with non-hazardous waste. Collect all solid this compound waste (e.g., unused compound, contaminated labware) and liquid waste (e.g., solutions in DMSO or ethanol) in separate, dedicated hazardous waste containers.
-
Container Selection: Use sturdy, leak-proof, and chemically compatible containers. High-density polyethylene (B3416737) (HDPE) containers are a suitable option. Ensure containers are clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.
-
Solid Waste:
-
For spills of solid this compound, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
Contaminated items such as weighing paper, pipette tips, and gloves should be placed in the solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a sealed, labeled hazardous waste container designated for chlorinated organic solvents.
-
Do not dispose of this compound solutions down the drain.
-
-
Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound. Wipe surfaces with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.
-
-
Storage Pending Disposal: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
In Vitro Inhibition of NF-κB Signaling in Microglial Cells
This protocol describes the use of this compound to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction, protein lysis buffer)
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed BV-2 cells in appropriate culture plates (e.g., 6-well plates for protein or RNA analysis) and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for 1-2 hours. Include a vehicle control (DMSO) for comparison.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
-
Cell Lysis and Analysis:
-
For gene expression analysis, wash the cells with PBS and lyse them for RNA extraction and subsequent RT-qPCR analysis of NF-κB target genes (e.g., TNF-α, IL-6).
-
For protein analysis, wash the cells with PBS and lyse them for western blot analysis of key signaling proteins (e.g., phospho-p65, IκBα).
-
In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease
This protocol outlines a general workflow for evaluating the neuroprotective effects of this compound in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP
-
This compound
-
Vehicle for this compound administration (e.g., corn oil)
-
Gavage needles
-
Anesthetics
-
Perfusion solutions (e.g., saline, paraformaldehyde)
-
Equipment for behavioral testing (e.g., rotarod)
-
Reagents for immunohistochemistry or neurochemical analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
MPTP Administration: Induce dopaminergic neurodegeneration by administering MPTP according to an established protocol (e.g., multiple intraperitoneal injections).
-
This compound Treatment: Administer this compound (e.g., 25-50 mg/kg) or vehicle to the mice via oral gavage. The treatment can be initiated before, during, or after MPTP administration, depending on the study design.
-
Behavioral Analysis: Conduct behavioral tests (e.g., rotarod, pole test) to assess motor function at different time points throughout the study.
-
Tissue Collection: At the end of the study, anesthetize the mice and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect the brains for further analysis.
-
Histological and Neurochemical Analysis:
-
Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Alternatively, dissect specific brain regions for neurochemical analysis of dopamine (B1211576) and its metabolites using high-performance liquid chromatography (HPLC).
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures described, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflows.
References
Essential Safety and Operational Guide for Handling C-DIM12
FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling C-DIM12. The following procedures are based on available safety data sheets, information on structurally similar compounds, and general best practices for laboratory chemical safety. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The toxicological properties of this compound have not been fully investigated, and it should be handled as a potentially hazardous substance.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes and airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing. | Provides broader protection for the face. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect for integrity before each use. | Prevents skin contact. Gloves should be changed regularly, and immediately if contaminated, torn, or punctured. |
| Body Protection | Lab Coat/Coveralls | A standard laboratory coat is required. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA-approved respirator in poorly ventilated areas or when the formation of dust or aerosols is likely. For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary. | Prevents inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the chemical's integrity and prevent accidental exposure or release.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation and inhalation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use appropriate tools and techniques to minimize the generation of dust when handling the solid form.
-
When preparing solutions, add the solid this compound to the solvent slowly. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is -20°C for long-term stability.
Disposal Plan
This compound and its containers must be disposed of as hazardous chemical waste. Do not dispose of it as common trash or allow it to enter the sewage system or the environment.
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and paper, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.
-
Segregate halogenated and non-halogenated solvent waste streams.
-
-
Sharps: Dispose of any chemically contaminated sharps (needles, pipette tips, etc.) in a designated, puncture-resistant sharps container labeled for chemical waste.
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound" or "3,3'-[(4-chlorophenyl)methylene]bis-1H-indole".
-
List all constituents and their approximate concentrations. Do not use abbreviations or chemical formulas.
-
Keep waste containers closed except when adding waste.
Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.
Experimental Protocols and Data
Preparation of Stock Solutions
The following table provides information for preparing stock solutions of this compound.
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 35.69 | 100 |
| Ethanol | 35.69 | 100 |
Data sourced from Tocris Bioscience.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials: this compound (MW: 356.85 g/mol ), DMSO, appropriate glassware, and a calibrated balance.
-
Calculation: To prepare a 10 mM solution, you will need 3.5685 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh the required amount of this compound in a suitable container inside a chemical fume hood.
-
Add the calculated volume of DMSO to the solid.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Visualizations
Experimental Workflow: Preparing this compound for In Vitro/In Vivo Studies
Caption: Workflow for preparing this compound solutions for experimental use.
Signaling Pathway: this compound Mechanism of Action
This compound is an activator of the nuclear receptor Nurr1 and has been shown to inhibit NF-κB-dependent gene expression.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
